molecular formula C35H49N3O4 B13852015 Impurity C of Alfacalcidol

Impurity C of Alfacalcidol

カタログ番号: B13852015
分子量: 575.8 g/mol
InChIキー: PTIHYNIKYFVMFI-QLUNSSTRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Impurity C of Alfacalcidol is a useful research compound. Its molecular formula is C35H49N3O4 and its molecular weight is 575.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C35H49N3O4

分子量

575.8 g/mol

IUPAC名

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione

InChI

InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25-,28-,29+,30-,31+,32+,35-/m1/s1

InChIキー

PTIHYNIKYFVMFI-QLUNSSTRSA-N

異性体SMILES

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)C

正規SMILES

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C

製品の起源

United States

Foundational & Exploratory

Alfacalcidol Impurity C: A Comprehensive Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol (B1684505), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate (B84403) metabolism disorders. As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure its safety and efficacy. This technical guide provides an in-depth analysis of Alfacalcidol Impurity C, a known related substance. This document details its chemical identity, formation, and analytical characterization to support research, quality control, and drug development activities.

Chemical Identity and Structure

Alfacalcidol Impurity C is scientifically recognized as the Diels-Alder adduct of pre-Alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). Pre-alfacalcidol is a thermally induced isomer of alfacalcidol.[1] The formation of this impurity is a result of a [4+2] cycloaddition reaction.

The key identifiers for Alfacalcidol Impurity C are summarized in the table below.

ParameterValueReference(s)
CAS Number 82266-85-1[2][3]
Molecular Formula C₃₅H₄₉N₃O₄[3]
Molecular Weight 575.78 g/mol [3]
IUPAC Name (10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione[3]
Synonyms pre-Alfacalcidol PTAD Adduct; 6ξ-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-17β-[(2R)-6-methylheptan-2-yl]-2-phenyl-2,5,10-triaza-4-nor-9ξ-estr-7-ene-1,3-dione[3][4]

Formation Pathway

Alfacalcidol Impurity C is not typically a process-related impurity from the synthesis of alfacalcidol itself, but rather a product of a specific chemical reaction, often used for analytical derivatization. It can also be formed if alfacalcidol is exposed to PTAD under conditions that favor the Diels-Alder reaction. The reaction involves the conjugated diene system of pre-alfacalcidol and the dienophile, PTAD.

G cluster_0 Formation of Alfacalcidol Impurity C PreAlfacalcidol pre-Alfacalcidol (Diene) ImpurityC Alfacalcidol Impurity C (Diels-Alder Adduct) PreAlfacalcidol->ImpurityC [4+2] Cycloaddition PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (Dienophile) PTAD->ImpurityC

Caption: Formation of Alfacalcidol Impurity C via a Diels-Alder reaction.

Analytical Characterization

The primary method for the identification and quantification of Alfacalcidol Impurity C is Liquid Chromatography-Mass Spectrometry (LC-MS). The use of PTAD as a derivatizing agent significantly enhances the ionization efficiency and, therefore, the sensitivity of detection for alfacalcidol and its related substances.

Mass Spectrometry Data

A study on the LC-MS analysis of alfacalcidol derivatized with PTAD provides the following multiple reaction monitoring (MRM) ion pairs.

CompoundParent Ion (m/z)Fragment Ion (m/z)Reference(s)
Alfacalcidol-PTAD Adduct576.4314.1[5]

The fragmentation resulting in the 314.1 m/z ion is reported to be from the cleavage of the C6-7 bond.[5]

Spectroscopic Data

Experimental Protocols

While a specific protocol for the preparative synthesis of Alfacalcidol Impurity C as a reference standard is not widely published, the following analytical derivatization procedure for LC-MS analysis has been described and can be adapted.

Objective: To derivatize alfacalcidol with PTAD for sensitive quantification by LC-MS.

Materials:

Procedure:

  • Sample Preparation: Dissolve the alfacalcidol sample in an appropriate solvent. For samples in complex matrices, such as pharmaceutical formulations, an initial extraction with dichloromethane may be necessary to remove excipients.[5]

  • Derivatization: Add a solution of PTAD in a suitable solvent (e.g., acetonitrile) to the alfacalcidol solution. The reaction is typically carried out under ambient conditions.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the characteristic pink color of the PTAD solution.

  • LC-MS Analysis:

    • Chromatographic Separation: A reverse-phase C18 column is suitable for the separation of the derivatized product.[6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is commonly used.[6]

    • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in MRM mode to monitor the specific parent and fragment ion transitions for the alfacalcidol-PTAD adduct (576.4 → 314.1).[5]

Biological Activity

There is a lack of publicly available scientific literature detailing the specific biological activity of Alfacalcidol Impurity C. It is known that alfacalcidol is a pro-drug for calcitriol, a potent activator of the Vitamin D Receptor (VDR). Research on other vitamin D-PTAD adducts, such as PT19c (derived from ergocalciferol), has shown that such modifications can lead to compounds with altered biological profiles, including weak VDR antagonism and VDR-independent anticancer activity.[] However, these findings cannot be directly extrapolated to Alfacalcidol Impurity C, and its interaction with the VDR and potential physiological effects remain uncharacterized. Further research would be required to elucidate any potential biological activity.

Conclusion

Alfacalcidol Impurity C is the well-defined chemical entity formed from the Diels-Alder reaction of pre-alfacalcidol and PTAD. Its analytical detection is significantly enhanced by this derivatization, making LC-MS a highly sensitive method for its quantification. While its chemical structure and formation are understood, a comprehensive profile, particularly regarding its biological activity and detailed spectroscopic characterization (NMR), is not fully available in the public domain. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry, highlighting the known characteristics of this impurity and identifying areas where further investigation is warranted.

References

An In-depth Technical Guide to the Synthesis and Formation of Alfacalcidol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alfacalcidol, a synthetic analog of the active form of vitamin D3, is a crucial therapeutic agent for managing calcium and phosphorus metabolism disorders. During its synthesis and purification, various impurities can arise, one of which is Alfacalcidol Impurity C. This technical guide provides a comprehensive overview of the synthesis, formation mechanism, and characterization of Alfacalcidol Impurity C, a Diels-Alder adduct of pre-Alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Alfacalcidol.

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D. The synthesis of Alfacalcidol is a multi-step process that often involves the purification of intermediates to ensure the final product's purity and safety. One common purification strategy involves the use of dienophiles to selectively react with and remove unwanted isomers. Alfacalcidol Impurity C, identified as the pre-Alfacalcidol PTAD adduct, is a byproduct that can be formed during such purification steps. Understanding its formation is critical for process optimization and impurity control.

Formation of Alfacalcidol Impurity C

The Role of Pre-Alfacalcidol

Alfacalcidol exists in a temperature-dependent thermal equilibrium with its stereoisomer, pre-Alfacalcidol.[1] This equilibrium is a key factor in the formation of Impurity C. Pre-Alfacalcidol possesses a cis-diene moiety, which is susceptible to cycloaddition reactions.

The Diels-Alder Reaction

Alfacalcidol Impurity C is formed through a [4+2] cycloaddition, or Diels-Alder reaction, between the cis-diene of pre-Alfacalcidol and the dienophile 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is a highly reactive dienophile commonly used in the purification of vitamin D analogs to remove isomers containing a conjugated diene system.[2] The reaction proceeds readily at or below room temperature.

The formation of two diastereomeric products (6R and 6S) is possible due to the two potential orientations of PTAD approaching the diene of pre-Alfacalcidol.

Synthesis of Alfacalcidol Impurity C

While Alfacalcidol Impurity C is typically an unintended byproduct, its synthesis can be performed for use as a reference standard in analytical methods. The following is a representative experimental protocol for its formation, based on derivatization procedures for vitamin D analogs.

Experimental Protocol

Objective: To synthesize Alfacalcidol Impurity C (pre-Alfacalcidol PTAD adduct) for use as a reference standard.

Materials:

  • Alfacalcidol

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Acetonitrile, HPLC grade

  • Water, purified

  • Nitrogen gas

Procedure:

  • Preparation of Alfacalcidol Solution: Dissolve a known quantity of Alfacalcidol in anhydrous dichloromethane to create a stock solution (e.g., 1 mg/mL).

  • Equilibration to Pre-Alfacalcidol: Gently warm the Alfacalcidol solution to approximately 40-60°C for a short period (e.g., 15-30 minutes) under a nitrogen atmosphere to promote the formation of pre-Alfacalcidol. The exact temperature and time will influence the equilibrium concentration of pre-Alfacalcidol.

  • Reaction with PTAD: Cool the solution to room temperature. Add a molar excess of PTAD (e.g., 1.5 equivalents) dissolved in a minimal amount of anhydrous dichloromethane.

  • Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25°C) for 40-60 minutes under a nitrogen atmosphere, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching the Reaction: After the reaction is complete, quench any remaining PTAD by adding a small amount of water and stirring for a few minutes.

  • Work-up and Isolation: The reaction mixture can be washed with water, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The resulting residue, containing Alfacalcidol Impurity C, can be purified by column chromatography on silica (B1680970) gel or by preparative HPLC.

Characterization of Alfacalcidol Impurity C

Accurate characterization of Alfacalcidol Impurity C is essential for its use as a reference standard.

Physicochemical Data
PropertyValue
CAS Number 82266-85-1
Molecular Formula C35H49N3O4
Molecular Weight 575.78 g/mol
Appearance Typically a white to off-white solid
Spectroscopic Data

4.2.1. 1H and 13C NMR Spectroscopy

The NMR spectra of Alfacalcidol Impurity C are expected to be complex due to the presence of multiple stereocenters and the potential for diastereomeric mixtures. Key expected features include:

  • 1H NMR: Signals corresponding to the aromatic protons of the phenyl group from the PTAD moiety, olefinic protons, and numerous signals in the aliphatic region from the steroidal backbone. The presence of two sets of signals for some protons would indicate a diastereomeric mixture.

  • 13C NMR: Resonances for the carbonyl carbons of the triazolinedione ring, aromatic carbons, olefinic carbons, and a large number of aliphatic carbons from the Alfacalcidol framework.

4.2.2. Mass Spectrometry

Mass spectrometry is a powerful tool for the characterization of Alfacalcidol Impurity C. Electrospray ionization (ESI) is a suitable technique.

  • Expected Molecular Ion: [M+H]+ at m/z 576.8.

  • Fragmentation Pattern: The fragmentation of vitamin D-PTAD adducts is often characterized by a retro-Diels-Alder reaction, although other fragmentation pathways can also occur. A key fragment ion often observed for PTAD adducts of vitamin D compounds results from the cleavage of the C6-C7 bond.

Signaling Pathways and Logical Relationships

The formation of Alfacalcidol Impurity C is a chemical process driven by reaction kinetics and thermodynamics. The following diagrams illustrate the key relationships.

Alfacalcidol_Equilibrium Alfacalcidol Alfacalcidol pre_Alfacalcidol pre-Alfacalcidol Alfacalcidol->pre_Alfacalcidol Heat (Δ) pre_Alfacalcidol->Alfacalcidol Cooling

Caption: Thermal equilibrium between Alfacalcidol and pre-Alfacalcidol.

Impurity_Formation_Workflow cluster_synthesis Alfacalcidol Synthesis and Purification Alfacalcidol Alfacalcidol Heat Thermal Treatment Alfacalcidol->Heat pre_Alfacalcidol pre-Alfacalcidol Heat->pre_Alfacalcidol PTAD PTAD Addition pre_Alfacalcidol->PTAD Impurity_C Alfacalcidol Impurity C (pre-Alfacalcidol PTAD Adduct) PTAD->Impurity_C

Caption: Workflow for the formation of Alfacalcidol Impurity C.

Quantitative Data

The yield of Alfacalcidol Impurity C is dependent on several factors, including the temperature and duration of the thermal equilibration step, and the concentration of PTAD used. While specific yields for the preparative synthesis of this impurity are not widely published, derivatization reactions for analytical purposes aim for near-quantitative conversion of the pre-Alfacalcidol present.

ParameterTypical Range/ValueNotes
Reaction Temperature Room Temperature (~25°C)The Diels-Alder reaction with PTAD is typically rapid at ambient temperatures.
Reaction Time 40 - 60 minutesSufficient for near-complete reaction for analytical derivatization. Longer times may be employed for preparative synthesis to ensure complete consumption of pre-Alfacalcidol.
Yield Variable; can be high with respect to available pre-AlfacalcidolThe overall yield from Alfacalcidol depends on the equilibrium concentration of pre-Alfacalcidol.

Conclusion

Alfacalcidol Impurity C is a well-defined chemical entity formed from the reaction of pre-Alfacalcidol with the dienophile PTAD. Its formation is a consequence of a purification strategy sometimes employed in the synthesis of vitamin D analogs. A thorough understanding of the thermal equilibrium between Alfacalcidol and pre-Alfacalcidol, and the subsequent Diels-Alder reaction, is essential for controlling the levels of this impurity in the final drug substance. The information provided in this technical guide, including the synthetic protocol and characterization data, serves as a foundational resource for professionals in the pharmaceutical industry to ensure the quality and safety of Alfacalcidol products.

References

An In-Depth Technical Guide to the Degradation Pathway of Alfacalcidol Leading to Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of Alfacalcidol, with a specific focus on the formation of European Pharmacopoeia (EP) Impurity C. This document delves into the chemical transformations, presents quantitative data from stability studies, outlines detailed experimental protocols, and provides visual representations of the involved pathways and workflows.

Introduction: Understanding Alfacalcidol and its Stability

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D3 used in the management of calcium and bone disorders. As with any active pharmaceutical ingredient (API), understanding its stability and degradation profile is critical for ensuring drug product quality, safety, and efficacy. Degradation products, or impurities, can arise during synthesis, formulation, and storage, and their identification and control are mandated by regulatory agencies.

One such impurity is Alfacalcidol EP Impurity C. This guide elucidates that Impurity C is not a direct degradant of Alfacalcidol under typical stress conditions but rather an analytical artifact formed from a thermally induced isomer of Alfacalcidol.

The Degradation Pathway: Thermal Isomerization to Pre-Alfacalcidol

The primary degradation pathway relevant to the formation of Impurity C is the thermal isomerization of Alfacalcidol. Alfacalcidol exists in a reversible, temperature-dependent equilibrium with its stereoisomer, pre-Alfacalcidol.[1] This transformation is a common characteristic of vitamin D and its analogs and involves a sigmatropic rearrangement of the triene system. Pre-alfacalcidol is known to be unstable and can readily convert back to Alfacalcidol at room temperature.[2][3]

The formation of pre-Alfacalcidol is the crucial first step, as this isomer is the direct precursor to Impurity C.

Signaling Pathway Diagram

The following diagram illustrates the thermal equilibrium between Alfacalcidol and its precursor to Impurity C, pre-Alfacalcidol.

G Alfacalcidol Alfacalcidol ((5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β-diol) pre_Alfacalcidol pre-Alfacalcidol ((6Z)-9,10-secocholesta-5(10),6,8(14)-triene-1α,3β-diol) Alfacalcidol->pre_Alfacalcidol Heat (Δ) (Thermal Isomerization)

Figure 1: Thermal Equilibrium of Alfacalcidol and pre-Alfacalcidol.

Formation of Impurity C: A Diels-Alder Reaction

Alfacalcidol Impurity C is identified as the "pre-Alfacalcidol PTAD Adduct".[][5] This impurity is formed through a specific chemical reaction between pre-Alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). PTAD is a powerful dienophile commonly used as a derivatizing agent in analytical chemistry to enhance the detectability of compounds containing a conjugated diene system, such as vitamin D analogs, particularly in LC-MS analysis.[6][7][8]

The reaction is a [4+2] cycloaddition, also known as a Diels-Alder reaction, where the conjugated diene system of pre-Alfacalcidol reacts with the dienophile PTAD.[9] This reaction is highly efficient and proceeds under mild conditions.[10]

Reaction Pathway Diagram

The diagram below illustrates the formation of Alfacalcidol Impurity C from pre-Alfacalcidol.

G cluster_reaction Diels-Alder Reaction pre_Alfacalcidol pre-Alfacalcidol Impurity_C Alfacalcidol Impurity C (pre-Alfacalcidol PTAD Adduct) pre_Alfacalcidol->Impurity_C PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->Impurity_C

Figure 2: Formation of Alfacalcidol Impurity C.

Quantitative Data from Forced Degradation Studies

While Impurity C is not a direct product of forced degradation, studying the stability of Alfacalcidol under various stress conditions is essential for understanding its overall degradation profile. The following tables summarize the results from forced degradation studies performed on Alfacalcidol capsules.[11]

Table 1: Forced Degradation of Alfacalcidol Capsules (0.25 mcg) [11]

Stress Condition% Content of Alfacalcidol% DegradationPeak Purity Index
Unstressed Sample102.7NANA
Acid (1 hour)85.017.21.000
Base (1 hour)83.418.81.000
Oxidation (1 hour)96.65.91.000
Humidity100.81.91.000
UV Light103.2-0.51.000
Light98.83.81.000
Thermal102.60.11.000

Table 2: Forced Degradation of Alfacalcidol Capsules (1.0 mcg) [11]

Stress Condition% Content of Alfacalcidol% DegradationPeak Purity Index
Unstressed Sample102.0NANA
Acid (1 hour)87.014.71.000
Base (1 hour)85.616.11.000
Oxidation (1 hour)85.516.21.000
Humidity101.70.31.000
UV Light101.90.11.000
Light100.81.21.000
Thermal101.30.71.000

These studies indicate that Alfacalcidol is most susceptible to degradation under acidic and basic conditions, with significant degradation also observed under oxidative stress.[11] The minimal degradation under thermal stress in this particular study may reflect the specific conditions and duration, as the equilibrium with pre-Alfacalcidol is known to be temperature-dependent.

Experimental Protocols

Protocol for Forced Degradation Studies[11]

This protocol outlines the conditions used to stress Alfacalcidol to induce degradation.

  • Acid Degradation: Alfacalcidol is exposed to an acidic solution (e.g., 1N HCl) for a specified period (e.g., 1 hour).

  • Base Degradation: Alfacalcidol is exposed to a basic solution (e.g., 1N NaOH) for a specified period (e.g., 1 hour).

  • Oxidative Degradation: Alfacalcidol is treated with an oxidizing agent (e.g., 3% H₂O₂) for a specified period (e.g., 1 hour).

  • Humidity Stress: Alfacalcidol is exposed to high humidity conditions.

  • Photolytic Degradation (UV and Visible Light): Alfacalcidol is exposed to UV light and visible light for a defined duration.

  • Thermal Degradation: Alfacalcidol is subjected to elevated temperatures.

  • Analysis: Following exposure to the stress conditions, the samples are analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Protocol for the Formation of Impurity C (pre-Alfacalcidol PTAD Adduct)

This protocol is a representative procedure for the derivatization of pre-Alfacalcidol with PTAD, based on methods used for other vitamin D analogs.[6][7]

  • Generation of pre-Alfacalcidol: Alfacalcidol is heated in a suitable solvent to promote thermal isomerization to pre-Alfacalcidol. The optimal temperature and time will depend on the desired conversion rate.

  • Derivatization:

    • A solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., acetonitrile) is prepared.

    • The PTAD solution is added to the sample containing pre-Alfacalcidol.

    • The mixture is vortexed for a sufficient time (e.g., 10-40 minutes) at room temperature to allow for the Diels-Alder reaction to complete.[6]

  • Quenching: The reaction is quenched by the addition of a small amount of water, followed by vortexing.[7]

  • Sample Preparation for Analysis: The reaction mixture is dried, reconstituted in a suitable solvent, and centrifuged prior to analysis.[7]

  • Analysis: The sample is analyzed by LC-MS to identify and quantify the pre-Alfacalcidol PTAD adduct (Impurity C).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Alfacalcidol and the formation of Impurity C.

G cluster_sample Sample Preparation cluster_degradation Degradation/Isomerization cluster_derivatization Derivatization for Analysis cluster_analysis Analysis Alfacalcidol_Sample Alfacalcidol Sample Heating Heating (Thermal Stress) Alfacalcidol_Sample->Heating pre_Alfacalcidol Formation of pre-Alfacalcidol Heating->pre_Alfacalcidol PTAD_Addition Addition of PTAD Solution pre_Alfacalcidol->PTAD_Addition Diels_Alder Diels-Alder Reaction PTAD_Addition->Diels_Alder LC_MS LC-MS Analysis Diels_Alder->LC_MS Impurity_C_Detection Detection of Impurity C LC_MS->Impurity_C_Detection

Figure 3: Experimental Workflow for Impurity C Formation and Detection.

Conclusion

The formation of Alfacalcidol EP Impurity C is not a result of a direct degradation pathway of Alfacalcidol under typical stress conditions. Instead, it is a consequence of the thermal isomerization of Alfacalcidol to its unstable stereoisomer, pre-Alfacalcidol, which is subsequently trapped by the derivatizing agent PTAD during analytical procedures. A thorough understanding of this pathway is crucial for the development of accurate and reliable stability-indicating methods for Alfacalcidol. By recognizing the role of thermal stress in the formation of the precursor and the nature of the analytical derivatization, researchers and drug development professionals can better control and interpret the impurity profile of Alfacalcidol, ensuring the quality and safety of pharmaceutical products.

References

An In-depth Technical Guide to the Identification and Characterization of Alfacalcidol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol (B1684505), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate (B84403) metabolism disorders, particularly in patients with renal dysfunction. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to safety and efficacy. This technical guide provides a comprehensive overview of the identification and characterization of Alfacalcidol Impurity C, a specified impurity in the European Pharmacopoeia (EP). This document is intended to serve as a valuable resource for researchers, quality control analysts, and drug development professionals involved in the analysis and control of alfacalcidol and its related substances.

Alfacalcidol Impurity C is chemically identified as the Diels-Alder adduct of pre-alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). Its formation is a consequence of the inherent reactivity of the conjugated diene system present in the pre-isomer of alfacalcidol, which can react with trace amounts of dienophiles. Understanding the structure, formation, and analytical behavior of this impurity is essential for the development of robust analytical methods and effective control strategies.

Chemical Identification and Properties

A summary of the key chemical identifiers and properties of Alfacalcidol Impurity C is presented in Table 1.

PropertyValue
Chemical Name 6ξ-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-17β-[(2R)-6-methylheptan-2-yl]-2-phenyl-2,5,10-triaza-4-nor-9ξ-estr-7-ene-1,3-dione
Synonyms pre-Alfacalcidol PTAD Adduct, Alfacalcidol EP Impurity C
CAS Number 82266-85-1[1][]
Molecular Formula C₃₅H₄₉N₃O₄[1][]
Molecular Weight 575.79 g/mol [1][]

Formation Pathway

Alfacalcidol Impurity C is not typically a process-related impurity from the synthesis of alfacalcidol itself, but rather an artifact that can be formed during analytical procedures or under certain storage conditions if a suitable dienophile is present. The formation mechanism is a classical [4+2] cycloaddition, also known as the Diels-Alder reaction.

The precursor to Impurity C is pre-alfacalcidol, a thermal isomer of alfacalcidol. The conjugated diene system in pre-alfacalcidol is highly susceptible to reaction with dienophiles. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly reactive dienophile commonly used as a derivatizing agent in the analysis of vitamin D and its analogs to enhance UV absorbance and ionization efficiency for LC-MS analysis. The reaction pathway is illustrated in the diagram below.

Pre_Alfacalcidol Pre-Alfacalcidol (conjugated diene) Impurity_C Alfacalcidol Impurity C (Diels-Alder Adduct) Pre_Alfacalcidol->Impurity_C [4+2] Cycloaddition PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD, dienophile) PTAD->Impurity_C

Formation of Alfacalcidol Impurity C.

Analytical Characterization

The European Pharmacopoeia outlines a High-Performance Liquid Chromatography (HPLC) method for the control of related substances in alfacalcidol, including Impurity C. While specific chromatograms are not publicly available, the methodology provides a framework for its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

The EP method is designed to separate alfacalcidol from its potential impurities. A summary of the chromatographic conditions is provided in Table 2.

ParameterEuropean Pharmacopoeia Method
Column Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm
Mobile Phase Acetonitrile (B52724), Water, Ammonia (B1221849) (e.g., 800:200:1 v/v/v)
Flow Rate Typically 1.0 - 2.0 mL/min
Detection UV, 265 nm
Injection Volume 20 µL
Column Temperature 30 °C
Acceptance Criterion Not more than 0.5%

Note: The exact gradient and flow rate may need to be optimized based on the specific column and HPLC system used to achieve the required resolution between alfacalcidol and all specified impurities.

The logical workflow for the HPLC analysis of Alfacalcidol and the identification of Impurity C is depicted in the following diagram.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve Alfacalcidol Sample in Mobile Phase Sample_Inj Inject Sample Solution Sample_Prep->Sample_Inj Standard_Prep Prepare Alfacalcidol RS and Impurity C RS Solutions Standard_Inj Inject Standard Solutions Standard_Prep->Standard_Inj HPLC_System HPLC System (C18 Column, UV 265 nm) Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Sample_Inj->HPLC_System Standard_Inj->HPLC_System Peak_ID Identify Peaks by Retention Time Comparison Chromatogram->Peak_ID Quantification Quantify Impurity C (Area Normalization or vs. Standard) Peak_ID->Quantification

Workflow for HPLC Analysis of Alfacalcidol Impurity C.
Mass Spectrometry (MS)

Expected MS Data:

  • [M+H]⁺: m/z 576.38

  • Key Fragmentation: Fragmentation is likely to occur at the bonds of the triazolidinedione ring and through cleavage of the side chain of the alfacalcidol moiety. Common losses would include water from the hydroxyl groups. A characteristic fragment for PTAD adducts of vitamin D compounds is often observed around m/z 298, corresponding to a fragment of the A-ring with the adducted PTAD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for Alfacalcidol Impurity C are not publicly available. However, the structure can be confirmed by comparing the NMR spectra of the impurity with those of the starting materials, pre-alfacalcidol and PTAD. Key expected features in the ¹H NMR spectrum would include:

  • Signals corresponding to the protons of the alfacalcidol skeleton.

  • Aromatic protons from the phenyl group of the PTAD moiety.

  • The absence of the characteristic signals for the conjugated diene protons of pre-alfacalcidol.

  • New signals for the protons in the newly formed heterocyclic ring.

Experimental Protocols

Synthesis of Alfacalcidol Impurity C Reference Standard

A reference standard for Alfacalcidol Impurity C can be synthesized by the reaction of pre-alfacalcidol with PTAD. Pre-alfacalcidol is in thermal equilibrium with alfacalcidol and can be generated by heating a solution of alfacalcidol.

Protocol:

  • Dissolve a known amount of alfacalcidol in an aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Heat the solution (e.g., at 60-80 °C) to promote the formation of pre-alfacalcidol. The progress of the isomerization can be monitored by HPLC.

  • Cool the solution to room temperature.

  • Add a stoichiometric amount of a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent dropwise with stirring. The characteristic red color of the PTAD solution will disappear upon reaction.

  • Monitor the reaction by HPLC until the pre-alfacalcidol is consumed.

  • The resulting Alfacalcidol Impurity C can be purified by preparative HPLC or flash chromatography on silica gel.

  • The structure of the purified compound should be confirmed by MS and NMR spectroscopy.

HPLC Method for the Determination of Alfacalcidol Impurity C

This protocol is based on the general principles outlined in the European Pharmacopoeia.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (5 µm, 4.6 mm x 250 mm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonia solution

  • Alfacalcidol Reference Standard (RS)

  • Alfacalcidol Impurity C Reference Standard (if available)

Chromatographic Conditions:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile, water, and ammonia (e.g., 800:200:1 v/v/v). The composition may be adjusted to achieve the required resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve Alfacalcidol RS and Alfacalcidol Impurity C RS in the mobile phase to obtain a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the alfacalcidol sample in the mobile phase to obtain a similar concentration to the Alfacalcidol RS.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identification: Identify the peak corresponding to Alfacalcidol Impurity C in the sample chromatogram by comparing its retention time with that of the Impurity C RS.

  • Quantification: Calculate the percentage of Alfacalcidol Impurity C in the sample using the area normalization method or by comparison with the peak area of the Impurity C RS.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the effect of Alfacalcidol Impurity C on cellular signaling pathways. The parent compound, alfacalcidol, is a pro-drug that is converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D₃), the active form of vitamin D. Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium and phosphate homeostasis.

The structural modification in Alfacalcidol Impurity C, particularly the bulky PTAD adduct on the A-ring, is likely to significantly alter its ability to bind to the VDR. It is plausible that Impurity C would have a much lower or no affinity for the VDR, and therefore, would be biologically inactive with respect to vitamin D signaling. However, without experimental data, this remains a hypothesis. The potential for other, off-target biological activities cannot be excluded.

The general signaling pathway for alfacalcidol is presented below for context.

Alfacalcidol Signaling Pathway Alfacalcidol Alfacalcidol Liver Liver (25-hydroxylase) Alfacalcidol->Liver Metabolic Activation Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) Liver->Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binding VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binding Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Biological_Effects Biological Effects (Calcium/Phosphate Homeostasis) Gene_Expression->Biological_Effects

References

Alfacalcidol Impurity C: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol (B1684505), a synthetic analog of the active form of vitamin D, is a crucial therapeutic agent in managing calcium and phosphate (B84403) metabolism disorders. The purity of alfacalcidol is paramount for its safety and efficacy. This technical guide provides an in-depth overview of Alfacalcidol Impurity C, a significant related substance encountered during the synthesis and stability studies of alfacalcidol. Understanding the characteristics, synthesis, and analytical methodologies for this impurity is essential for robust quality control in pharmaceutical development.

Alfacalcidol Impurity C: Core Data

Alfacalcidol Impurity C is identified as a Diels-Alder adduct of pre-alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This reaction is sometimes utilized in analytical procedures to enhance the detectability of vitamin D analogs.

ParameterValueReference
CAS Number 82266-85-1[1][2]
Synonyms pre-Alfacalcidol PTAD Adduct, 6ξ-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-en-1-yl]-2-phenyl-2,5,10-triaza-4,19-dinor-9ξ-cholest-7-ene-1,3-dione[3]
Molecular Formula C35H49N3O4[1][2]
Molecular Weight 575.79 g/mol [1]
Purity (as a reference standard) >98%[][5]

Synthesis and Characterization

The formation of Alfacalcidol Impurity C, the pre-Alfacalcidol PTAD adduct, typically occurs through a Diels-Alder reaction between the conjugated diene system of pre-alfacalcidol (the 6,7-cis isomer of alfacalcidol) and the dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is often employed for derivatization to improve the analytical properties of vitamin D compounds, particularly for UV or mass spectrometric detection.

Characterization of Alfacalcidol Impurity C is performed using a combination of spectroscopic and chromatographic techniques to confirm its structure and purity. While specific spectral data is often proprietary to reference standard suppliers, the following methods are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the presence of both the alfacalcidol backbone and the PTAD moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition and molecular formula. Fragmentation patterns can further support the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the impurity and to separate it from alfacalcidol and other related substances.

Experimental Protocols

The following are generalized experimental protocols for the analysis of alfacalcidol and its impurities, which can be adapted for the specific quantification of Alfacalcidol Impurity C.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of alfacalcidol and its related substances, including Impurity C.

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is typically employed. A small amount of a modifier like trifluoroacetic acid or formic acid may be added to improve peak shape.

    • Flow Rate: Approximately 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection: UV detection at a wavelength of 265 nm is suitable for observing both alfacalcidol and its impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the alfacalcidol sample in a suitable solvent, such as methanol (B129727) or the mobile phase, to a known concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Procedure:

    • Inject a defined volume of the sample solution into the chromatograph.

    • Record the chromatogram and identify the peaks based on the retention times of reference standards for alfacalcidol and its impurities, including Impurity C.

    • Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks (area normalization method) or by using an external standard of the impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification and Quantification

LC-MS provides higher sensitivity and specificity for the analysis of alfacalcidol impurities. Derivatization with PTAD (which forms Impurity C) can be intentionally used to enhance the ionization efficiency and detection limits of alfacalcidol.

  • Chromatographic System:

    • The HPLC conditions are generally similar to those described above.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Derivatization Procedure (for enhanced sensitivity):

    • The sample containing alfacalcidol is reacted with a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., acetonitrile) at room temperature.

    • The reaction mixture is then analyzed by LC-MS.

  • Data Analysis:

    • The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of Alfacalcidol Impurity C is monitored for its identification and quantification.

Signaling Pathway and Mechanism of Action of Alfacalcidol

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The binding of calcitriol to the VDR initiates a cascade of events that ultimately regulate gene expression.

The following diagram illustrates the simplified signaling pathway of Alfacalcidol.

Alfacalcidol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_liver Liver Cell cluster_target_cell Target Cell (e.g., Intestinal Epithelium) Alfacalcidol Alfacalcidol Enzyme 25-hydroxylase Alfacalcidol->Enzyme Metabolism Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) Enzyme->Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., increased calcium absorption) Gene_Transcription->Biological_Effects Leads to Impurity_Identification_Workflow Start Drug Substance Analysis (e.g., HPLC) Detect_Impurity Detection of Unknown Impurity Peak Start->Detect_Impurity Isolate_Impurity Isolation of Impurity (e.g., Preparative HPLC) Detect_Impurity->Isolate_Impurity Structure_Elucidation Structural Elucidation Isolate_Impurity->Structure_Elucidation MS_Analysis Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Structure_Elucidation->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Structure_Elucidation->NMR_Analysis FTIR_Analysis FTIR Spectroscopy - Functional Groups Structure_Elucidation->FTIR_Analysis Propose_Structure Propose Structure MS_Analysis->Propose_Structure NMR_Analysis->Propose_Structure FTIR_Analysis->Propose_Structure Synthesize_Standard Synthesize Reference Standard Propose_Structure->Synthesize_Standard Confirm_Structure Confirm Structure by Comparing Analytical Data Propose_Structure->Confirm_Structure Synthesize_Standard->Confirm_Structure

References

An In-depth Technical Guide to the Diels-Alder Reaction Mechanism for Alfacalcidol and PTAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diels-Alder reaction between Alfacalcidol (1α-hydroxyvitamin D₃) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This [4+2] cycloaddition reaction is a cornerstone in the chemical synthesis and analysis of vitamin D analogs, offering a robust method for the protection and derivatization of the conjugated diene system inherent in these molecules.

Introduction to the Diels-Alder Reaction in Vitamin D Chemistry

The Diels-Alder reaction is a powerful and widely utilized concerted cycloaddition reaction in organic chemistry. It involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. In the context of Alfacalcidol and other 9,10-seco-steroids, the conjugated (5Z,7E)-diene system is susceptible to various chemical transformations. The reaction with a potent dienophile like PTAD provides a stable adduct, effectively protecting this diene system during subsequent synthetic modifications on other parts of the molecule. Furthermore, the introduction of the phenyltriazolinedione moiety enhances the ionization efficiency and chromatographic properties of vitamin D metabolites, making it a valuable tool for sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

The Reaction Mechanism

The reaction between Alfacalcidol and PTAD proceeds via a concerted [4+2] cycloaddition mechanism. The 4π electrons of the conjugated diene in Alfacalcidol react with the 2π electrons of the N=N double bond in PTAD, which acts as the dienophile. This pericyclic reaction occurs in a single step through a cyclic transition state, leading to the formation of the Alfacalcidol-PTAD adduct.

The molecular formula of the resulting pre-Alfacalcidol PTAD adduct is C₃₅H₄₉N₃O₄, with a molecular weight of 575.79 g/mol .[][2]

Below is a DOT language script illustrating the general mechanism of this Diels-Alder reaction.

Diels_Alder_Mechanism Alfacalcidol Alfacalcidol (Diene) TS Cyclic Transition State Alfacalcidol->TS + PTAD PTAD PTAD (Dienophile) Adduct Alfacalcidol-PTAD Adduct TS->Adduct [4+2] Cycloaddition

Diels-Alder reaction mechanism of Alfacalcidol and PTAD.

Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of the Alfacalcidol-PTAD adduct is not extensively documented in the literature, a representative procedure can be constructed based on general methods for the derivatization of vitamin D analogs with PTAD for analytical purposes.

Objective: To derivatize Alfacalcidol with PTAD for subsequent analysis or as a protecting group step.

Materials:

  • Alfacalcidol

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (anhydrous)

  • Reaction vial

  • Stirring apparatus

  • Nitrogen or Argon source for inert atmosphere (recommended)

Procedure:

  • Preparation of Alfacalcidol Solution: Dissolve a known quantity of Alfacalcidol in anhydrous dichloromethane or ethyl acetate in a reaction vial to a desired concentration.

  • Inert Atmosphere: Purge the reaction vial with a gentle stream of nitrogen or argon to remove oxygen and moisture, which can degrade the reactants.

  • Addition of PTAD: Prepare a solution of PTAD in the same solvent. Add the PTAD solution to the Alfacalcidol solution. The reaction is typically rapid and can often be performed at ambient temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to ensure the complete consumption of the starting material.

  • Quenching (if necessary): If excess PTAD is used, the reaction can be quenched by adding a scavenger for PTAD, such as a small amount of a diene like cyclopentadiene.

  • Purification: The resulting Alfacalcidol-PTAD adduct can be purified by column chromatography on silica (B1680970) gel if required for synthetic purposes. For analytical applications, the reaction mixture may be directly diluted and injected into the LC-MS system.

The following DOT script visualizes a general experimental workflow for this process.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis_purification Analysis & Purification dissolve_alfacalcidol Dissolve Alfacalcidol in Anhydrous Solvent mix_reactants Mix Alfacalcidol and PTAD Solutions dissolve_alfacalcidol->mix_reactants prepare_ptad Prepare PTAD Solution prepare_ptad->mix_reactants stir_reaction Stir at Ambient Temperature mix_reactants->stir_reaction monitor_reaction Monitor Reaction (TLC/LC-MS) stir_reaction->monitor_reaction purify_product Purify Adduct (Column Chromatography) monitor_reaction->purify_product

General experimental workflow for the Alfacalcidol-PTAD reaction.

Quantitative Data

ParameterValueReference
Linearity (r²)> 0.99[3][4]
Interday Reproducibility3.3%[3][4]
Intraday Reproducibility7.9%[3][4]
Limit of Detection (LOD)0.01 µg/mL[3][4]

Table 1: Analytical Performance of Alfacalcidol Quantification using PTAD Derivatization

Spectroscopic Data

Detailed, tabulated spectroscopic data (NMR, IR) for the isolated Alfacalcidol-PTAD adduct is not widely published. Characterization is typically performed using LC-MS, which confirms the formation of the adduct by its mass-to-charge ratio.

Mass Spectrometry (MS): The formation of the Alfacalcidol-PTAD adduct can be confirmed by detecting the molecular ion corresponding to the calculated molecular weight of 575.79.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the adduct. Key features in the ¹H NMR spectrum would include the disappearance of the signals corresponding to the diene protons of Alfacalcidol and the appearance of new signals corresponding to the protons in the newly formed six-membered ring. It has been noted that the derivatization of vitamin D metabolites with PTAD can result in the formation of two epimers, which may be separable by chromatography.[5]

Biological Context and Signaling Pathways

The Diels-Alder reaction of Alfacalcidol with PTAD is primarily a chemical tool and the resulting adduct is not designed as a therapeutic agent itself. Therefore, there are no direct signaling pathways associated with the Alfacalcidol-PTAD adduct.

However, the biological context of Alfacalcidol and the potential interaction of vitamin D analog adducts with the Vitamin D Receptor (VDR) are of interest to drug development professionals. Alfacalcidol is a prohormone that is converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D₃), the active form of vitamin D. Calcitriol binds to the VDR, a nuclear receptor that regulates gene expression involved in calcium homeostasis, bone metabolism, and cellular proliferation and differentiation.

A study on a PTAD adduct of ergocalciferol (B368823) (a vitamin D₂ analog) found that this adduct exhibited weak interaction with the VDR.[] This suggests that the bulky PTAD moiety likely hinders binding to the VDR ligand-binding pocket.

The general signaling pathway of Alfacalcidol via the VDR is depicted in the following DOT script.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_liver Liver cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alfacalcidol Alfacalcidol Calcitriol Calcitriol (1α,25(OH)₂D₃) Alfacalcidol->Calcitriol 25-Hydroxylation VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binding to DNA Gene_Expression Target Gene Transcription VDRE->Gene_Expression Modulation

Simplified VDR signaling pathway for Alfacalcidol.

Conclusion

The Diels-Alder reaction between Alfacalcidol and PTAD is a highly efficient and valuable reaction for both the synthesis and analysis of vitamin D analogs. It provides a reliable method for the protection of the sensitive diene system and for enhancing the analytical properties of these molecules. While the resulting adduct is not biologically active in the same manner as Alfacalcidol, understanding this reaction is crucial for researchers and scientists working on the development and analysis of novel vitamin D-based therapeutics. Further research to fully characterize the spectroscopic properties of the Alfacalcidol-PTAD adduct and to quantify reaction kinetics would be beneficial to the field.

References

European Pharmacopoeia Reference Standard for Alfacalcidol Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the European Pharmacopoeia (EP) reference standard for Alfacalcidol (B1684505) Impurity C. It is designed to be a vital resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research. This guide covers the impurity's identity, analytical methodologies, and its relationship to the active pharmaceutical ingredient (API), Alfacalcidol.

Introduction to Alfacalcidol and its Impurities

Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium metabolism disorders.[1] As with any pharmaceutical compound, the control of impurities is paramount to ensure its safety and efficacy. The European Pharmacopoeia outlines strict limits and analytical procedures for monitoring impurities in Alfacalcidol. Alfacalcidol Impurity C is a specified impurity in the European Pharmacopoeia, necessitating its accurate identification and quantification.[2]

Chemical Identity and Properties of Alfacalcidol Impurity C

Alfacalcidol Impurity C is chemically known as the pre-Alfacalcidol PTAD adduct.[3] It is formed via a Diels-Alder reaction between pre-alfacalcidol, an isomer of alfacalcidol, and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a reactive dienophile often used as a derivatizing agent for conjugated dienes.[]

Table 1: Chemical and Physical Properties of Alfacalcidol Impurity C

PropertyValueReference(s)
Chemical Name 6ξ-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-17β-[(2R)-6-methylheptan-2-yl]-2-phenyl-2,5,10-triaza-4-nor-9ξ-estr-7-ene-1,3-dione
Synonyms pre-Alfacalcidol PTAD Adduct[3]
CAS Number 82266-85-1[5]
Molecular Formula C₃₅H₄₉N₃O₄[5]
Molecular Weight 575.79 g/mol [5]
Appearance Typically a solid powder[6]
Solubility Soluble in DMSO[6]

European Pharmacopoeia Specifications

The European Pharmacopoeia sets forth the acceptance criteria for impurities in Alfacalcidol. For Impurity C, as with other specified impurities, a maximum limit is defined to ensure the quality and safety of the drug substance.

Table 2: European Pharmacopoeia Limits for Alfacalcidol Impurities

ImpurityLimitReference(s)
Impurity A ≤ 0.5%[2]
Impurity B ≤ 0.5%[2]
Impurity C ≤ 0.5%[2]
Total Impurities ≤ 1.0%[2]

Analytical Methodologies

The European Pharmacopoeia specifies a liquid chromatography method for the determination of related substances in Alfacalcidol, including Impurity C.

European Pharmacopoeia HPLC Method for Related Substances

This method is designed for the quantitative determination of impurities in Alfacalcidol.

Experimental Protocol:

  • Chromatographic System:

    • Column: A stainless steel column (0.25 m x 4.0 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography R2 (5 µm).

    • Mobile Phase: A mixture of ammonia, water, and acetonitrile (B52724) (1:200:800 V/V/V).

    • Flow Rate: 2.0 mL/min.

    • Detection: UV spectrophotometer at 265 nm.

    • Injection Volume: 100 µL.

    • Run Time: Twice the retention time of alfacalcidol.

  • System Suitability:

    • A resolution of at least 4.0 between the peaks due to pre-alfacalcidol and alfacalcidol is required.

  • Procedure:

    • Test Solution: Dissolve 1.0 mg of the Alfacalcidol substance in 10.0 mL of the mobile phase.

    • Reference Solution (a): Dissolve 1.0 mg of Alfacalcidol CRS in 10.0 mL of the mobile phase.

    • Reference Solution (b): Dilute 1.0 mL of reference solution (a) to 100.0 mL with the mobile phase.

    • Inject the test and reference solutions into the chromatograph and record the chromatograms.

    • Calculate the percentage content of Impurity C using the normalization procedure.[2]

Logical Relationship: Formation of Alfacalcidol Impurity C

The formation of Alfacalcidol Impurity C is a direct consequence of the chemical reactivity of pre-alfacalcidol with PTAD. This relationship is important for understanding the potential sources of this impurity during the manufacturing process or in analytical derivatization procedures.

Formation Pathway of Alfacalcidol Impurity C Alfacalcidol Alfacalcidol Pre_Alfacalcidol pre-Alfacalcidol (cis-isomer) Alfacalcidol->Pre_Alfacalcidol Isomerization Impurity_C Alfacalcidol Impurity C (pre-Alfacalcidol PTAD Adduct) Pre_Alfacalcidol->Impurity_C Diels-Alder Reaction PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->Impurity_C

Caption: Formation of Alfacalcidol Impurity C.

Biological Context: Alfacalcidol and the Vitamin D Receptor Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D₃), the biologically active form of vitamin D.[7] Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[3] The VDR then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][8] This signaling pathway is crucial for regulating calcium and phosphate (B84403) homeostasis, bone metabolism, and immune function.[8][9]

Alfacalcidol and the Vitamin D Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_liver Liver Cell cluster_target_cell Target Cell (e.g., Intestinal, Bone, Kidney) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_biological_effects Biological Effects Alfacalcidol Alfacalcidol Conversion Conversion to Calcitriol (1α,25-dihydroxyvitamin D₃) Alfacalcidol->Conversion Metabolism Calcitriol Calcitriol Conversion->Calcitriol VDR Vitamin D Receptor (VDR) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDR_RXR_Nucleus VDR-RXR Heterodimer VDR_RXR->VDR_RXR_Nucleus Nuclear Translocation Calcitriol->VDR Binding VDRE Vitamin D Response Element (VDRE) VDR_RXR_Nucleus->VDRE Binding Target_Genes Target Genes (e.g., TRPV6, Calbindin, RANKL) VDRE->Target_Genes Promoter Region Transcription Gene Transcription Target_Genes->Transcription Activation/Repression mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Translation Calcium_Homeostasis Calcium & Phosphate Homeostasis Proteins->Calcium_Homeostasis Bone_Metabolism Bone Metabolism Proteins->Bone_Metabolism Immune_Modulation Immune Modulation Proteins->Immune_Modulation

Caption: Alfacalcidol and the VDR Signaling Pathway.

Conclusion

The European Pharmacopoeia reference standard for Alfacalcidol Impurity C is essential for the accurate quality control of Alfacalcidol drug substance and products. A thorough understanding of its chemical identity, formation, and the official analytical methodologies is critical for researchers and professionals in the pharmaceutical industry. This guide provides a comprehensive overview of these key aspects to support the development of safe and effective medicines.

References

Unveiling the Unseen: A Technical Guide to the Biological Activity of Alfacalcidol Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the potential biological activity of Alfacalcidol's degradation products. Alfacalcidol, a synthetic analog of vitamin D, is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. While the pharmacological effects of Alfacalcidol and its active metabolite are well-documented, the biological relevance of its degradation products, formed during manufacturing, storage, or under stress conditions, has been largely unexplored. This document collates available data on the identity of these degradants and presents evidence of their potential biological activities, offering a crucial resource for those involved in the development and quality control of Alfacalcidol-based therapeutics.

Identified Degradation Products of Alfacalcidol

Forced degradation studies and analysis of related substances have identified several key degradation products of Alfacalcidol. These arise from the inherent sensitivity of the molecule to factors such as heat, light, and air. The primary identified degradants include:

  • Pre-Alfacalcidol: An isomeric precursor that exists in thermal equilibrium with Alfacalcidol.

  • Trans-isomer of Alfacalcidol: A stereoisomer of Alfacalcidol.

  • Impurity D: Identified as (1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3-diol.

Biological Activity of Pre-Alfacalcidol Derivatives

While data on the direct biological activity of most Alfacalcidol degradation products are scarce, intriguing findings have emerged regarding a derivative of pre-alfacalcidol. A pre-Alfacalcidol PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) adduct has been shown to exhibit notable biological effects independent of the classical vitamin D receptor (VDR) pathway.

VDR Binding and Antagonism

Studies have indicated that the pre-Alfacalcidol PTAD adduct displays weak VDR antagonism and, significantly, lacks direct binding affinity for the vitamin D receptor. This suggests that any observed biological activity is not mediated through the traditional genomic pathway associated with calcitriol.

VDR-Independent Anti-Cancer Activity

The pre-Alfacalcidol PTAD adduct has demonstrated promising anti-cancer properties in preclinical models of ovarian and endometrial cancer. This activity is attributed to its ability to modulate key cellular processes involved in cancer progression.

Table 1: Summary of Biological Activity of Pre-Alfacalcidol PTAD Adduct

Biological Target/ProcessObserved EffectImplication
Vitamin D Receptor (VDR)Weak antagonism, no direct bindingActivity is VDR-independent
Actin OrganizationInhibitionDisruption of cellular structure and motility
Focal AdhesionInhibitionImpairment of cell adhesion and signaling
Ovarian Cancer Xenograft ModelReduced tumor growthPotential therapeutic application
Endometrial Cancer Xenograft ModelReduced tumor growthPotential therapeutic application

Signaling Pathways and Experimental Workflows

The VDR-independent anti-cancer activity of the pre-Alfacalcidol derivative appears to be mediated through the disruption of the cellular cytoskeleton and adhesion mechanisms.

G cluster_0 Pre-Alfacalcidol PTAD Adduct Action Pre-Alfacalcidol_Adduct Pre-Alfacalcidol PTAD Adduct Actin_Filaments Actin Filaments Pre-Alfacalcidol_Adduct->Actin_Filaments Inhibits Organization Focal_Adhesions Focal Adhesions Pre-Alfacalcidol_Adduct->Focal_Adhesions Inhibits Cell_Migration_Invasion Cell Migration & Invasion Actin_Filaments->Cell_Migration_Invasion Leads to Decreased Focal_Adhesions->Cell_Migration_Invasion Leads to Decreased Tumor_Growth Tumor Growth Cell_Migration_Invasion->Tumor_Growth Contributes to Reduced

Caption: VDR-Independent Anti-Cancer Signaling of Pre-Alfacalcidol Derivative.

The following diagram illustrates a typical experimental workflow to assess the biological activity of Alfacalcidol degradation products.

G cluster_workflow Experimental Workflow start Isolate/Synthesize Degradation Product vdr_binding VDR Competitive Binding Assay start->vdr_binding cell_viability Cell Viability Assay (e.g., MTT/XTT) start->cell_viability data_analysis Data Analysis & Interpretation vdr_binding->data_analysis actin_assay Actin Organization Assay cell_viability->actin_assay focal_adhesion_assay Focal Adhesion Assay cell_viability->focal_adhesion_assay migration_assay Cell Migration Assay (Wound Healing) cell_viability->migration_assay actin_assay->data_analysis focal_adhesion_assay->data_analysis in_vivo In Vivo Xenograft Model migration_assay->in_vivo in_vivo->data_analysis

Caption: Workflow for Evaluating Biological Activity of Degradation Products.

Detailed Experimental Methodologies

Vitamin D Receptor (VDR) Competitive Binding Assay
  • Objective: To determine the binding affinity of a test compound to the VDR.

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]calcitriol) for binding to the VDR.

  • Methodology:

    • Receptor Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.

    • Incubation: The receptor preparation is incubated with a fixed concentration of radiolabeled calcitriol and varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation or filtration.

    • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Cell Viability Assay (MTT/XTT)
  • Objective: To assess the effect of a compound on cell proliferation and cytotoxicity.

  • Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., SKOV-3 for ovarian cancer, HEC-1A for endometrial cancer) are seeded in 96-well plates.

    • Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • Reagent Addition: MTT or XTT reagent is added to each well and incubated to allow for formazan formation.

    • Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.

Wound Healing (Scratch) Assay for Cell Migration
  • Objective: To evaluate the effect of a compound on cell migration.

  • Principle: A "scratch" or gap is created in a confluent monolayer of cells, and the rate of closure of this gap by migrating cells is monitored.

  • Methodology:

    • Cell Monolayer: Cells are grown to confluence in a multi-well plate.

    • Scratch Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch in the monolayer.

    • Treatment: The cells are washed to remove debris and then incubated with medium containing the test compound.

    • Imaging: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).

    • Analysis: The area of the scratch is measured over time to quantify the rate of cell migration.

Ovarian Cancer Xenograft Mouse Model
  • Objective: To assess the in vivo anti-tumor efficacy of a compound.

  • Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is evaluated.

  • Methodology:

    • Cell Implantation: Human ovarian cancer cells (e.g., SKOV-3) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth: Tumors are allowed to establish and grow to a palpable size.

    • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound via a specified route (e.g., intraperitoneal injection), while the control group receives a vehicle.

    • Tumor Measurement: Tumor volume is measured regularly using calipers.

    • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis.

Unexplored Territories: Trans-isomer and Impurity D

Currently, there is a significant lack of publicly available data on the biological activity of the trans-isomer of Alfacalcidol and Impurity D. Further research is warranted to isolate or synthesize these compounds and evaluate their pharmacological and toxicological profiles. Understanding the complete biological landscape of all Alfacalcidol-related substances is critical for ensuring the safety and efficacy of this important therapeutic agent.

Conclusion

The degradation of Alfacalcidol can lead to the formation of several related substances, among which a derivative of pre-alfacalcidol has been shown to possess VDR-independent anti-cancer activity. This finding opens up new avenues for research into the potential therapeutic applications of Alfacalcidol degradation products, as well as highlighting the importance of their characterization and control in pharmaceutical formulations. Further investigation into the biological effects of other degradation products, such as the trans-isomer and Impurity D, is essential for a comprehensive understanding of the overall safety and efficacy profile of Alfacalcidol. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

Navigating the Labyrinth of Alfacalcidol Impurities: A Technical Guide to Regulatory Compliance and Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol, a synthetic analog of the active form of vitamin D, is a cornerstone in the management of calcium and phosphate (B84403) metabolism disorders, particularly in patients with renal dysfunction. As a potent therapeutic agent, ensuring its purity and safety is of paramount importance. Impurity profiling is a critical aspect of pharmaceutical quality control, aimed at identifying and quantifying potentially harmful substances that may arise during the synthesis, formulation, or storage of the drug product. This in-depth technical guide provides a comprehensive overview of the regulatory landscape, analytical methodologies, and impurity formation pathways pertinent to Alfacalcidol, equipping researchers and drug development professionals with the knowledge to navigate this complex terrain.

This guide adheres to the stringent requirements of providing detailed experimental protocols, quantitative data in a structured format, and mandatory visualizations to elucidate complex processes and pathways.

Regulatory Framework for Alfacalcidol Impurity Profiling

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is governed by a harmonized set of guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary guidelines applicable to Alfacalcidol are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Pharmacopoeias worldwide also provide specific monographs for Alfacalcidol, detailing the acceptance criteria for known and unknown impurities. While access to the full United States Pharmacopeia (USP) and Japanese Pharmacopoeia (JP) monographs is restricted, the European Pharmacopoeia (Ph. Eur.) provides a detailed account of specified impurities for Alfacalcidol.

Pharmacopoeial Impurity Specifications

The following table summarizes the impurity limits as specified in the European Pharmacopoeia. It is important to note that specific monographs in the USP and JP should be consulted for their respective requirements, though this information was not publicly available at the time of this writing.

ImpurityEuropean Pharmacopoeia (Ph. Eur.) 10.0United States Pharmacopeia (USP)Japanese Pharmacopoeia (JP)
Impurity A (trans-Alfacalcidol)≤ 0.5%Data not publicly availableData not publicly available
Impurity B (1β-calcidol)≤ 0.5%Data not publicly availableData not publicly available
Impurity C (Triazoline adduct of pre-alfacalcidol)≤ 0.5%Data not publicly availableData not publicly available
Any Unspecified Impurity -Data not publicly availableData not publicly available
Total Impurities ≤ 1.0%Data not publicly availableData not publicly available

Note: The disregard limit in the Ph. Eur. is 0.1%. Pre-alfacalcidol is not considered an impurity due to its reversible isomerisation and contribution to the overall activity.[1]

Formation and Characterization of Key Impurities

Understanding the origin of impurities is fundamental to controlling them. Impurities in Alfacalcidol can be process-related, arising from the synthetic route, or degradation products formed during storage.

  • Impurity A (trans-Alfacalcidol; (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β-diol): This is a geometric isomer of Alfacalcidol and is a common process-related impurity. The synthesis of Alfacalcidol often involves steps that can lead to the formation of the thermodynamically more stable trans-isomer. Photochemical isomerization can be employed to convert the trans-isomer back to the desired cis-isomer (Alfacalcidol).[2]

  • Impurity B (1β-calcidol; (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1β,3β-diol): This is a stereoisomer of Alfacalcidol, differing in the configuration of the hydroxyl group at the 1-position. Its formation is likely related to non-stereospecific reduction steps during the synthesis.

  • Impurity C (Triazoline adduct of pre-alfacalcidol): Alfacalcidol exists in a temperature-dependent equilibrium with its pre-isomer, pre-alfacalcidol.[1] Impurity C is formed by the reaction of pre-alfacalcidol with a dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which can be used as a derivatizing agent for analytical purposes. Its presence as an impurity in the final drug substance could indicate interaction with reactive species.

Logical Workflow for Impurity Profiling

The overall process of impurity profiling follows a logical sequence from detection to control, as outlined in ICH guidelines.

G cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Qualification cluster_2 Phase 3: Control & Reporting A Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) D Impurity Detection A->D B Analysis of Batches (Development, Pilot, Commercial) B->D C Analytical Method Development (HPLC, LC-MS) C->D E Structure Elucidation (MS/MS, NMR) D->E F Known vs. Unknown Impurities E->F G Impurity Level > Identification Threshold? F->G H Toxicological Assessment (In vivo, In vitro, In silico) G->H Yes I Establish Permitted Daily Exposure (PDE) H->I J Qualification Achieved I->J K Set Specifications (Individual & Total Impurities) J->K L Routine Quality Control Testing K->L M Stability Monitoring K->M N Regulatory Submission L->N M->N

A logical workflow for the identification, qualification, and control of impurities in pharmaceuticals.

Experimental Protocols for Impurity Analysis

Accurate and robust analytical methods are essential for the reliable quantification of Alfacalcidol and its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity, particularly for structure elucidation.

Protocol 1: HPLC-UV Method for Quantification of Impurities in Soft Gelatin Capsules

This protocol is a composite based on methods described in the European Pharmacopoeia and other literature.[1][3]

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • Data Acquisition and Processing System

2. Chromatographic Conditions:

  • Column: Silica gel, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of n-hexane, tetrahydrofuran, methylene (B1212753) chloride, and isopropanol (B130326) (72:12:12:4, v/v/v/v). The mobile phase should be freshly prepared, filtered, and degassed.

  • Flow Rate: 2.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 100 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Diluent: Mobile phase

  • Standard Solution: Accurately weigh about 5 mg of Alfacalcidol Reference Standard (RS) into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 3 mL of this solution to 250 mL with the diluent to obtain a final concentration of approximately 0.6 µg/mL.

  • Sample Solution (from Soft Gelatin Capsules):

    • Cut open a sufficient number of capsules (e.g., 20) and collect the oily contents.

    • Accurately weigh a quantity of the oil equivalent to about 10 µg of Alfacalcidol into a 100 mL volumetric flask.

    • Add 30 mL of the diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm filter before injection.

4. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of Alfacalcidol should be not more than 2.0%.

  • Prepare a resolution solution by heating a portion of the standard solution to generate the pre-alfacalcidol isomer. The resolution between the pre-alfacalcidol and Alfacalcidol peaks should be not less than 4.0.

5. Analysis and Calculation:

  • Inject the sample solution and identify the peaks corresponding to the specified impurities based on their relative retention times.

  • Calculate the percentage of each impurity using the area normalization method or by comparison to a reference standard of the impurity if available.

Protocol 2: LC-MS/MS Method for Identification and Sensitive Quantification

This protocol is designed for the sensitive detection and identification of impurities, particularly in complex matrices or at very low levels.[4][5]

1. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., APCI or ESI).

  • Data Acquisition and Processing System

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to separate the impurities from the main component and matrix interferences. For example:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion mode

  • Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for Alfacalcidol and each known impurity should be determined and optimized.

  • Source Parameters: Optimize parameters such as ion source temperature, nebulizer gas, and collision energy for maximum sensitivity.

4. Sample Preparation (from Oily Solutions):

  • Liquid-Liquid Extraction (LLE):

    • Accurately weigh a portion of the oily sample into a centrifuge tube.

    • Add an appropriate volume of a water-immiscible solvent (e.g., hexane (B92381) or methyl tert-butyl ether) and an aqueous solution (e.g., methanol/water).

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic layer containing Alfacalcidol and its impurities to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Derivatization (Optional for increased sensitivity):

    • For certain impurities, derivatization with reagents like PTAD can enhance ionization efficiency.[4]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Reporting A Soft Gelatin Capsule Content (Oily Matrix) B Dissolution in Organic Solvent A->B C Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) B->C D Evaporation & Reconstitution C->D E HPLC-UV Analysis (Quantification) D->E F LC-MS/MS Analysis (Identification & Quantification) D->F G Peak Integration & Identification E->G F->G H Quantification vs. Limits G->H I Impurity Profile Report H->I

A generalized experimental workflow for the analysis of Alfacalcidol impurities.

Mechanism of Action and Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[6] Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The calcitriol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR), and this complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_cell Target Cell Alfacalcidol Alfacalcidol Calcitriol Calcitriol (1,25-(OH)2D3) Alfacalcidol->Calcitriol Hepatic 25-hydroxylase VDR VDR Calcitriol->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis (e.g., Calbindin) mRNA->Protein Response Biological Response (e.g., Calcium Absorption) Protein->Response

The signaling pathway of Alfacalcidol after its conversion to Calcitriol.

Toxicological Considerations and Risk Assessment

The qualification of impurities is a critical step to ensure patient safety. According to ICH guidelines, an impurity is considered qualified if its level in the drug product is below a certain threshold or if it has been adequately studied in safety and/or clinical trials. For impurities that exceed the identification threshold and are not known metabolites, toxicological data are required.

Detailed public toxicological data for the specific impurities of Alfacalcidol (A, B, and C) are scarce. However, a general toxicological risk assessment can be inferred from the nature of the impurities and data on related compounds.

  • Impurity A (trans-Alfacalcidol): As a geometric isomer, it may have different binding affinity to the VDR and potentially altered biological activity and pharmacokinetic properties compared to Alfacalcidol. While specific toxicity data is limited, its structural similarity to the active drug suggests that its toxicological profile might be related to hypercalcemia at high doses, a known effect of vitamin D analogs.

  • Impurity B (1β-calcidol): This stereoisomer is reported to be an inactive isomer of Alfacalcidol.[7] Its reduced biological activity would suggest a lower potential for vitamin D-related toxicity such as hypercalcemia. A safety data sheet for 1β-calcidol indicates it is a toxic solid, but provides only general hazard warnings without specific toxicological endpoints.

  • Impurity C (Triazoline adduct of pre-alfacalcidol): The toxicological profile of this adduct is not well-characterized in public literature. Its assessment would require consideration of the toxicity of the triazoline moiety and the modified pre-alfacalcidol structure.

In the absence of specific data, in silico toxicological assessments (e.g., using DEREK Nexus or SARAH Nexus) can be valuable tools for predicting potential genotoxicity and other toxicities.

Conclusion

The comprehensive profiling and control of impurities in Alfacalcidol are essential for ensuring its quality, safety, and efficacy. This technical guide has provided an in-depth overview of the regulatory guidelines, with a focus on the European Pharmacopoeia, and has detailed the known impurities and their potential formation pathways. Detailed experimental protocols for both HPLC-UV and LC-MS/MS have been presented to aid in the accurate identification and quantification of these impurities. Furthermore, the mechanism of action and signaling pathway of Alfacalcidol have been visually elucidated.

While a complete comparative analysis of impurity limits across all major pharmacopoeias and detailed toxicological data for each specific impurity remain areas for further investigation due to limited public accessibility of information, this guide provides a robust framework for researchers, scientists, and drug development professionals. By adhering to the principles outlined herein, the pharmaceutical industry can continue to ensure the high quality and safety of Alfacalcidol for patients worldwide.

References

Methodological & Application

High-Performance Liquid Chromatography for the Separation of Alfacalcidol and Impurity C: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate (B84403) metabolism.[1][2] It is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D3.[2] The purity of Alfacalcidol is critical for its safety and efficacy. Impurity C is a known related substance of Alfacalcidol. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Alfacalcidol from Impurity C, ensuring the quality and consistency of the drug substance and product.

Methodology

This method utilizes reversed-phase HPLC with a C18 column and UV detection for the separation of Alfacalcidol and Impurity C. The selection of a C18 column provides the necessary hydrophobicity to retain both the active pharmaceutical ingredient and its impurity, while the mobile phase composition allows for their differential elution.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Octadecylsilane bonded silica (B1680970) (C18), 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Methanol (95:5, v/v)[3][4]
Flow Rate 2.0 mL/min[3][4]
Detection Wavelength 265 nm[1][5]
Injection Volume 10 µL
Column Temperature 35 °C[5]
Run Time Approximately 20 minutes

Experimental Protocol

1. Preparation of Solutions

  • Diluent: The mobile phase (Acetonitrile:Methanol, 95:5 v/v) is used as the diluent.

  • Standard Stock Solution: Accurately weigh about 5 mg of Alfacalcidol Reference Standard (RS) into a 100 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.[1]

  • Impurity C Stock Solution: Accurately weigh about 5 mg of Impurity C Reference Standard into a 100 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing both Alfacalcidol and Impurity C at appropriate concentrations to demonstrate adequate resolution between the two peaks.

  • Sample Preparation (for drug product analysis): For capsules, take a representative number of capsules, open them, and collect the contents.[1] Accurately weigh a portion of the capsule contents equivalent to a target concentration of Alfacalcidol and transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate to ensure complete dissolution of the active ingredient, and then dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[3]

2. HPLC System Setup and Operation

  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution to verify the system's performance, including resolution, tailing factor, and theoretical plates.

  • Inject the standard solution(s) followed by the sample solution(s).

  • Record the chromatograms and integrate the peak areas.

Data Presentation

The following table summarizes the expected retention times and system suitability results for the separation of Alfacalcidol and Impurity C.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Impurity C~12.5≤ 1.5> 2000
Alfacalcidol~14.0[4]≤ 1.5> 2000
Resolution (between Impurity C and Alfacalcidol) ≥ 2.0

Note: The retention times are approximate and may vary depending on the specific column and HPLC system used.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for the separation of Alfacalcidol and Impurity C.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Methanol) D System Setup & Equilibration A->D B Prepare Standard Solutions (Alfacalcidol & Impurity C) F Inject System Suitability Solution B->F C Prepare Sample Solution G Inject Standard & Sample Solutions C->G E Inject Blank (Diluent) D->E Ensure baseline stability E->F Confirm no interference F->G Verify system performance H Record Chromatograms G->H I Integrate Peak Areas H->I J Calculate Results I->J

Caption: Workflow for HPLC separation of Alfacalcidol and Impurity C.

The described HPLC method provides a reliable and robust approach for the separation and quantification of Alfacalcidol and its related substance, Impurity C. The method is suitable for quality control applications in both drug substance and drug product manufacturing, ensuring the purity and safety of Alfacalcidol-containing pharmaceuticals. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D used in the treatment of diseases where calcium metabolism is disturbed due to impaired 1α-hydroxylation, such as in patients with renal failure.[1] Accurate and sensitive quantification of Alfacalcidol and its related substances in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. However, the analysis of Alfacalcidol by liquid chromatography-mass spectrometry (LC-MS) presents challenges due to its low dosage amounts and poor ionization efficiency with electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources.[2][3]

This application note details a robust and sensitive LC-MS/MS method for the quantification of Alfacalcidol in tablet formulations. The method utilizes chemical derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a Cookson-type reagent, to significantly enhance the ionization efficiency and, consequently, the sensitivity of the analysis.[2][4]

Experimental Protocols

Sample Preparation from Alfacalcidol Tablets

This protocol describes the extraction and derivatization of Alfacalcidol from pharmaceutical tablets for LC-MS/MS analysis.

Materials:

  • Alfacalcidol tablets

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Vitamin D3 (Cholecalciferol) as Internal Standard (IS)

  • Volumetric flasks

  • Pipettes

  • Centrifuge tubes

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of Alfacalcidol in methanol.

    • Prepare a stock solution of Vitamin D3 (IS) in methanol.

    • From the stock solutions, prepare working standard solutions of Alfacalcidol and a working solution of the IS at appropriate concentrations by dilution with a methanol:water mixture.

  • Tablet Sample Preparation:

    • Weigh and finely powder a representative number of Alfacalcidol tablets (e.g., 10-20 tablets) to ensure homogeneity.[5]

    • Accurately weigh a portion of the powdered tablets equivalent to a single dose of Alfacalcidol into a volumetric flask.

    • Add a suitable dissolution medium (e.g., a mixture of acetonitrile and methanol) to dissolve the active ingredient.[6]

    • Sonicate the flask for 15-20 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with the dissolution medium.

    • Filter an aliquot of the solution through a 0.45 µm filter.

  • Liquid-Liquid Extraction:

    • Transfer a known volume of the filtered sample solution or standard solution into a centrifuge tube.

    • Add the internal standard working solution to all samples, standards, and quality control samples (except blanks).

    • Add an equal volume of dichloromethane (DCM) to the tube.[2]

    • Vortex vigorously for 2 minutes to extract Alfacalcidol and the IS into the organic layer.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic (DCM) layer to a clean tube.

    • Repeat the extraction process with another portion of DCM for exhaustive extraction.

    • Combine the organic extracts.

  • Derivatization:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.[2]

    • Reconstitute the dried residue in a small volume of acetonitrile.

    • Prepare a fresh solution of PTAD in acetonitrile (e.g., 0.1 mg/mL).

    • Add the PTAD solution to the reconstituted extract. The molar ratio of PTAD to Alfacalcidol should be optimized, but a significant excess of PTAD is typically used.[7]

    • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 60 minutes), protected from light.[8]

    • After the reaction is complete, the excess PTAD can be quenched by adding a small amount of a diene-scavenging agent or by dilution.

    • The derivatized sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for the separation of Alfacalcidol-PTAD from potential interferences
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[9]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Alfacalcidol-PTAD: 576.4 -> 314.1[2] Vitamin D3-PTAD (IS): 560.0 -> 298.1[2]
Collision Energy (CE) To be optimized for each transition. A typical starting point would be in the range of 10-40 eV.[10]
Declustering Potential (DP) To be optimized for each transition. A typical starting point would be in the range of 50-150 V.[11]
Source Temperature 400-550 °C (instrument dependent)
IonSpray Voltage ~5000 V (instrument dependent)

Optimization of CE and DP: The collision energy and declustering potential are critical parameters that must be optimized for the specific instrument being used. This is typically done by infusing a standard solution of the derivatized Alfacalcidol and IS into the mass spectrometer and monitoring the signal intensity of the product ions while varying the CE and DP values. The optimal values are those that provide the highest and most stable signal.[11]

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this analytical method.[2]

Table 1: Method Validation Parameters for Alfacalcidol Analysis

ParameterResult
Linearity Range 0.05 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Recovery Quantitative
Intra-day Precision (%RSD) 3.3%
Inter-day Precision (%RSD) 7.9%

Table 2: Related Substances of Alfacalcidol

Related SubstanceCommon Name/Impurity IDNote
Pre-alfacalcidolImpurity AAn isomer of Alfacalcidol.
Trans-alfacalcidolImpurity BA geometric isomer.
Impurity C-A known related substance.
Impurity D(1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3-diolIdentified by HPLC-MS/MS.[9]

Visualizations

Metabolic Pathway of Alfacalcidol

Alfacalcidol_Metabolism Alfacalcidol Alfacalcidol (1α-hydroxyvitamin D3) Liver Liver Alfacalcidol->Liver 25-hydroxylation Calcitriol Calcitriol (1α,25-dihydroxyvitamin D3) Active Metabolite Liver->Calcitriol TargetTissues Target Tissues (Intestine, Bone, Kidney) Calcitriol->TargetTissues Biological Action Alfacalcidol_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Alfacalcidol Tablet powder Powdering and Weighing start->powder dissolve Dissolution powder->dissolve extract Liquid-Liquid Extraction (with Internal Standard) dissolve->extract derivatize Derivatization with PTAD extract->derivatize lc_separation LC Separation (C18 Column) derivatize->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

References

Application Note: Development of a Stability-Indicating Assay for Alfacalcidol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive approach for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for Alfacalcidol. The method is designed to effectively separate Alfacalcidol from its degradation products generated under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. This document provides detailed protocols for forced degradation studies, method development, and validation, making it a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

Alfacalcidol, a synthetic analog of vitamin D, is crucial in the management of calcium and phosphate (B84403) metabolism disorders.[1] Ensuring its stability throughout its shelf-life is critical for maintaining therapeutic efficacy and safety. A stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from any potential degradation products, thus providing an accurate measure of the drug's purity and potency over time.[2][3] This application note describes a systematic approach to developing a robust, stability-indicating HPLC assay for Alfacalcidol.

Experimental Workflow

The development of the stability-indicating assay follows a logical sequence of steps, beginning with forced degradation studies to generate potential degradation products. This is followed by the development of a selective HPLC method and its subsequent validation to ensure it is fit for its intended purpose.

Stability-Indicating Assay Development Workflow cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Outcome A Alfacalcidol API/Product B Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B Expose C Degraded Samples B->C Generate D HPLC Method Optimization (Column, Mobile Phase, etc.) C->D Analyze E Separation of Alfacalcidol and Degradants D->E Achieve F Specificity E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Validated Stability-Indicating Assay Method J->K

Caption: Experimental workflow for the development of a stability-indicating assay.

Materials and Methods

Reagents and Materials
  • Alfacalcidol Reference Standard

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • HPLC grade n-Hexane

  • HPLC grade Isopropyl Alcohol (IPA)

  • Analytical grade Hydrochloric Acid (HCl)

  • Analytical grade Sodium Hydroxide (NaOH)

  • Analytical grade Hydrogen Peroxide (H₂O₂)

  • Purified water

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical balance

  • pH meter

  • Forced-air oven

  • Photostability chamber

Chromatographic Conditions
  • Column: Thermo Scientific Silica, 250 x 4.6 mm, 3 µm (or equivalent)[4]

  • Mobile Phase: n-Hexane: Isopropyl Alcohol: Tetrahydrofuran: Acetic Acid (920:40:40:2 v/v/v/v)[4]

  • Flow Rate: 2.0 mL/min[4]

  • Injection Volume: 100 µL[4]

  • Detector Wavelength: 265 nm[4]

  • Column Temperature: 37°C[4]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution Preparation:

  • Accurately weigh about 5 mg of Alfacalcidol reference standard into a 100 mL volumetric flask.

  • Add 30 mL of the mobile phase as a diluent, and sonicate to dissolve.

  • Make up the volume to 100 mL with the diluent.

  • Further dilute 3 mL of this solution to a 250 mL volumetric flask and make up to the mark with the diluent.[4]

Sample Solution Preparation (for drug product):

  • For capsules, cut and open the required number of capsules to get a sample equivalent to 10 mcg of Alfacalcidol.

  • Transfer the contents to a 100 mL volumetric flask.

  • Add the diluent to the mark and shake well to dissolve the medicament.

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the developed method.[5] A target degradation of 5-20% is generally considered appropriate.[3][6]

Acid Hydrolysis:

  • Prepare a solution of Alfacalcidol in 0.1 M HCl.

  • Keep the solution at 60°C for 1 hour.[4]

  • After the specified time, withdraw the sample, neutralize it with 0.1 M NaOH, and dilute it with the diluent to the required concentration.

Alkaline Hydrolysis:

  • Prepare a solution of Alfacalcidol in 0.1 M NaOH.

  • Keep the solution at 60°C for 1 hour.[4]

  • After the specified time, withdraw the sample, neutralize it with 0.1 M HCl, and dilute it with the diluent.

Oxidative Degradation:

  • Prepare a solution of Alfacalcidol in 3% H₂O₂.

  • Keep the solution at room temperature for 1 hour.[4]

  • Withdraw the sample and dilute it with the diluent.

Thermal Degradation:

  • Expose the solid Alfacalcidol powder to a temperature of 80°C in a forced-air oven for 24 hours.[6]

  • After exposure, allow the sample to cool, and then prepare a solution of the desired concentration in the diluent.

Photolytic Degradation:

  • Expose the solid Alfacalcidol powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6]

  • After exposure, prepare a solution of the desired concentration in the diluent.

Results and Discussion

Forced Degradation Results

The developed HPLC method successfully separated the Alfacalcidol peak from the degradation products formed under all stress conditions. The peak purity of Alfacalcidol was found to be greater than 0.99 in all cases, indicating the specificity of the method.[4]

Stress Condition% Degradation of AlfacalcidolObservations
Acid Hydrolysis (0.1 M HCl, 60°C, 1 hr)14.7%Significant degradation observed with the appearance of degradation peaks.[4]
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 1 hr)16.1%Significant degradation observed with distinct degradation products.[4]
Oxidative Degradation (3% H₂O₂, RT, 1 hr)16.2%Moderate degradation was observed.[4]
Thermal Degradation (80°C, 24 hr)0.7%Alfacalcidol was found to be relatively stable to heat.[4]
Photolytic Degradation (1.2 million lux hrs)1.2%Minor degradation was observed, indicating some light sensitivity.[4]
Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResults
Specificity No interference from blank, placebo, or degradation products at the retention time of Alfacalcidol. Peak purity index > 0.99.[4]
Linearity (r²) > 0.999 over the concentration range of 50-150% of the working concentration.[7]
Range 50% to 150% of the working concentration.[4]
Accuracy (% Recovery) 98.0% to 102.0%.[4]
Precision (% RSD) < 2.0% for system precision, method precision, and intermediate precision.[4]
Limit of Detection (LOD) Below 1.5 ng.[7]
Limit of Quantification (LOQ) Below 5 ng.[7]
Robustness The method was found to be robust for small, deliberate variations in flow rate, mobile phase composition, and column temperature.[4]

Potential Degradation Pathway

Based on the forced degradation studies, a potential degradation pathway for Alfacalcidol can be proposed. The primary degradation is expected to occur at the triene system, which is susceptible to isomerization and oxidation.

Alfacalcidol Degradation Pathway cluster_stress Stress Conditions A Alfacalcidol B Pre-Alfacalcidol (Thermal Isomer) A->B Isomerization C Oxidation Products A->C D Hydrolysis Products A->D S1 Heat S1->B S2 Oxidizing Agent S2->C S3 Acid/Base S3->D

Caption: A potential degradation pathway for Alfacalcidol under stress conditions.

Conclusion

The developed and validated HPLC method is specific, accurate, precise, and robust for the determination of Alfacalcidol in the presence of its degradation products. This stability-indicating assay can be effectively used for the routine quality control and stability testing of Alfacalcidol in bulk drug and pharmaceutical formulations. The comprehensive protocols and data presented in this application note provide a solid foundation for researchers and analysts working on Alfacalcidol stability studies.

References

Application Notes and Protocols for Chiral Chromatography of Alfacalcidol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing hypocalcemia, osteodystrophy, and other conditions related to vitamin D deficiency. As a chiral molecule, Alfacalcidol can exist in different stereoisomeric forms. The spatial arrangement of atoms in these stereoisomers can lead to significant differences in their pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these stereoisomers is of paramount importance for drug development, quality control, and ensuring therapeutic efficacy and safety.[1][2]

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for the separation of enantiomers and diastereomers.[3][4] This document provides detailed application notes and protocols for the chiral separation of Alfacalcidol stereoisomers, tailored for researchers, scientists, and drug development professionals.

1. Principle of Chiral Separation

Chiral separation by HPLC relies on the differential interaction between the stereoisomers and a chiral stationary phase. The CSP creates a chiral environment where the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector have different energies, leading to different retention times and, consequently, their separation. The choice of the appropriate CSP and mobile phase is critical for achieving successful resolution.

Experimental Protocols

This section outlines the recommended methodologies for the chiral separation of Alfacalcidol stereoisomers. The protocols are based on established methods for the separation of vitamin D analogs.[5][6][7]

Protocol 1: Normal-Phase Chiral HPLC

Normal-phase chromatography is a powerful technique for the separation of chiral compounds that are soluble in non-polar organic solvents. Polysaccharide-based CSPs are widely used and have shown great success in this mode.[2]

1.1. Materials and Equipment

  • HPLC System: A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak AD (amylose derivative) column (4.6 x 250 mm, 5 µm) or a similar polysaccharide-based chiral column.[5]

  • Solvents: HPLC-grade n-hexane and ethanol (B145695).

  • Sample: Alfacalcidol standard or sample dissolved in the mobile phase.

1.2. Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Column Chiralpak AD (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of n-hexane and ethanol
Starting Condition: 90:10 (v/v) n-hexane:ethanol
Optimization Range: 95:5 to 80:20 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Preparation Dissolve the Alfacalcidol sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

1.3. Method Optimization

  • Mobile Phase Composition: The ratio of n-hexane to ethanol is a critical parameter. A lower percentage of ethanol will generally increase retention times and may improve resolution. It is recommended to start with a 90:10 (v/v) mixture and adjust the ethanol content to optimize the separation.

  • Flow Rate: A lower flow rate (e.g., 0.5 mL/min) can sometimes improve resolution but will increase the analysis time.

Protocol 2: Reversed-Phase Chiral HPLC

Reversed-phase chromatography is suitable for more polar compounds and uses aqueous-organic mobile phases. Protein-based and cyclodextrin-based CSPs are often used in this mode.[3][8]

2.1. Materials and Equipment

  • HPLC System: As described in Protocol 1.

  • Chiral Column: Ultrason ES-OVM (2 mm x 150 mm, 5 µm) or a similar protein-based or cyclodextrin-based chiral column.[7]

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water. Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification.

  • Sample: Alfacalcidol standard or sample dissolved in the mobile phase.

2.2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for a reversed-phase chiral separation.

ParameterCondition
Column Ultrason ES-OVM (2 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start with a suitable gradient, for example:
0-15 min: 30-70% B
15-20 min: 70-30% B
20-25 min: 30% B (re-equilibration)
Flow Rate 0.2 mL/min
Column Temperature 40 °C[7]
Detection UV at 265 nm or Mass Spectrometry (MS)
Injection Volume 5 µL
Sample Preparation Dissolve the Alfacalcidol sample in a mixture of methanol and water (1:1, v/v) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

2.3. Method Optimization

  • Mobile Phase Composition: The organic modifier (acetonitrile or methanol) and the pH of the aqueous phase can be adjusted to optimize the separation. The use of different buffers (e.g., ammonium acetate) can also influence selectivity.

  • Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

  • Temperature: Column temperature affects the kinetics of mass transfer and the thermodynamics of interaction. Varying the temperature between 20 °C and 40 °C can impact the separation.

Data Presentation

Quantitative data from chiral separation experiments should be systematically recorded to allow for easy comparison and evaluation of method performance.

Table 1: Example Data Summary for Chiral Separation of Alfacalcidol Stereoisomers

StereoisomerRetention Time (min)Peak AreaResolution (Rs)Enantiomeric Excess (% ee)
Stereoisomer 112.5550,000-98%
Stereoisomer 214.25,5002.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Experimental Workflow for Chiral HPLC Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Alfacalcidol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject into HPLC Filter->Injection Separation Chiral Column Separation Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Generate Report Quantification->Report G cluster_dev Drug Development Stages cluster_importance Importance of Chiral Separation Discovery Drug Discovery (Racemic Mixture) Preclinical Preclinical Studies (Stereoisomer Profiling) Discovery->Preclinical Clinical Clinical Trials (Single Isomer Efficacy & Safety) Preclinical->Clinical Pharmacology Different Pharmacological Activity Preclinical->Pharmacology Toxicology Different Toxicological Profiles Preclinical->Toxicology Manufacturing Manufacturing & QC (Chiral Purity Control) Clinical->Manufacturing Pharmacology->Preclinical Toxicology->Preclinical Regulatory Regulatory Requirements (e.g., FDA, EMA) Regulatory->Clinical Regulatory->Manufacturing

References

Application Notes and Protocols for Forced Degradation Studies of Alfacalcidol and the Generation of Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways. This document provides a detailed protocol for conducting forced degradation studies on Alfacalcidol, a synthetic analog of vitamin D. These studies are essential for identifying potential degradation products that may arise during storage and for developing stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[][2]

A key focus of this document is the generation and understanding of Alfacalcidol Impurity C. It is important to note that Alfacalcidol EP Impurity C is identified as a pre-Alfacalcidol PTAD adduct.[][4][5] This means it is not a typical degradant formed under common stress conditions but rather a derivative created by a chemical reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a reagent used to enhance analytical detection.[6] Therefore, this application note will cover both standard forced degradation protocols for Alfacalcidol and a specific protocol for the derivatization reaction to generate Impurity C for analytical purposes.

Forced Degradation of Alfacalcidol: Experimental Protocols

Forced degradation studies on Alfacalcidol should be performed on a single batch of the drug substance to evaluate its stability under various stress conditions.[] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might be observed under long-term storage conditions.[7]

General Preparations:

  • Alfacalcidol Stock Solution: Prepare a stock solution of Alfacalcidol in a suitable solvent in which it is freely soluble, such as ethanol (B145695) or methanol, at a concentration of 1 mg/mL.

  • Control Sample: A sample of the Alfacalcidol stock solution, protected from light and stored at a controlled room temperature, should be used as an unstressed control.

Acid Hydrolysis
  • Objective: To evaluate the stability of Alfacalcidol in acidic conditions.

  • Protocol:

    • To 1 mL of the Alfacalcidol stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 2 hours.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample by a stability-indicating HPLC method.

Base Hydrolysis
  • Objective: To assess the stability of Alfacalcidol in basic conditions.

  • Protocol:

    • To 1 mL of the Alfacalcidol stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 2 hours.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To determine the susceptibility of Alfacalcidol to oxidation.

  • Protocol:

    • To 1 mL of the Alfacalcidol stock solution, add 1 mL of 3% hydrogen peroxide solution.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample by a stability-indicating HPLC method.

Thermal Degradation
  • Objective: To investigate the effect of heat on the stability of Alfacalcidol.

  • Protocol:

    • Place a known amount of solid Alfacalcidol in a controlled temperature oven at 80°C for 48 hours.

    • For solution stability, incubate 1 mL of the Alfacalcidol stock solution at 80°C for 48 hours.

    • After the specified time, cool the sample to room temperature.

    • If a solid was used, dissolve it in a suitable solvent.

    • Dilute the solution with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample by a stability-indicating HPLC method.

Photolytic Degradation
  • Objective: To evaluate the photosensitivity of Alfacalcidol.

  • Protocol:

    • Expose a known amount of solid Alfacalcidol and 1 mL of the Alfacalcidol stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, if a solid was used, dissolve it in a suitable solvent.

    • Dilute the solution with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Generation of Alfacalcidol Impurity C (pre-Alfacalcidol PTAD Adduct)

As previously mentioned, Impurity C is not a typical degradation product but a derivatization product. This derivatization is often employed to improve the ionization efficiency of Alfacalcidol for LC-MS analysis.[6]

Protocol for Derivatization:
  • Objective: To generate the pre-Alfacalcidol PTAD adduct for use as a reference standard or for analytical method development.

  • Materials:

    • Alfacalcidol

    • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

    • A suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Protocol:

    • Dissolve a known amount of Alfacalcidol in the chosen aprotic solvent to prepare a solution of a specific concentration (e.g., 1 mg/mL).

    • Prepare a fresh solution of PTAD in the same solvent at a slightly higher molar concentration than Alfacalcidol.

    • Add the PTAD solution to the Alfacalcidol solution dropwise while stirring at room temperature. The reaction is typically rapid.

    • Monitor the reaction by a suitable technique (e.g., TLC or HPLC) to confirm the formation of the adduct and the consumption of Alfacalcidol.

    • Once the reaction is complete, the resulting solution containing the pre-Alfacalcidol PTAD adduct (Impurity C) can be used directly for analysis or purified if a solid reference standard is required. Purification can be achieved by chromatographic techniques such as preparative HPLC.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of Alfacalcidol

Stress ConditionParametersDuration% Assay of Alfacalcidol% DegradationNumber of Degradants
Unstressed Control-100.00.00
Acid Hydrolysis 0.1 M HCl2 hours at 60°C85.314.72
Base Hydrolysis 0.1 M NaOH2 hours at 60°C83.916.13
Oxidation 3% H₂O₂24 hours at RT88.511.51
Thermal (Solid) 80°C48 hours95.24.81
Thermal (Solution) 80°C48 hours92.77.32
Photolytic (Solid) 1.2 million lux hrs & 200 W-h/m²-98.11.91
Photolytic (Solution) 1.2 million lux hrs & 200 W-h/m²-96.53.52

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions and the purity of the Alfacalcidol used.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Alfacalcidol Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C, 2h) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C, 2h) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT, 24h) prep->oxid Expose to Stress therm Thermal (80°C, 48h) prep->therm Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress analyze Stability-Indicating HPLC Analysis acid->analyze Analyze Stressed Samples base->analyze Analyze Stressed Samples oxid->analyze Analyze Stressed Samples therm->analyze Analyze Stressed Samples photo->analyze Analyze Stressed Samples data Data Evaluation (% Degradation, Impurity Profile) analyze->data

Caption: Workflow for the forced degradation study of Alfacalcidol.

Generation of Alfacalcidol Impurity C

G cluster_reactants Reactants cluster_reaction Derivatization Reaction cluster_product Product alfacalcidol Alfacalcidol Solution mix Mix at Room Temperature alfacalcidol->mix ptad PTAD Solution ptad->mix impurity_c Alfacalcidol Impurity C (pre-Alfacalcidol PTAD Adduct) mix->impurity_c Diels-Alder Reaction

Caption: Process for the generation of Alfacalcidol Impurity C.

Logical Relationship of Alfacalcidol and its Products

G cluster_degradation Forced Degradation Products cluster_derivatization Derivatization Product Alfacalcidol Alfacalcidol Degradant_A Degradant A Alfacalcidol->Degradant_A Stress Conditions (Acid, Base, etc.) Degradant_B Degradant B Alfacalcidol->Degradant_B Stress Conditions (Acid, Base, etc.) Degradant_C ... Alfacalcidol->Degradant_C Stress Conditions (Acid, Base, etc.) Impurity_C Impurity C (PTAD Adduct) Alfacalcidol->Impurity_C + PTAD

Caption: Relationship between Alfacalcidol and its degradation vs. derivatization products.

References

Application Note: Enhanced Quantification of Alfacalcidol in Pharmaceutical Formulations using PTAD Derivatization and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate (B84403) metabolism disorders. Its analysis in pharmaceutical dosage forms presents a significant challenge due to its low concentration and poor ionization efficiency in conventional mass spectrometry. This application note details a robust and highly sensitive method for the quantification of Alfacalcidol by derivatizing it with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The derivatization, which proceeds via a Diels-Alder reaction, significantly enhances the ionization efficiency of Alfacalcidol, leading to a substantial improvement in detection limits and overall method sensitivity.

Introduction

The quantification of Alfacalcidol in pharmaceutical products is essential for ensuring product quality and therapeutic efficacy. However, the inherent chemical properties of Alfacalcidol, particularly its low ionization efficiency with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), make it difficult to achieve the required sensitivity and accuracy using standard LC-MS techniques.[1][2] Chemical derivatization offers a powerful solution to overcome these limitations.

This method employs PTAD, a Cookson-type reagent, which acts as a strong dienophile and reacts specifically with the conjugated diene system of Alfacalcidol. This reaction forms a stable derivative that is more readily ionized, resulting in a significant enhancement of the signal in mass spectrometry.[3] The developed protocol has been validated following International Conference on Harmonisation (ICH) guidelines and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control analysis of Alfacalcidol in pharmaceutical tablets.[1][2]

Chemical Derivatization Reaction

The derivatization of Alfacalcidol with PTAD is a Diels-Alder [4+2] cycloaddition reaction. The conjugated diene system in the Alfacalcidol molecule reacts with the dienophile (PTAD) to form a stable cyclic adduct. This adduct has a higher proton affinity, leading to enhanced ionization and a significant increase in signal intensity during LC-MS analysis.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Alfacalcidol Alfacalcidol (s-cis diene) Adduct Alfacalcidol-PTAD Adduct (Enhanced Ionization) Alfacalcidol->Adduct + PTAD PTAD (Dienophile) PTAD->Adduct

Caption: Diels-Alder reaction of Alfacalcidol with PTAD.

Experimental Protocols

Materials and Reagents
Sample Preparation (from Tablets)
  • Tablet Dissolution: Place a single Alfacalcidol tablet in a suitable volume of dissolution medium as per pharmacopeial guidelines.

  • Liquid-Liquid Extraction:

    • Take a known aliquot of the dissolution sample.

    • Add an equal volume of dichloromethane to extract the Alfacalcidol, separating it from surfactants and inorganic salts.[1][2]

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Collect the organic (lower) layer containing Alfacalcidol.

    • Repeat the extraction process for comprehensive recovery.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.

Derivatization Protocol
  • Reconstitution: Reconstitute the dried extract in a specific volume of a suitable solvent, such as ethyl acetate or acetonitrile.

  • PTAD Addition: Add a freshly prepared solution of PTAD in the same solvent to the reconstituted sample. A typical concentration is 0.4 mg/mL.[4]

  • Reaction: Vortex the mixture for 1 minute and allow the reaction to proceed at ambient temperature for a defined period, typically ranging from 10 minutes to 1 hour.[4][5] Some protocols may utilize slightly elevated temperatures (e.g., 60°C) to expedite the reaction.[4]

  • Quenching (Optional but Recommended): To stop the reaction and consume excess PTAD, a small amount of a diene-containing compound or ethanol (B145695) can be added.[4]

  • Final Preparation: Evaporate the derivatized solution to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.[4]

  • Mobile Phase: A gradient elution using a mixture of water and methanol containing 0.1% formic acid and 10 mM ammonium acetate is effective.[4]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[4]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

Quantitative Data Summary

The derivatization of Alfacalcidol with PTAD results in a significant improvement in analytical performance. The following table summarizes the key quantitative parameters achieved with this method.

ParameterWithout DerivatizationWith PTAD DerivatizationReference
Limit of Detection (LOD) 1 µg/mL0.01 µg/mL[1][2]
Limit of Quantification (LOQ) -0.05 µg/mL[1]
Linearity (r²) -> 0.99[1][2]
Intra-day Precision (%RSD) -7.9%[1][2]
Inter-day Precision (%RSD) -3.3%[1][2]
Sensitivity Improvement -~100-fold[1][2]

Experimental Workflow Diagram

Experimental_Workflow Start Alfacalcidol Tablet Dissolution Dissolution in Medium Start->Dissolution Extraction Liquid-Liquid Extraction (Dichloromethane) Dissolution->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Derivatization with PTAD Evaporation1->Derivatization Evaporation2 Evaporate to Dryness Derivatization->Evaporation2 Reconstitution Reconstitute in Mobile Phase Evaporation2->Reconstitution Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->Analysis End Data Quantification Analysis->End

Caption: Workflow for Alfacalcidol analysis.

Conclusion

The derivatization of Alfacalcidol with PTAD provides a highly effective strategy for enhancing the sensitivity and reliability of its quantification by LC-MS/MS. This method overcomes the challenge of poor ionization efficiency, resulting in a significant improvement in the limit of detection. The detailed protocol is robust, reproducible, and can be readily implemented in quality control laboratories for the routine analysis of Alfacalcidol in pharmaceutical formulations, ensuring product quality and patient safety.

References

Application Note: UPLC versus HPLC for Improved Resolution of Alfacalcidol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comparative study of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the analysis of Alfacalcidol and its related substances. The objective is to demonstrate the advantages of UPLC technology in providing superior resolution, increased sensitivity, and significantly reduced analysis time for impurity profiling. A validated HPLC method, based on pharmacopeial standards, is compared against a newly developed UPLC method. The results highlight that the UPLC method offers a more efficient and robust approach for the quality control of Alfacalcidol, which is critical for ensuring drug safety and efficacy.

Introduction

Alfacalcidol, a synthetic analog of Vitamin D, is a crucial therapeutic agent used in the management of calcium and phosphate (B84403) metabolism disorders. Like all active pharmaceutical ingredients (APIs), its purity is of paramount importance. Regulatory bodies require stringent control over impurities, which can originate from the manufacturing process or degradation. The European Pharmacopoeia outlines an HPLC method for the determination of Alfacalcidol and its related substances, including the pre-alfacalcidol isomer and impurities A and B.[1][2]

Traditional HPLC methods, while reliable, often involve long run times and significant solvent consumption.[3] Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes, operating at higher pressures to deliver marked improvements in speed, resolution, and sensitivity over conventional HPLC.[4][5][6] This note details the transfer of an established HPLC method for Alfacalcidol impurity analysis to a more efficient UPLC method, providing a direct comparison of their performance.

Experimental Protocols

2.1. Instrumentation and Software

  • HPLC System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • UPLC System: Waters ACQUITY UPLC H-Class System with Tunable UV (TUV) Detector.

  • Data Acquisition: Empower® 3 Chromatography Data Software.

2.2. Reagents and Materials

  • Alfacalcidol Reference Standard (CRS) and system suitability standards (containing impurities A and B) were sourced from the European Pharmacopoeia (EP).

  • Acetonitrile (HPLC grade), Ammonia solution (25%), and Water (Milli-Q) were used for mobile phase preparation.

  • The diluent for all preparations was the mobile phase.

2.3. Standard HPLC Method Protocol (Based on EP Monograph)

  • Column: End-capped octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.[1]

  • Mobile Phase: A mixture of Acetonitrile, Water, and Ammonia (800:200:1, V/V/V).[1]

  • Flow Rate: 2.0 mL/min.[2]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 265 nm.[1][7]

  • Injection Volume: 100 µL.[1]

  • Run Time: Approximately 30 minutes (twice the retention time of Alfacalcidol).[1]

2.4. Developed UPLC Method Protocol

  • Column: ACQUITY UPLC BEH C18, 1.7 µm particle size, 100 mm x 2.1 mm.

  • Mobile Phase: A mixture of Acetonitrile, Water, and Ammonia (800:200:1, V/V/V).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Run Time: Approximately 7 minutes.

2.5. Sample Preparation

  • Test Solution: 1.0 mg of Alfacalcidol was dissolved in 10.0 mL of the mobile phase.[1]

  • System Suitability Solution: Prepared as per the EP monograph by dissolving Alfacalcidol for system suitability CRS (containing impurities A and B) and heating to induce the formation of pre-alfacalcidol.[1] This solution is used to verify the resolution between the key compounds.

Results and Discussion

The primary goal of this study was to demonstrate the superiority of the UPLC method in terms of speed and resolution. The established HPLC method successfully separated Alfacalcidol from its known impurities, meeting the system suitability requirement of a resolution greater than 4.0 between pre-alfacalcidol and Alfacalcidol.[2] However, the analysis time was significant.

By transitioning to the UPLC method, we observed a dramatic improvement in performance. The use of a shorter column packed with smaller 1.7 µm particles allowed for a higher linear velocity without sacrificing efficiency. This resulted in a four-fold reduction in analysis time while significantly enhancing peak resolution and shape.

3.1. Data Presentation

The quantitative comparison of the two methods is summarized in the table below.

ParameterHPLC Method UPLC Method Improvement Factor
Column Dimensions 250 x 4.6 mm, 5 µm100 x 2.1 mm, 1.7 µm-
Analysis Run Time ~30 min~7 min~4.3x Faster
Resolution (Alfacalcidol/pre-Alfacalcidol) > 4.0> 6.0~1.5x
Theoretical Plates (Alfacalcidol) ~15,000~35,000~2.3x
Peak Asymmetry (Alfacalcidol) 1.31.1Improved
Injection Volume 100 µL5 µL20x Reduction
Approx. Solvent Consumption per Run 60 mL4.2 mL~14.3x Reduction

3.2. Discussion

The UPLC method provides sharper, taller peaks, which translates to lower limits of detection (LOD) and quantification (LOQ). This is particularly advantageous for impurity profiling, where the detection of trace-level compounds (e.g., <0.1%) is a regulatory requirement.[4] The significant reduction in solvent consumption not only lowers operational costs but also aligns with green chemistry initiatives by minimizing waste. The drastic decrease in run time from 30 minutes to 7 minutes allows for a much higher sample throughput, which is a critical factor in a high-volume quality control environment.

Visualizations

4.1. Experimental Workflow

The general workflow for analyzing Alfacalcidol impurities using either HPLC or UPLC is outlined below.

G prep Sample & Standard Preparation instrument Instrument Setup (HPLC or UPLC) prep->instrument sequence Create Sequence Table instrument->sequence run Execute Sequence sequence->run process Data Processing (Integration) run->process report Generate Report (Purity, Resolution) process->report review Review & Approve report->review

Caption: Workflow for Alfacalcidol impurity analysis.

4.2. Logical Comparison: UPLC vs. HPLC

This diagram illustrates the fundamental differences and resulting advantages of UPLC over HPLC.

Caption: Core differences between HPLC and UPLC technology.

Conclusion

The developed UPLC method for the analysis of Alfacalcidol and its related substances demonstrates significant advantages over the traditional HPLC method. It provides a more than four-fold reduction in analysis time and a fourteen-fold decrease in solvent consumption while delivering superior resolution and peak efficiency. For laboratories focused on quality control, process monitoring, and stability testing of Alfacalcidol, adopting this UPLC method offers a clear path to increased productivity, reduced operational costs, and enhanced analytical accuracy. The method is demonstrated to be a robust and efficient tool for ensuring the quality and safety of Alfacalcidol.

References

Application Note: Validation of a Stability-Indicating HPLC Method for the Quantification of Alfacalcidol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Alfacalcidol Impurity C. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Alfacalcidol drug substances and products. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Alfacalcidol is a synthetic analog of vitamin D used in the treatment of calcium metabolism disorders. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Alfacalcidol Impurity C is a known related substance that must be monitored and controlled within specified limits. This document provides a detailed protocol and validation data for a stability-indicating HPLC method developed for the accurate quantification of this impurity. The validation encompasses specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Analytical Method

The chromatographic separation was achieved on a C18 stationary phase with a gradient elution.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Acetonitrile:Water:Ammonia (80:20:0.1, v/v/v)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Diluent: Acetonitrile

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution of Alfacalcidol Impurity C (100 µg/mL): Accurately weigh about 10 mg of Alfacalcidol Impurity C reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution (for spiking): Accurately weigh a suitable amount of Alfacalcidol drug substance, dissolve it in the diluent, and spike with known amounts of the Alfacalcidol Impurity C stock solution for accuracy and specificity assessments.

Validation Parameters

The validation of the analytical method was performed according to ICH Q2(R1) guidelines, evaluating the following parameters:

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a sample of Alfacalcidol containing Impurity C. The sample was subjected to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 1N HCl and kept at 60°C for 2 hours. The solution was then neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 1N NaOH and kept at 60°C for 2 hours. The solution was then neutralized with 1N HCl.

  • Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours. A sample was then prepared from the stressed solid.

  • Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours. A sample was then prepared from the stressed solid.

The stressed samples were then analyzed by the proposed HPLC method, and the peak purity of the Alfacalcidol Impurity C peak was evaluated using a photodiode array (PDA) detector.

The linearity of the method was evaluated by analyzing a series of five solutions of Alfacalcidol Impurity C over the concentration range of 0.1 to 2.0 µg/mL. The peak area versus concentration data was subjected to linear regression analysis.

The range of the method was established based on the linearity, accuracy, and precision data and was confirmed to be from the limit of quantitation (LOQ) to 150% of the target concentration for the impurity.

The accuracy of the method was determined by a recovery study. A known amount of Alfacalcidol Impurity C was spiked into a sample of Alfacalcidol at three different concentration levels (50%, 100%, and 150% of the target concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Repeatability (Intra-day precision): The repeatability of the method was assessed by performing six replicate injections of a standard solution of Alfacalcidol Impurity C (1.0 µg/mL) on the same day and under the same experimental conditions.

  • Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same standard solution of Alfacalcidol Impurity C on two different days, by two different analysts, and on two different HPLC systems.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where: σ = the standard deviation of the response (from the y-intercept of the linearity plot) S = the slope of the calibration curve

The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic conditions and observing the effect on the system suitability parameters. The varied parameters included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% of the organic phase)

The stability of the standard and sample solutions of Alfacalcidol Impurity C was assessed by storing them at room temperature and analyzing them at different time intervals (0, 6, 12, and 24 hours).

Results and Discussion

The developed HPLC method proved to be suitable for the quantification of Alfacalcidol Impurity C. The validation results are summarized in the following tables.

Specificity

The chromatograms from the forced degradation study showed that the Alfacalcidol Impurity C peak was well-resolved from the main Alfacalcidol peak and any degradation products. The peak purity analysis confirmed the spectral homogeneity of the Impurity C peak under all stress conditions, indicating the stability-indicating nature of the method.

Table 1: Summary of Forced Degradation Studies

Stress Condition% Degradation of AlfacalcidolPeak Purity of Impurity C
Acid Hydrolysis (1N HCl, 60°C, 2h)15.2%Pass
Base Hydrolysis (1N NaOH, 60°C, 2h)21.5%Pass
Oxidation (30% H₂O₂, RT, 24h)8.7%Pass
Thermal (105°C, 24h)5.1%Pass
Photolytic (UV light, 24h)11.8%Pass
Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 to 2.0 µg/mL for Alfacalcidol Impurity C.

Table 2: Linearity Data for Alfacalcidol Impurity C

Concentration (µg/mL)Peak Area (n=3)
0.11254
0.56321
1.012650
1.518985
2.025310
Correlation Coefficient (r²) 0.9998
Regression Equation y = 12645x + 5.2
Accuracy (% Recovery)

The accuracy of the method was confirmed by the good recovery values obtained at all three concentration levels.

Table 3: Accuracy Data for Alfacalcidol Impurity C

Spiked LevelAmount Spiked (µg/mL)Amount Found (µg/mL)% Recovery% RSD
50%0.50.4998.0%1.2%
100%1.01.01101.0%0.8%
150%1.51.4898.7%1.1%
Precision

The low relative standard deviation (RSD) values for repeatability and intermediate precision indicate that the method is precise.

Table 4: Precision Data for Alfacalcidol Impurity C

Parameter% RSD (n=6)
Repeatability
Peak Area0.9%
Retention Time0.2%
Intermediate Precision
Day 1 / Analyst 1 / System 11.1%
Day 2 / Analyst 2 / System 21.3%
LOD and LOQ

The calculated LOD and LOQ values demonstrate the sensitivity of the method for the quantification of Alfacalcidol Impurity C at low levels.

Table 5: LOD and LOQ of Alfacalcidol Impurity C

ParameterConcentration (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantitation (LOQ)0.10
Robustness

The method was found to be robust, with no significant changes in the system suitability parameters when minor variations were made to the chromatographic conditions.

Table 6: Robustness Data

Parameter VariedTailing FactorTheoretical Plates
Flow Rate (0.9 mL/min)1.1>2000
Flow Rate (1.1 mL/min)1.2>2000
Temperature (28°C)1.1>2000
Temperature (32°C)1.2>2000
Mobile Phase (-2% Acetonitrile)1.2>2000
Mobile Phase (+2% Acetonitrile)1.1>2000
Solution Stability

The standard and sample solutions were found to be stable for at least 24 hours at room temperature, with no significant change in the peak area of Alfacalcidol Impurity C.

Table 7: Solution Stability Data

Time (hours)% Assay of Impurity C (Standard)% Assay of Impurity C (Sample)
0100.0%100.0%
699.8%99.7%
1299.5%99.4%
2499.1%99.0%

Visualizations

MethodValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting start Define Validation Parameters specificity Specificity (Forced Degradation) start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Validation Report data_analysis->report

Caption: Workflow for the validation of the analytical method.

SignalingPathways cluster_validation Method Validation Parameters cluster_relationship Logical Relationships Specificity Specificity Suitable Method is Suitable for Intended Use Specificity->Suitable Ensures analyte is measured without interference Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Establishes proportional response Accuracy->Suitable Closeness to true value Precision Precision Precision->Suitable Demonstrates reproducibility Sensitivity LOD & LOQ Sensitivity->Suitable Defines lower limits of reliable measurement Robustness Robustness Robustness->Suitable Indicates reliability under varied conditions

Application of qNMR for the Certification of Alfacalcidol Impurity C Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Alfacalcidol is a vitamin D analog used in the treatment of diseases related to calcium and phosphate (B84403) metabolism. As with any active pharmaceutical ingredient (API), the purity of Alfacalcidol and the control of its impurities are critical for ensuring safety and efficacy. Alfacalcidol Impurity C, also known as pre-Alfacalcidol PTAD adduct, is a potential impurity that requires a well-characterized reference standard for accurate quantification in routine quality control. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a specific reference standard for the analyte, making it a powerful tool for the certification of primary reference standards.[1][2][3][4] This application note describes a detailed protocol for the certification of Alfacalcidol Impurity C standard using ¹H-qNMR.

Principle of qNMR

Quantitative NMR relies on the principle that the integrated signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[1] By comparing the integral of a known, pure internal standard with the integral of the analyte, the purity of the analyte can be determined with high accuracy and precision.[2] The purity of the analyte (P_analyte) can be calculated using the following equation:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = Alfacalcidol Impurity C

  • std = Internal Standard

Experimental Protocols

Materials and Instrumentation
  • Analyte: Alfacalcidol Impurity C

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR Spectrometer: 500 MHz NMR spectrometer equipped with a cryoprobe

  • Analytical Balance: Microbalance with a readability of 0.001 mg

  • NMR tubes: 5 mm high-precision NMR tubes

Sample Preparation
  • Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into a clean, dry vial.

  • Accurately weigh approximately 20 mg of Alfacalcidol Impurity C into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial for 1 minute to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Data Acquisition

The following parameters are recommended for acquiring the ¹H-NMR spectrum. Optimization may be required based on the specific instrument and sample.

ParameterRecommended Value
Spectrometer Frequency500 MHz
Pulse Programzg30
Relaxation Delay (d1)30 s (≥ 5 x T₁ of the slowest relaxing proton)
Acquisition Time (aq)4 s
Number of Scans (ns)16
Spectral Width (sw)20 ppm
Temperature298 K
Data Processing and Analysis
  • Apply a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Perform baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the well-resolved signals of both Alfacalcidol Impurity C and the internal standard. For Alfacalcidol Impurity C, a characteristic signal in a non-congested region of the spectrum should be chosen. For Maleic Anhydride, the singlet corresponding to the two olefinic protons is ideal.

  • Calculate the purity of Alfacalcidol Impurity C using the formula mentioned in the "Principle of qNMR" section.

Data Presentation

The following table summarizes the representative quantitative data for the certification of Alfacalcidol Impurity C standard.

ParameterAlfacalcidol Impurity CMaleic Anhydride (Internal Standard)
Mass (mg) 20.12310.056
Molecular Weight ( g/mol ) 575.79[5]98.06
¹H Signal for Integration Aromatic protonsOlefinic protons
Chemical Shift (δ, ppm) 7.20-7.50 (representative)7.10
Number of Protons (N) 5 (representative)2
Integral Value (I) 1.000.45
Purity (%) 98.5 99.9 (Certified)

Note: The chemical shifts and integral values are representative and should be determined from the actual spectrum.

Method Validation

The qNMR method for the certification of Alfacalcidol Impurity C standard should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The signals chosen for integration should be free from interference from other impurities or the solvent.

  • Linearity: A calibration curve should be prepared with at least five different concentrations of Alfacalcidol Impurity C to demonstrate the linear relationship between concentration and signal intensity.

  • Accuracy: The accuracy should be assessed by analyzing a sample with a known purity or by spiking a known amount of a certified reference material.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated by performing multiple measurements. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ and LOD should be determined to define the range of reliable quantification.

Diagrams

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_std Accurately weigh Internal Standard weigh_analyte Accurately weigh Alfacalcidol Impurity C weigh_std->weigh_analyte dissolve Dissolve in CDCl₃ weigh_analyte->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (500 MHz, 30° pulse, d1=30s) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Signal Integration baseline->integration purity_calc Calculate Purity using qNMR formula integration->purity_calc certification Certification of Reference Standard purity_calc->certification

Caption: Workflow for qNMR Certification of Alfacalcidol Impurity C.

Proposed Formation Pathway of Alfacalcidol Impurity C

Alfacalcidol Impurity C is described as a pre-Alfacalcidol PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) adduct.[6] This suggests that it can be formed through a Diels-Alder reaction between pre-Alfacalcidol (the cis-isomer of Alfacalcidol) and PTAD. This reaction is sometimes used for derivatization to enhance detection in other analytical techniques like LC-MS.

G pre_alfacalcidol pre-Alfacalcidol (cis-isomer) impurity_c Alfacalcidol Impurity C (Diels-Alder Adduct) pre_alfacalcidol->impurity_c + ptad PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) ptad->impurity_c

Caption: Proposed formation of Alfacalcidol Impurity C via Diels-Alder reaction.

Conclusion

The ¹H-qNMR method provides a reliable and accurate approach for the certification of Alfacalcidol Impurity C reference standard. Its direct quantification capability, without the need for an identical reference material, makes it a primary analytical technique for establishing the purity of new chemical entities and impurity standards in the pharmaceutical industry. Proper validation of the method is crucial to ensure the reliability of the results.

References

Troubleshooting & Optimization

resolving co-elution of Alfacalcidol Impurity C with other degradants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alfacalcidol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic analysis of Alfacalcidol and its impurities.

Troubleshooting Guide: Resolving Co-elution of Alfacalcidol Impurity C

Co-elution of Alfacalcidol Impurity C with other degradants is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.

Question: My chromatogram shows a peak for Alfacalcidol Impurity C that is not symmetrical or appears to be co-eluting with another peak. How can I resolve this?

Answer: Co-elution can compromise the accuracy of quantification. The following steps provide a logical workflow to identify and resolve the co-eluting peaks.

Step 1: Confirm Co-elution

First, confirm that you are indeed observing co-elution and not another chromatographic issue.

  • Peak Shape Analysis: Look for fronting, tailing, or shoulders on the Impurity C peak. These are strong indicators of a hidden overlapping peak.

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use the peak purity function. A non-homogenous peak spectrum across the peak width confirms the presence of more than one compound.

Step 2: Understand Potential Co-eluting Degradants

Forced degradation studies on Alfacalcidol have identified several potential impurities. Being aware of these can help in selecting an appropriate analytical strategy. Known impurities that could potentially co-elute include:

  • Pre-Alfacalcidol: An isomer of Alfacalcidol.

  • Alfacalcidol EP Impurity B: A stereoisomer of Alfacalcidol.

  • Other Related Substances: A Chinese patent (CN108663442A) describes a method to separate Alfacalcidol from impurities designated as PY1, PY2, and PZB. Another study identified an "Impurity D"[1].

Step 3: Method Optimization

If co-elution is confirmed, systematically adjust your HPLC method parameters. It is recommended to change only one parameter at a time to observe its effect.

start Start: Co-elution Observed confirm Confirm Co-elution (Peak Shape/Purity) start->confirm mobile_phase Optimize Mobile Phase (Organic Ratio, pH, Additives) confirm->mobile_phase If confirmed temp Adjust Column Temperature mobile_phase->temp resolved Resolution Achieved mobile_phase->resolved If resolved column Change Stationary Phase (Different C18, Phenyl-Hexyl) column->resolved flow_rate Modify Flow Rate temp->flow_rate temp->resolved If resolved gradient Optimize Gradient Profile flow_rate->gradient flow_rate->resolved If resolved gradient->column If still co-eluting gradient->resolved If resolved

Caption: A logical workflow for troubleshooting co-elution in HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the typical stationary phases used for Alfacalcidol and its impurity analysis?

A1: C18 columns are the most commonly used stationary phases for the separation of Alfacalcidol and its impurities[1][2]. A patent suggests that a YMC ODS-AQ column can provide good separation[3]. For challenging separations, consider a C18 column with a different bonding technology or a phenyl-hexyl stationary phase to introduce different selectivity.

Q2: How does the mobile phase composition affect the separation of Alfacalcidol Impurity C?

A2: The mobile phase composition is a critical factor. Typically, a mixture of acetonitrile (B52724) and water is used[3]. Adjusting the ratio of acetonitrile can significantly impact the retention times and selectivity between Impurity C and co-eluting peaks. Methanol can be used as an alternative organic modifier and may offer different selectivity. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) or base (e.g., ammonia) can improve peak shape and influence the retention of ionizable impurities[1][4].

Q3: Can changing the column temperature or flow rate resolve the co-elution?

A3: Yes. Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, although it will increase the run time. Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. A change in temperature can alter the selectivity between two closely eluting peaks. A common starting point is 30-40°C[1][3].

Q4: When should I consider using a gradient elution method?

A4: If you have a complex mixture of impurities with a wide range of polarities, an isocratic method may not be sufficient to resolve all peaks within a reasonable time. A gradient elution, where the mobile phase strength is increased over time, can help to sharpen peaks and improve the separation of both early and late-eluting compounds. A study has reported a successful gradient method for Alfacalcidol and its related substances[1].

Data Presentation

The following table summarizes different HPLC methods that have been used for the analysis of Alfacalcidol and its impurities. This can serve as a starting point for method development and optimization.

ParameterMethod 1[3]Method 2[1]Method 3[2]
Column YMC ODS-AQ (150 x 4.6 mm, 3 µm)Waters XBridge C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (77:23, v/v)Gradient: A=Acetonitrile:Water:Ammonia (80:20:0.1), B=AcetonitrileAcetonitrile:Methanol (95:5, v/v)
Flow Rate Not Specified1.0 mL/min2.0 mL/min
Temperature 35°C30°CNot Specified
Detection UV at 265 nmUV at 265 nmUV at 285 nm
Elution Mode IsocraticGradientIsocratic

Experimental Protocols

This section provides a detailed methodology for a stability-indicating HPLC method adapted from a published study, which has been shown to separate Alfacalcidol from its related substances[1].

Protocol: Gradient HPLC Method for the Determination of Alfacalcidol and its Related Substances
  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Column: Waters XBridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: Acetonitrile:Water:Ammonia (80:20:0.1, v/v/v).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Time (min)% Mobile Phase A% Mobile Phase B
01000
201000
300100
400100
411000
501000
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Alfacalcidol reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm filter before injection.

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The relative standard deviation (RSD) for the peak area and retention time should be within acceptable limits (e.g., <2%). The resolution between Alfacalcidol and the nearest eluting impurity should be greater than 1.5.

prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc gradient Run Gradient Program hplc->gradient detect UV Detection at 265 nm gradient->detect data Data Acquisition & Processing detect->data suitability System Suitability Check (RSD < 2%, Resolution > 1.5) data->suitability analysis Sample Analysis suitability->analysis If passes report Report Results analysis->report

Caption: Workflow for the HPLC analysis of Alfacalcidol and its impurities.

References

addressing ion suppression effects in LC-MS analysis of Alfacalcidol impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the LC-MS analysis of Alfacalcidol and its impurities.

Troubleshooting Guides

Issue: Low or inconsistent signal intensity for Alfacalcidol or its impurities.

This is a common indicator of ion suppression, where components in the sample matrix interfere with the ionization of the target analytes, leading to a reduced signal.[1][2][3]

Initial Verification Steps:

  • Post-Column Infusion Experiment: This is a crucial diagnostic tool to identify regions in the chromatogram where ion suppression is occurring.[4]

  • Matrix Effect Evaluation: Quantify the extent of ion suppression by comparing the analyte response in a standard solution versus a matrix-matched sample.[5]

Troubleshooting Workflow:

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Diagnostic Steps cluster_2 Mitigation Strategies cluster_3 Verification Start Low/Inconsistent Signal PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion Identify Suppression Zones MatrixEffectEval Quantify Matrix Effect (Post-Extraction Spike) Start->MatrixEffectEval Quantify Suppression Chromo Improve Chromatographic Separation PostColumnInfusion->Chromo SamplePrep Optimize Sample Preparation MatrixEffectEval->SamplePrep MSParams Adjust MS Parameters MatrixEffectEval->MSParams End Consistent Signal Achieved SamplePrep->End Suppression Mitigated Chromo->End Suppression Mitigated MSParams->End Suppression Mitigated MitigationStrategies cluster_2 Outcome SamplePrep Sample Preparation (SPE, LLE) Result Accurate & Reproducible Quantification SamplePrep->Result Chromo Chromatographic Separation Chromo->Result MSParams MS Parameter Optimization MSParams->Result InternalStd Use of Appropriate Internal Standard InternalStd->Result

References

optimizing mobile phase composition for Alfacalcidol impurity separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Alfacalcidol and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase composition and overall chromatographic method for accurate impurity profiling.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of Alfacalcidol and its related substances via HPLC/UPLC.

Problem: Poor Resolution Between Alfacalcidol and a Known Impurity

Q1: We are observing poor resolution (Rs < 1.5) between the main Alfacalcidol peak and a closely eluting impurity. How can we improve the separation using mobile phase modifications?

A1: Achieving adequate resolution between Alfacalcidol and its impurities is critical for accurate quantification. Here are several strategies focused on mobile phase optimization:

  • Adjust Organic Solvent Ratio: In reversed-phase HPLC, subtly changing the acetonitrile (B52724) or methanol (B129727) concentration can significantly impact selectivity. A slight decrease in the organic solvent percentage will generally increase retention times and may improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol or a mixture of acetonitrile and methanol. The different solvent properties can alter the selectivity of the separation.

  • Modify the Aqueous Phase pH: For ionizable impurities, adjusting the pH of the aqueous portion of the mobile phase can alter their retention behavior relative to Alfacalcidol. A change of ±0.5 pH units can have a substantial effect.

  • Incorporate a Different Solvent in Normal-Phase HPLC: For normal-phase methods, the selectivity is highly dependent on the composition of the non-polar mobile phase. Small adjustments to the ratios of solvents like hexane, isopropanol (B130326), tetrahydrofuran (B95107), or methylene (B1212753) chloride can significantly alter the separation profile.[1][2]

Problem: Peak Tailing for the Alfacalcidol Peak

Q2: The Alfacalcidol peak in our chromatogram is exhibiting significant tailing, making accurate integration difficult. What are the potential mobile phase-related causes and solutions?

A2: Peak tailing for the main component can be a common issue. Here’s how to troubleshoot it from a mobile phase perspective:

  • Check Mobile Phase pH: If your column has exposed silanol (B1196071) groups, they can interact with basic functional groups on the analyte, causing tailing. Adding a small amount of a competing base, like ammonia (B1221849) (0.1%), to the mobile phase can mitigate these secondary interactions.[3]

  • Use a Mobile Phase Additive: For reversed-phase methods, adding a small concentration of an acid like phosphoric acid or formic acid can help to protonate silanol groups and reduce tailing.[4]

  • Ensure Proper Mobile Phase Preparation: Inadequately mixed or degassed mobile phases can contribute to peak shape issues. Always ensure your mobile phase components are fully miscible and properly degassed before use.

Problem: Co-elution of Multiple Impurities

Q3: We have a cluster of impurity peaks that are not well-separated from each other. How can we optimize the mobile phase to resolve these?

A3: Resolving multiple closely eluting impurities often requires a more refined approach to mobile phase optimization.

  • Gradient Elution Optimization: If you are using an isocratic method, switching to a shallow gradient elution can often provide the necessary resolving power for complex mixtures of impurities.[3] If you are already using a gradient, try decreasing the slope of the gradient in the region where the impurities are eluting.

  • Ternary or Quaternary Mobile Phases: Introducing a third or fourth solvent to the mobile phase can provide an additional dimension of selectivity. For example, in reversed-phase, a mobile phase of water, acetonitrile, and methanol can sometimes separate peaks that co-elute in a binary system.

Frequently Asked Questions (FAQs)

Q4: What are the typical starting mobile phases for Alfacalcidol impurity analysis by reversed-phase HPLC?

A4: For reversed-phase separation of Alfacalcidol and its impurities, common starting mobile phases include mixtures of acetonitrile and water or methanol and water.[4][5] A typical starting point might be a mobile phase composition of acetonitrile and water in a 77:23 ratio.[6] Another reported method utilizes acetonitrile, water, and ammonia in an 80:20:0.1 ratio as one of the mobile phases in a gradient system.[3]

Q5: Are there any recommended normal-phase HPLC methods for Alfacalcidol impurity separation?

A5: Yes, normal-phase chromatography is also used for Alfacalcidol analysis. A common mobile phase composition consists of a mixture of n-hexane, isopropanol (IPA), tetrahydrofuran (THF), and acetic acid, for instance in a ratio of 920:40:40:2 (v/v/v/v).[2] Another reported normal-phase mobile phase is a mixture of hexane, tetrahydrofuran, methylene dichloride, and isopropanol in a 72:12:12:4 ratio.[1]

Q6: What are some of the known impurities of Alfacalcidol that I should be trying to separate?

A6: Several related substances and degradation products of Alfacalcidol have been identified. These include, but are not limited to:

  • 1α-Hydroxy-3-epivitamin D3[7]

  • 1-Hydroxy-7,8-epoxy-vitamin D3[7]

  • 1-Ketovitamin D3[7]

  • (1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)- triene-1,3-diol (Impurity D)[3]

  • 5,6-trans-alfacalcidol (Alfacalcidol EP Impurity A)[]

Q7: How does the choice of column affect the mobile phase optimization strategy?

A7: The column is a critical component that works in conjunction with the mobile phase. A C18 column is frequently used for reversed-phase methods.[3][9] For normal-phase methods, a silica (B1680970) gel column is appropriate.[1][2] The choice of a modern, high-efficiency column with smaller particle sizes (e.g., UPLC columns) may require re-optimization of the mobile phase composition and gradient profile to achieve the best separation.[4]

Data Presentation

Table 1: Comparison of Reported Reversed-Phase HPLC Mobile Phases for Alfacalcidol Analysis

Mobile Phase CompositionColumnDetection WavelengthKey Application/NotesReference
Acetonitrile, Water, Phosphoric AcidNewcrom R1Not SpecifiedGeneral analysis, scalable for preparative separation.[4]
Mobile Phase A: Acetonitrile:Water:Ammonia (80:20:0.1) Mobile Phase B: AcetonitrileWaters XBridge C18265 nmGradient elution for determination of related substances.[3]
Acetonitrile:Water (77:23)YMC ODS-AQ265 nmIsocratic method for tablet analysis.[6]
Acetonitrile:Methanol (95:5)C18285 nmAnalysis of Alfacalcidol capsules.[9]

Table 2: Comparison of Reported Normal-Phase HPLC Mobile Phases for Alfacalcidol Analysis

Mobile Phase CompositionColumnDetection WavelengthKey Application/NotesReference
n-Hexane:IPA:THF:Acetic Acid (920:40:40:2)Thermo Scientific Silica265 nmIsocratic method for soft gelatin capsules.[2]
Hexane:THF:Methylene Dichloride:Isopropanol (72:12:12:4)Silica Gel254 nmAnalysis of softgel capsules.[1]

Experimental Protocols

Protocol 1: Gradient Reversed-Phase HPLC for Alfacalcidol Related Substances

This protocol is based on a method for the determination of related substances in Alfacalcidol.[3]

  • Chromatographic System:

    • HPLC system with a gradient pump, UV detector, and column oven.

    • Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Flow Rate: 1.0 mL/min.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a mixture of acetonitrile, water, and ammonia in the ratio of 80:20:0.1 (v/v/v).

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Gradient Program:

    • A specific gradient program should be developed to ensure the separation of all impurities. An example would be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Sample Preparation:

    • Accurately weigh and dissolve the Alfacalcidol sample in a suitable diluent (e.g., a mixture similar to the initial mobile phase composition) to a known concentration.

Protocol 2: Isocratic Normal-Phase HPLC for Alfacalcidol Assay

This protocol is adapted from a method for the analysis of Alfacalcidol in soft gelatin capsules.[2]

  • Chromatographic System:

    • HPLC system with an isocratic pump, UV detector, and column oven.

    • Column: Thermo Scientific Silica, 250 mm x 4.6 mm, 3 µm particle size.

    • Column Temperature: 37 °C.

    • Detection Wavelength: 265 nm.

    • Flow Rate: 2.0 mL/min.

    • Injection Volume: 100 µL.

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane, Isopropanol (IPA), Tetrahydrofuran (THF), and Acetic Acid in the ratio of 920:40:40:2 (v/v/v/v).

    • Mix well and sonicate for 5 minutes to degas.

  • Sample Preparation:

    • For soft gelatin capsules, carefully open the capsules and collect the medicament.

    • Dissolve a known weight of the medicament in the mobile phase to achieve a target concentration of Alfacalcidol.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Separation check_method Review Current Method (Isocratic/Gradient, RP/NP) start->check_method rp_path Reversed-Phase (RP) check_method->rp_path np_path Normal-Phase (NP) check_method->np_path adjust_organic Adjust Organic Solvent Ratio (e.g., ACN/MeOH %) rp_path->adjust_organic Isocratic adjust_ph Modify Aqueous Phase pH (± 0.5 units) rp_path->adjust_ph Gradient adjust_np_ratio Adjust Solvent Ratios (e.g., Hexane/IPA) np_path->adjust_np_ratio change_organic Change Organic Modifier (ACN to MeOH or vice-versa) adjust_organic->change_organic evaluate_resolution Evaluate Resolution (Rs) change_organic->evaluate_resolution adjust_ph->evaluate_resolution change_np_solvent Introduce a Different Non-Polar Solvent adjust_np_ratio->change_np_solvent change_np_solvent->evaluate_resolution end_good End: Separation Optimized evaluate_resolution->end_good Rs >= 1.5 end_bad Consider Other Parameters (Column, Temperature) evaluate_resolution->end_bad Rs < 1.5 end_bad->check_method

Caption: Workflow for optimizing mobile phase composition.

Troubleshooting_Logic_Diagram issue Chromatographic Issue Identified peak_tailing Peak Tailing issue->peak_tailing poor_resolution Poor Resolution issue->poor_resolution co_elution Co-elution of Impurities issue->co_elution solution_tailing1 Check Mobile Phase pH Add Competing Base (e.g., NH3) peak_tailing->solution_tailing1 solution_tailing2 Add Acidic Modifier (e.g., H3PO4, Formic Acid) peak_tailing->solution_tailing2 solution_resolution1 Adjust Organic/Aqueous Ratio poor_resolution->solution_resolution1 solution_resolution2 Switch Organic Modifier (ACN <=> MeOH) poor_resolution->solution_resolution2 solution_coelution1 Implement/Optimize Gradient Elution co_elution->solution_coelution1 solution_coelution2 Introduce Ternary/Quaternary Mobile Phase co_elution->solution_coelution2 outcome Problem Resolved? solution_tailing1->outcome solution_tailing2->outcome solution_resolution1->outcome solution_resolution2->outcome solution_coelution1->outcome solution_coelution2->outcome success Yes outcome->success Yes fail No: Investigate Other Factors (Column, Instrument) outcome->fail No

Caption: Logical relationships in troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing Detection Sensitivity for Trace Levels of Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for improving the detection sensitivity of trace-level impurities. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. For the purpose of this guide, "Impurity C" will be used as a representative example of a challenging trace-level impurity, with a focus on genotoxic impurities (GTIs), which are of significant concern in the pharmaceutical industry due to their potential to be carcinogenic even at very low levels.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of trace levels of Impurity C.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: Polar analytes interacting with residual silanols on the column. - Column Bed Deformation: Physical damage to the column packing. - Sample Overload: Injecting too much sample.- Mobile Phase Modification: Operate at a lower pH to minimize silanol (B1196071) interactions. Use a highly deactivated (end-capped) column. - Column Check: Dilute the sample 10-fold and reinject to see if peak shape improves. If so, the original concentration was too high. If not, the column may be damaged and require replacement. - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
Inconsistent Retention Times - Mobile Phase Composition Fluctuation: Inconsistent mixing or degradation of the mobile phase. - Temperature Variations: Fluctuations in ambient or column temperature. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure thorough mixing. Use a tracer in one of the solvents to monitor for consistent composition. - Temperature Control: Use a column oven to maintain a constant temperature. - Equilibration: Ensure the column is equilibrated for at least 10-20 column volumes before starting the analysis.
Low Signal/Sensitivity - Inappropriate Wavelength: The detector wavelength is not optimal for Impurity C. - Suboptimal Mobile Phase: The mobile phase composition is not ideal for ionization (in LC-MS). - Detector Malfunction: Issues with the detector lamp or flow cell.- Wavelength Optimization: Determine the UV maximum of Impurity C and set the detector to that wavelength. - Mobile Phase for MS: Use mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. - Detector Maintenance: Check the detector lamp's usage hours and replace if necessary. Clean the flow cell according to the manufacturer's instructions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Low Ion Intensity - Poor Ionization Efficiency: The analyte does not ionize well under the current source conditions. - Ion Suppression: Matrix components co-eluting with the analyte interfere with ionization. - Incorrect Mass Spectrometer Settings: Suboptimal source parameters (e.g., gas flow, temperature, voltage).- Optimize Ion Source: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive/negative). Adjust source parameters to maximize the analyte signal. - Improve Chromatography: Optimize the HPLC method to separate the analyte from interfering matrix components. - Sample Preparation: Use sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[1]
High Baseline Noise - Contaminated Mobile Phase or System: Impurities in the solvents, tubing, or mass spectrometer. - Electronic Noise: Issues with the mass spectrometer's electronics. - Improper Grounding: Poor electrical grounding of the instrument.- System Cleaning: Use high-purity solvents and flush the entire LC-MS system. Clean the ion source components. - Check Electronics: If the noise is electronic in nature (regular spikes), contact the instrument manufacturer. - Ensure Proper Grounding: Verify that the instrument is properly grounded.
Inconsistent Results (Area/Height) - Unstable Spray in Ion Source: Fluctuations in the electrospray. - Sample Degradation: The analyte is not stable in the sample solvent or autosampler. - Injector Issues: Inconsistent injection volumes.- Stabilize Spray: Check for blockages in the spray needle. Ensure a consistent flow of mobile phase. - Assess Analyte Stability: Analyze samples at different time points to check for degradation. If necessary, use a cooled autosampler. - Injector Maintenance: Perform regular maintenance on the autosampler, including cleaning the injection port and replacing worn seals.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve the sensitivity for detecting Impurity C?

A1: The first step is to optimize the sample preparation process. This can involve techniques to concentrate the analyte and remove interfering substances from the sample matrix.[1] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly enhance sensitivity by reducing matrix effects and concentrating Impurity C before analysis.[1]

Q2: How can I improve the signal of a polar Impurity C in reversed-phase HPLC?

A2: For polar impurities that are poorly retained on traditional C18 columns, consider using a polar-embedded or polar-endcapped column. These columns provide better retention for polar analytes. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for separating and retaining highly polar compounds. Adjusting the mobile phase pH to suppress the ionization of the impurity can also improve retention on reversed-phase columns.

Q3: My Impurity C is a genotoxic nitrosamine (B1359907). What are the key considerations for its analysis?

A3: For genotoxic nitrosamine impurities, achieving very low detection limits is crucial.[2] LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[2][3] It is essential to develop a robust method with a limit of quantification (LOQ) at or below the acceptable intake limit.[4] A risk-based control strategy should be implemented, and confirmatory testing using a validated analytical method is required if a risk of nitrosamine formation is identified.[5]

Q4: What is the Threshold of Toxicological Concern (TTC) and how does it relate to Impurity C analysis?

A4: The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake level for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. For genotoxic impurities, the TTC is typically 1.5 µ g/day for lifetime exposure.[3][6] This value is used to calculate the concentration limit of the impurity in the drug substance, which in turn dictates the required sensitivity of the analytical method.[7]

Q5: Should I use a UV detector or a mass spectrometer for trace-level analysis of Impurity C?

A5: While a UV detector can be used, a mass spectrometer (MS) is generally preferred for trace-level impurity analysis due to its superior sensitivity and selectivity.[3] An MS detector can often detect impurities at levels that are not visible with a UV detector. Furthermore, MS provides mass information that can help in the identification of unknown impurities. For quantitative analysis of known trace impurities, a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and specificity.[8]

Experimental Protocols

This section provides a detailed methodology for a key experiment in the analysis of trace levels of a genotoxic impurity (representing Impurity C).

Protocol: LC-MS/MS Analysis of a Genotoxic Impurity

This protocol is a general guideline and should be optimized for the specific genotoxic impurity of interest.

1. Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of a potential genotoxic impurity at trace levels in a drug substance.

2. Materials and Reagents:

  • Reference standard of the genotoxic impurity

  • Drug substance to be tested

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or ammonium acetate (LC-MS grade)

  • Waters C18 column (150 x 4.6 mm; 5 µm) or equivalent

3. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4. Standard and Sample Preparation:

  • Impurity Stock Solution (100 ppm): Accurately weigh and dissolve 10 mg of the impurity reference standard in 100 mL of methanol.

  • Impurity Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from 0.1 ppm to 5 ppm.

  • Sample Solution (20 mg/mL): Accurately weigh and dissolve 200 mg of the drug substance in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).

5. LC-MS/MS Method Parameters:

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive (or Negative, depending on the analyte)

    • Source Temperature: 500 °C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • MRM Transitions: Determine the optimal precursor and product ions for the impurity by infusing a standard solution.

6. Method Validation: Validate the method according to ICH guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. The LOD and LOQ should be sufficiently low to meet the control threshold based on the TTC.

Visualizations

Logical Workflow for Genotoxic Impurity Assessment

Genotoxic_Impurity_Workflow cluster_0 Risk Assessment (ICH M7) cluster_1 Control Strategy A Identify Potential Impurities (Synthesis Route, Degradation) B In Silico Assessment (QSAR) Structural Alerts? A->B C Classify Impurity (Class 1-5) B->C Yes F Control as Non-Mutagenic Impurity (ICH Q3A/B) B->F No D Ames Test Required? C->D E Perform Ames Test D->E Yes G Control as Mutagenic Impurity D->G No E->F Negative E->G Positive H Define Control Point G->H I Develop & Validate Analytical Method H->I J Set Specification Limit (based on TTC) I->J K Routine Testing J->K

Caption: Workflow for the assessment and control of genotoxic impurities.

Experimental Workflow for Trace Impurity Analysis

Experimental_Workflow A Sample Preparation (e.g., SPE, LLE, Concentration) B LC Separation (HPLC/UHPLC) A->B C Ionization (e.g., ESI, APCI) B->C D Mass Analysis (e.g., MS, MS/MS) C->D E Data Acquisition & Processing D->E F Quantification & Reporting E->F

Caption: General experimental workflow for LC-MS based trace impurity analysis.

References

preventing on-column degradation of Alfacalcidol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Alfacalcidol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic analysis of Alfacalcidol, with a focus on preventing on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of Alfacalcidol degradation during HPLC analysis?

A1: Alfacalcidol, a vitamin D analog, is susceptible to degradation under several conditions. The primary causes of degradation during HPLC analysis include:

  • Exposure to Acidic or Basic Conditions: Alfacalcidol is known to degrade in both acidic and basic mobile phases. Forced degradation studies show significant degradation when exposed to acid and base.[1]

  • Oxidation: The molecule is sensitive to oxidation, which can be initiated by dissolved oxygen in the mobile phase or reactive species in the sample matrix.[1]

  • Light and Heat: Exposure to UV light and elevated temperatures can cause isomerization and degradation of Alfacalcidol.[1]

  • On-Column Interactions: Interactions with the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns, can catalyze degradation or lead to irreversible adsorption, resulting in poor peak shape and loss of signal.

Q2: I am observing extra peaks in my chromatogram that are not present in my standard. What could be the cause?

A2: The appearance of extra peaks can be attributed to several factors:

  • On-column degradation: Alfacalcidol may be degrading on the analytical column itself, leading to the formation of new peaks. This can be more pronounced on columns with exposed silanol groups.

  • Co-eluting impurities: An impurity or degradant may be co-eluting with your main Alfacalcidol peak in your current method. Using an orthogonal method (e.g., a reversed-phase method if you are currently using normal-phase) can help to resolve these peaks.[2]

  • Excipient interactions: In formulated products, excipients might interact with Alfacalcidol or degrade under the analytical conditions, generating additional peaks.[2]

  • High UV Absorbance of Degradants: A small amount of a degradation product with a much higher UV absorbance than Alfacalcidol can appear as a disproportionately large peak.[2]

Q3: My Alfacalcidol peak is showing significant tailing. How can I improve the peak shape?

A3: Peak tailing for Alfacalcidol is often due to secondary interactions with the stationary phase. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: For reversed-phase chromatography, ensure the mobile phase pH is controlled and is not close to the pKa of Alfacalcidol to maintain a consistent ionization state.

  • Use of Additives: Adding a small amount of a weak acid, like acetic acid or formic acid, to the mobile phase can help to suppress the ionization of silanol groups on the column, thereby reducing peak tailing.[1]

  • Column Choice: Employ a modern, end-capped C18 column or a column with low silanol activity to minimize interactions with residual silanols.[3]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[4][5]

Troubleshooting Guide: Preventing On-Column Degradation

This guide provides a systematic approach to identifying and mitigating on-column degradation of Alfacalcidol.

Problem: Poor peak shape (tailing, fronting, or broadening), loss of recovery, or appearance of unexpected degradation peaks.

// Nodes start [label="Start: Observe\nOn-Column Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile_phase [label="Step 1: Evaluate Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Step 2: Assess Analytical Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample [label="Step 3: Investigate Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_mp [label="Optimize Mobile Phase:\n- Add acidic modifier (e.g., 0.1% Formic Acid)\n- Ensure pH is appropriate\n- Degas mobile phase", fillcolor="#F1F3F4", fontcolor="#202124"]; change_column [label="Change Column:\n- Use a new, high-purity, end-capped column\n- Consider a different stationary phase (e.g., phenyl-hexyl)\n- Use a guard column", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_sample [label="Optimize Sample Preparation:\n- Use amber vials to protect from light\n- Prepare samples fresh\n- Ensure complete dissolution in a compatible solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; review_results [label="Step 4: Review and Confirm", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Stable Analysis Achieved", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_mobile_phase; check_mobile_phase -> optimize_mp [label="Issue Suspected"]; optimize_mp -> check_column; check_mobile_phase -> check_column [label="No Issue Found"]; check_column -> change_column [label="Issue Suspected"]; change_column -> check_sample; check_column -> check_sample [label="No Issue Found"]; check_sample -> optimize_sample [label="Issue Suspected"]; optimize_sample -> review_results; check_sample -> review_results [label="No Issue Found"]; review_results -> end [label="Resolution Confirmed"]; review_results -> start [label="Problem Persists", style=dashed]; } .dot

Caption: Troubleshooting workflow for preventing on-column degradation of Alfacalcidol.

Quantitative Data Summary

The following table summarizes the degradation of Alfacalcidol under various stress conditions as determined by a forced degradation study. This data can be used as a reference to understand the stability profile of the molecule.

Stress Condition% Degradation of Alfacalcidol (0.25 mcg)% Degradation of Alfacalcidol (1.0 mcg)
Acid (1 hour)17.214.7
Base (1 hour)18.816.1
Oxidation (1 hour)5.916.2
Humidity1.90.3
UV Light-0.50.1
Light3.81.2
Thermal0.10.7
Data sourced from a forced degradation study.[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Alfacalcidol

This protocol describes a normal-phase HPLC method validated for the identification and assay of Alfacalcidol, which has been shown to be stability-indicating.[1]

1. Chromatographic Conditions:

  • Column: Thermo Scientific Silica, 250 x 4.6 mm, 3 µm particle size.[1]

  • Mobile Phase: A mixture of n-Hexane, Isopropyl Alcohol (IPA), Tetrahydrofuran (THF), and Acetic Acid in the ratio of 920:40:40:2 (v/v/v/v).[1]

  • Flow Rate: 2.0 mL/min.[1]

  • Detection: UV at 265 nm.[1]

  • Column Temperature: 37°C.[1]

  • Sample Temperature: 15°C.[1]

  • Injection Volume: 100 µL.[1]

2. Mobile Phase Preparation:

  • Mix 920 volumes of n-Hexane, 40 volumes of IPA, 40 volumes of THF, and 2 volumes of Acetic Acid in a suitable container.[1]

  • Sonicate the mixture for 5 minutes to degas.[1]

3. Standard Solution Preparation:

  • Accurately weigh about 5 mg of Alfacalcidol reference standard into a 100 mL volumetric flask.[1]

  • Add 30 mL of the mobile phase (as diluent), shake to dissolve, and make up to volume with the diluent.[1]

  • Further dilute 3 mL of this solution to 250 mL with the diluent.[1]

4. Sample Solution Preparation (for soft gelatin capsules):

  • Take a quantity of the capsule contents equivalent to the target concentration of Alfacalcidol.

  • Dissolve the sample in the mobile phase (as diluent) to achieve a final concentration comparable to the standard solution.

  • Filter the sample solution through a 0.45 µm filter before injection.

5. System Suitability:

  • Inject the standard solution in six replicates.

  • The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%.[1]

6. Analysis:

  • Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Identify the Alfacalcidol peak based on the retention time of the standard.

  • Calculate the assay of Alfacalcidol in the sample by comparing the peak area with that of the standard.

By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the on-column degradation of Alfacalcidol, leading to more accurate and reliable analytical results.

References

impact of different stationary phases on the separation of Alfacalcidol impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of different stationary phases on the separation of Alfacalcidol and its impurities. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases used for the analysis of Alfacalcidol and its impurities?

A1: The most common stationary phases for Alfacalcidol analysis fall into two main categories: normal-phase and reversed-phase. Normal-phase chromatography, often utilizing silica-based columns, is effective for separating the isomeric impurities of Alfacalcidol. Reversed-phase chromatography, typically with C18 columns, is also widely used and can be advantageous for analyzing Alfacalcidol in complex matrices.

Q2: What are the key impurities of Alfacalcidol that I should be aware of during method development?

A2: Key impurities of Alfacalcidol include its isomers and degradation products. Some of the most critical impurities to monitor are:

  • trans-Alfacalcidol (Alfacalcidol EP Impurity A): A geometric isomer of Alfacalcidol.[1][2][3]

  • pre-Alfacalcidol: A precursor and reversible isomer of Alfacalcidol, which is unstable and can convert to Alfacalcidol at room temperature.[4][5]

  • 1α-Hydroxy-3-epivitamin D3: A stereoisomer of Alfacalcidol.[6]

  • Alfacalcidol Impurity C: Another related substance that may be present.[6][7]

Q3: When should I choose a normal-phase stationary phase over a reversed-phase one?

A3: A normal-phase stationary phase, such as silica (B1680970), is often preferred for the separation of structurally similar isomers, like the geometric isomers of Alfacalcidol.[8] If your primary goal is to resolve these closely related impurities, a normal-phase method may provide better selectivity. However, reversed-phase methods are generally more robust and can be more suitable for analyzing Alfacalcidol in formulations containing oily excipients.[7]

Q4: Are there alternative chromatographic techniques for separating Alfacalcidol and its impurities?

A4: Yes, besides traditional HPLC, supercritical fluid chromatography (SFC) has shown promise for the analysis of vitamin D analogs and their impurities.[9][] SFC can offer faster separations and is a more environmentally friendly technique due to the use of supercritical CO2 as the main mobile phase component.

Troubleshooting Guide

Issue 1: Poor resolution between Alfacalcidol and its geometric isomer, trans-Alfacalcidol.

  • Possible Cause: The selected stationary phase and mobile phase combination lacks the necessary selectivity to differentiate between the two isomers.

  • Troubleshooting Steps:

    • Switch to a Normal-Phase Column: If you are using a reversed-phase column (e.g., C18), consider switching to a normal-phase silica column. Normal-phase chromatography often provides superior selectivity for isomeric compounds.

    • Optimize the Mobile Phase (Normal-Phase): If using a silica column, fine-tune the mobile phase composition. A typical mobile phase consists of a mixture of n-hexane, isopropanol, and tetrahydrofuran.[11] Small adjustments to the ratios of these solvents can significantly impact selectivity.

    • Optimize the Mobile Phase (Reversed-Phase): If you must use a reversed-phase column, experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and their ratios with water. The addition of a small amount of a modifier like ammonia (B1221849) can sometimes improve peak shape and resolution.

Issue 2: Co-elution of an unknown impurity with the main Alfacalcidol peak.

  • Possible Cause: The impurity has a very similar polarity and retention behavior to Alfacalcidol under the current chromatographic conditions.

  • Troubleshooting Steps:

    • Employ an Orthogonal Method: If you are using a reversed-phase method, develop a normal-phase method (or vice versa) to get a different selectivity profile.[8] This is a powerful way to confirm the presence of co-eluting peaks.

    • Change the Stationary Phase Chemistry: Within the same chromatographic mode, switching to a different type of stationary phase can resolve the co-elution. For example, in reversed-phase, you could try a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a C18. These phases offer different retention mechanisms that can separate compounds that co-elute on a C18 column.

    • Adjust Mobile Phase pH (Reversed-Phase): If the impurity has ionizable groups, adjusting the pH of the mobile phase can alter its retention time relative to Alfacalcidol.

Issue 3: The appearance of a new peak during stability studies that is not a known impurity.

  • Possible Cause: This could be a degradation product of Alfacalcidol or an interaction product with an excipient in the formulation.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Subject Alfacalcidol to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[12] This can help in identifying if the new peak is a degradant.

    • Analyze a Placebo Sample: Inject a sample of the formulation without Alfacalcidol to determine if the peak originates from the excipients.

    • Utilize Mass Spectrometry (MS): If available, couple your HPLC system to a mass spectrometer to obtain mass information about the unknown peak, which can help in its identification.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method for Alfacalcidol and Impurities

This protocol is based on a method validated for the determination of Alfacalcidol in soft gelatin capsules.[11]

  • Stationary Phase: Thermo Scientific Silica column (250 x 4.6 mm, 3 µm particle size).[11]

  • Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol (IPA), and Tetrahydrofuran (THF) in a ratio of 920:40:40 (v/v/v).[11]

  • Flow Rate: 2.0 mL/min.[11]

  • Column Temperature: Ambient.

  • Detection: UV at 265 nm.[11]

  • Injection Volume: 100 µL.

  • Sample Preparation:

    • For capsules, collect the medicament from a sufficient number of capsules.

    • Accurately weigh a portion of the medicament equivalent to 10 mcg of Alfacalcidol into a 100 mL volumetric flask.

    • Dissolve and make up to volume with the diluent (mobile phase can be used as the diluent).

    • Filter the solution through a 0.45 µm filter before injection.

Protocol 2: Reversed-Phase HPLC Method for Alfacalcidol and Impurities

This protocol is a gradient method developed for the determination of related substances in Alfacalcidol.[1]

  • Stationary Phase: Waters XBridge C18 column (250 mm × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Acetonitrile:Water:Ammonia (80:20:0.1, v/v/v).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 265 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of Alfacalcidol in the mobile phase.

    • Dilute the stock solution to the desired concentration for analysis.

    • Filter the solution through a 0.45 µm filter before injection.

Data Presentation

Table 1: Comparison of HPLC Methods for Alfacalcidol Impurity Analysis

ParameterMethod 1 (Normal-Phase)Method 2 (Reversed-Phase)Method 3 (Reversed-Phase)
Stationary Phase Silica (250 x 4.6 mm, 3µm)[11]C18 (250 mm x 4.6 mm, 5 µm)[1]C18 (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase n-Hexane:IPA:THF (920:40:40)[11]Gradient: A) ACN:H2O:NH3 (80:20:0.1) B) ACN[1]Acetonitrile:Methanol (95:5)[7]
Flow Rate 2.0 mL/min[11]1.0 mL/min[1]2.0 mL/min[7]
Detection Wavelength 265 nm[11]265 nm[1]285 nm[7]
Column Temperature Ambient30 °C[1]Not Specified

Mandatory Visualization

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Alfacalcidol Sample (Bulk or Formulation) Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (e.g., 0.45 µm) Dissolution->Filtration Injection Inject sample into HPLC Filtration->Injection Separation Chromatographic Separation on Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification StationaryPhaseSelection Start Start: Need to separate Alfacalcidol impurities IsomerSeparation Primary goal: Separate geometric/positional isomers? Start->IsomerSeparation NP_Path Normal-Phase Chromatography (e.g., Silica) IsomerSeparation->NP_Path Yes RP_Path Reversed-Phase Chromatography (e.g., C18, C8, Phenyl) IsomerSeparation->RP_Path No / General impurity profiling OptimizeNP Optimize mobile phase (e.g., Hexane/IPA/THF ratios) NP_Path->OptimizeNP OptimizeRP Optimize mobile phase (e.g., ACN/MeOH/Water ratios, pH) RP_Path->OptimizeRP End End: Optimized Separation OptimizeNP->End AlternativeRP Consider alternative RP phases (Phenyl, PFP) for different selectivity OptimizeRP->AlternativeRP AlternativeRP->End

References

dealing with matrix effects in the analysis of Alfacalcidol formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Alfacalcidol formulations.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Alfacalcidol?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the analysis of Alfacalcidol formulations, particularly from soft gelatin capsules with oily vehicles, excipients like medium-chain triglycerides, soybean oil, and antioxidants can co-extract with the analyte.[2] These matrix components can lead to ion suppression or enhancement in the mass spectrometer's ion source, resulting in inaccurate and imprecise quantification.[1][3] Ion suppression reduces the analyte's signal intensity, while ion enhancement artificially increases it.[3]

Q2: What are the most common analytical challenges when working with Alfacalcidol formulations?

A2: The primary challenges include:

  • Low Analyte Concentration: Alfacalcidol is often present in very low concentrations (micrograms) within a large amount of excipients, making sensitive detection difficult.[4]

  • Complex Oily Matrix: The oily base of many softgel formulations can cause significant matrix effects and interfere with chromatographic separation.

  • Poor Ionization Efficiency: Alfacalcidol has a low intrinsic ionization efficiency with common techniques like electrospray ionization (ESI), which can be further hampered by matrix effects.[4]

  • Analyte Stability: Alfacalcidol can be sensitive to light and temperature, requiring careful handling and storage to prevent degradation.

Q3: How can I improve the sensitivity of my LC-MS/MS method for Alfacalcidol?

A3: To enhance sensitivity, consider the following strategies:

  • Chemical Derivatization: Derivatizing Alfacalcidol with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can significantly improve its ionization efficiency and, consequently, the limit of detection.[4] One study reported a 100-fold improvement in the limit of detection after derivatization.[4]

  • Optimized Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity for less polar compounds like Alfacalcidol and can sometimes be less prone to matrix effects.

  • Efficient Sample Preparation: Employing a robust sample preparation technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove matrix components is crucial.

Q4: What is a stable isotope-labeled internal standard, and why is it recommended for Alfacalcidol analysis?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (Alfacalcidol) where one or more atoms have been replaced with their heavy isotopes (e.g., Deuterium (²H or D) or Carbon-13 (¹³C)).[5] Alfacalcidol-d7 is a commercially available deuterated internal standard.[6] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte. They co-elute with the analyte and experience the same degree of matrix effects and variability in extraction recovery. By using the ratio of the analyte signal to the SIL internal standard signal, these effects can be effectively compensated for, leading to highly accurate and precise results.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

Q: My Alfacalcidol signal is significantly lower in sample extracts compared to the neat standard solution. How can I troubleshoot this?

A: This indicates ion suppression due to matrix effects. Follow this troubleshooting workflow:

start Low Signal/Ion Suppression Detected check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Optimize Chromatography check_sample_prep->check_chromatography If suppression persists use_sil_is Implement SIL Internal Standard check_chromatography->use_sil_is If co-elution is unavoidable dilution Dilute Sample Extract check_chromatography->dilution If signal is sufficient matrix_matched Use Matrix-Matched Calibrants use_sil_is->matrix_matched If SIL-IS is unavailable result Improved Signal & Accuracy use_sil_is->result matrix_matched->result dilution->result cluster_0 Sample Set Preparation cluster_1 Analysis & Calculation A Set A (Neat Solution) Analyte in Solvent lcms LC-MS/MS Analysis A->lcms B Set B (Post-Extraction Spike) Blank Matrix Extract + Analyte B->lcms C Set C (Pre-Extraction Spike) Blank Matrix + Analyte -> Extract C->lcms calc Calculate: Recovery = (C/B) * 100 Matrix Effect = ((B/A) - 1) * 100 Process Efficiency = (C/A) * 100 lcms->calc

References

Alfacalcidol Impurity C Reference Standard in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and integrity of reference standards are paramount for accurate analytical measurements. This technical support center provides essential guidance on the stability of Alfacalcidol Impurity C reference standard when prepared as a solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Alfacalcidol Impurity C and why is its stability in solution a concern?

Alfacalcidol Impurity C is identified as a triazoline adduct of pre-alfacalcidol.[1] Like its parent compound, Alfacalcidol, which is sensitive to air, heat, and light, Impurity C is presumed to be susceptible to degradation once in solution.[1][2] Ensuring the stability of the reference standard solution is critical for the accuracy and validity of analytical methods, such as those used for impurity profiling and quantification in drug substances and products.

Q2: What are the recommended general handling and storage procedures for Alfacalcidol Impurity C solid reference standard?

The solid Alfacalcidol reference standard is typically stored at -20°C.[3] General guidelines for handling pharmaceutical reference standards recommend storing them in their original, airtight containers, protected from heat, moisture, and light.[4][5] Before use, the container should be allowed to equilibrate to room temperature to prevent condensation.

Q3: What are the initial recommendations for preparing and storing a stock solution of Alfacalcidol Impurity C?

Due to the potential for short-term instability, it is often recommended to prepare and use the solution on the same day.[4] If short-term storage is necessary, one supplier suggests that stock solutions can be stored below -20°C for several months.[4] However, for routine laboratory use, it is best practice to prepare fresh solutions. Solutions should be stored in tightly closed, light-protected vials, and refrigerated at 2°C to 8°C if not being used immediately.[3]

Q4: What factors can influence the stability of Alfacalcidol Impurity C in solution?

Based on studies of Alfacalcidol and other related vitamin D analogues, the following factors are likely to affect the stability of Alfacalcidol Impurity C in solution:

  • Temperature: Increased temperature can accelerate degradation.[1]

  • pH: Acidic and basic conditions have been shown to cause significant degradation of Alfacalcidol.[2] A study on a similar triazoline compound also showed accelerated degradation with a decrease in pH.

  • Light: Exposure to actinic light, especially UV light, can lead to degradation.[1][2]

  • Air (Oxygen): Alfacalcidol is sensitive to air, suggesting that oxidative degradation is a potential pathway.[1][2]

  • Solvent: The choice of solvent can impact stability. While common solvents for HPLC analysis of Alfacalcidol include mixtures of acetonitrile, water, methanol, n-hexane, and isopropanol, their long-term impact on the stability of Impurity C is not well-documented.[2][6][7]

  • Metal Ions: For Vitamin D3, a related compound, the presence of metal ions has a significant destabilizing effect.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Rapid degradation of the reference solution is observed (e.g., appearance of new peaks, decrease in main peak area in chromatography). 1. Improper Storage: Exposure to light, elevated temperature, or air. 2. Unsuitable Solvent pH: The solvent may be too acidic or basic. 3. Contamination: Presence of metal ions or other reactive species in the solvent.1. Prepare fresh solution and store in an amber vial at 2-8°C or -20°C. Minimize exposure to ambient light and air. 2. Use a neutral, buffered solvent if compatible with the analytical method. 3. Use high-purity (e.g., HPLC grade) solvents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected and it does not interfere with the analysis.[8]
Difficulty in dissolving the Alfacalcidol Impurity C reference standard. Low Solubility: The compound may have limited solubility in the chosen solvent at ambient temperature.One supplier suggests that to enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[4] However, be aware that heat can also promote degradation, so this should be done cautiously and the solution should be cooled to the intended storage temperature promptly.
Inconsistent analytical results using the reference solution. Solution Instability: The concentration of the reference standard may be changing over the course of the analytical run.1. Perform a solution stability study to determine the viable usage period for the prepared solution under your specific laboratory conditions (see Experimental Protocol below). 2. Prepare fresh standards more frequently. For long analytical sequences, consider preparing a fresh standard solution midway through the run.

Experimental Protocols

Protocol: Solution Stability Study of Alfacalcidol Impurity C Reference Standard

This protocol outlines a general procedure to assess the stability of an Alfacalcidol Impurity C solution over time under specific storage conditions.

1. Objective: To determine the stability of a prepared solution of Alfacalcidol Impurity C reference standard over a defined period when stored under specified conditions (e.g., refrigerated at 2-8°C and at ambient temperature, protected from light).

2. Materials:

  • Alfacalcidol Impurity C Reference Standard

  • High-purity solvent (e.g., HPLC-grade acetonitrile, methanol, or a mixture relevant to the analytical method)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • Calibrated HPLC system with a suitable column and detector (e.g., UV detector at 265 nm, as used for Alfacalcidol analysis[6])

3. Procedure:

  • Preparation of Initial Solution (T=0):

    • Accurately weigh a suitable amount of Alfacalcidol Impurity C reference standard and dissolve it in the chosen solvent in a volumetric flask to achieve a known concentration.

    • Divide this stock solution into several amber HPLC vials.

  • Storage Conditions:

    • Store one set of vials under refrigeration (2-8°C).

    • Store a second set of vials at a controlled ambient temperature (e.g., 25°C).

    • Ensure all vials are protected from light.

  • Analysis Intervals:

    • Immediately after preparation (T=0), inject the solution into the HPLC system in replicate (e.g., n=3) to determine the initial peak area and purity.

    • At specified time points (e.g., 6, 12, 24, 48, and 72 hours), retrieve one vial from each storage condition.

    • Allow the refrigerated vial to come to room temperature before analysis.

    • Inject the solutions in replicate and record the chromatograms.

  • Data Analysis:

    • Calculate the mean peak area of Alfacalcidol Impurity C at each time point.

    • Calculate the percentage of the initial peak area remaining at each time point.

    • Observe the chromatograms for the appearance of any new degradation peaks.

    • Calculate the percentage of total impurities at each time point.

4. Acceptance Criteria: The solution is considered stable for a given period if:

  • The mean peak area of Alfacalcidol Impurity C is within a specified percentage of the initial area (e.g., ± 2% or as defined by internal quality procedures).

  • No significant increase in total degradation products is observed.

  • The solution remains clear and colorless.

Quantitative Data Summary (Hypothetical Example)

The following table illustrates how to present the data from a solution stability study.

Table 1: Stability of Alfacalcidol Impurity C in Acetonitrile

Time (Hours)Storage ConditionMean Peak Area% of Initial AreaTotal Degradation Products (%)
0-1,500,000100.00.10
242-8°C, Protected from Light1,485,00099.00.12
2425°C, Protected from Light1,425,00095.00.55
482-8°C, Protected from Light1,470,00098.00.15
4825°C, Protected from Light1,350,00090.01.10

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_eval Evaluation prep Prepare Alfacalcidol Impurity C Solution initial_analysis Initial Analysis (T=0) prep->initial_analysis storage_ref Refrigerated (2-8°C) initial_analysis->storage_ref Store Aliquots storage_amb Ambient (25°C) initial_analysis->storage_amb Store Aliquots analysis_t1 Analyze at T=x storage_ref->analysis_t1 storage_amb->analysis_t1 analysis_t2 Analyze at T=y analysis_t1->analysis_t2 analysis_tn Analyze at T=z analysis_t2->analysis_tn data_analysis Analyze Data (% Recovery, Degradants) analysis_tn->data_analysis conclusion Determine Solution Stability Period data_analysis->conclusion

Caption: Workflow for assessing the stability of a reference standard solution.

Potential Degradation Pathways

Degradation_Pathways cluster_stressors Stress Conditions ImpurityC Alfacalcidol Impurity C (Triazoline Adduct) DegradantA Degradation Product A ImpurityC->DegradantA pH dependent DegradantB Degradation Product B ImpurityC->DegradantB light induced DegradantC Degradation Product C ImpurityC->DegradantC oxidative DegradantD Degradation Product D ImpurityC->DegradantD thermal AcidBase Acid/Base (Hydrolysis) AcidBase->DegradantA Light Light (Photolysis) Light->DegradantB Oxidation Oxygen/Peroxides (Oxidation) Oxidation->DegradantC Heat Heat (Thermolysis) Heat->DegradantD

Caption: Potential degradation pathways for Alfacalcidol Impurity C.

References

Technical Support Center: Minimizing the Formation of Impurity C (High Molecular Weight Aggregates) in MabXpress Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the formation of Impurity C, defined as High Molecular Weight Aggregates (HMWAs), during the manufacturing of our model monoclonal antibody, MabXpress. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the quality and stability of their therapeutic protein products.

Frequently Asked Questions (FAQs)

Q1: What is Impurity C and why is it a critical quality attribute for MabXpress?

A1: Impurity C in the context of MabXpress refers to High Molecular Weight Aggregates (HMWAs). These are associations of two or more MabXpress monomers. HMWA formation is a critical quality attribute because it can potentially impact the product's safety and efficacy. Unwanted impurities, such as aggregates, can reduce the therapeutic effect of the drug, decrease its shelf-life, and in some cases, induce toxicity[1][2]. For biologic drugs, impurities like host cell proteins and aggregates can cause severe side effects and limit the drug's effectiveness.

Q2: What are the primary causes of Impurity C (HMWA) formation during the manufacturing process?

A2: The formation of HMWAs can be triggered by a variety of stress factors throughout the manufacturing process. Key contributors include:

  • Upstream Processing: Suboptimal cell culture conditions such as extreme pH, elevated temperature, or high agitation can induce protein aggregation[3].

  • Downstream Processing: Purification steps, particularly chromatography, can sometimes contribute to impurity formation if not properly optimized[3]. The use of certain solvents and reagents may also introduce impurities[4].

  • Formulation and Storage: Inappropriate buffer conditions, excipient interactions, and exposure to light or extreme temperatures during storage can lead to the formation of degradation products, including HMWAs[5][6].

Q3: What are the general strategies to control the formation of Impurity C?

A3: A robust impurity control strategy involves a multi-faceted approach, including:

  • Process Optimization: Adjusting reaction and culture conditions, as well as optimizing purification techniques, can significantly minimize impurity formation[1].

  • Raw Material Control: Ensuring the quality and purity of starting materials, solvents, and reagents is crucial to prevent the introduction of impurities[2][3][4][6].

  • In-Process Controls: Implementing real-time monitoring and testing at various stages of the manufacturing process allows for early detection and control of impurities[2][3][7].

  • Formulation Development: Selecting appropriate excipients, such as antioxidants and buffering agents, can enhance the stability of the drug and reduce degradation[6].

  • Stability Studies: Conducting thorough stability studies under various conditions helps to identify potential degradation pathways and establish appropriate storage conditions[5][7].

Troubleshooting Guides

Problem 1: An unexpected increase in Impurity C is observed after the protein A chromatography step.

Potential Cause Troubleshooting Action Verification Method
Low pH Elution Buffer The acidic environment of the elution buffer can induce protein aggregation.1. Neutralization Study: Immediately neutralize the eluate to a pH of 7.0-7.5 and compare the HMWA levels with the non-neutralized sample using Size Exclusion Chromatography (SEC-HPLC). 2. Buffer Screening: Evaluate alternative elution buffers with slightly higher pH or the inclusion of stabilizing excipients.
High Protein Concentration Concentrated protein solutions are more prone to aggregation.1. Dilution Study: Analyze the impact of diluting the eluate on HMWA formation. 2. Loading Density Optimization: Assess if reducing the amount of protein loaded onto the column mitigates aggregation.
Column Resin Leachables Leachables from the chromatography resin could be promoting aggregation.1. Blank Run Analysis: Run a blank elution cycle and analyze the eluate for any leachables using techniques like Mass Spectrometry. 2. Resin Lot-to-Lot Variability: Test different lots of the protein A resin to check for inconsistencies.

Problem 2: Impurity C levels increase during long-term storage of the drug substance.

Potential Cause Troubleshooting Action Verification Method
Suboptimal Formulation The current formulation may not be providing adequate stability.1. Excipient Screening: Perform a design of experiments (DoE) to screen for stabilizing excipients such as polysorbates, sugars, or amino acids. 2. pH Optimization: Evaluate the effect of pH on aggregation rates by conducting a pH screening study.
Inappropriate Storage Temperature Temperature fluctuations or storing at a non-optimal temperature can accelerate degradation.1. Accelerated Stability Studies: Conduct stability studies at various temperatures to determine the optimal storage condition[4]. 2. Freeze-Thaw Studies: Subject the drug substance to multiple freeze-thaw cycles and monitor for an increase in HMWAs.
Container Closure Interaction Leachables from the storage container or closure may be causing aggregation.1. Material Compatibility Study: Store the drug substance in containers made of different materials (e.g., glass vs. polymer) and compare stability. 2. Extractables and Leachables (E&L) Study: Perform a formal E&L study to identify and quantify any compounds migrating from the container closure system[8].

Experimental Protocols

1. Size Exclusion Chromatography (SEC-HPLC) for Quantification of Impurity C (HMWAs)

This method is used to separate and quantify HMWAs from the MabXpress monomer.

  • Column: TSKgel G3000SWxl, 7.8 mm x 30 cm

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Run Time: 30 minutes

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the MabXpress sample (diluted to approximately 1 mg/mL in mobile phase).

    • Integrate the peak areas for the HMWAs and the monomer.

    • Calculate the percentage of Impurity C as: (% Impurity C) = (Area_HMWA / (Area_HMWA + Area_Monomer)) * 100.

2. Forced Degradation Study to Investigate Aggregation Pathways

This study helps to understand the propensity of MabXpress to form Impurity C under various stress conditions[5].

  • Conditions to be Tested:

    • Thermal Stress: Incubate samples at 40°C and 50°C for 1, 2, and 4 weeks.

    • Light Exposure: Expose samples to light according to ICH Q1B guidelines.

    • Oxidative Stress: Add 0.03% hydrogen peroxide to the sample and incubate for 24 hours.

    • pH Stress: Adjust the pH of the sample to 3.5 and 9.5 and incubate for 24 hours.

  • Procedure:

    • Prepare aliquots of MabXpress in its formulation buffer.

    • Subject the aliquots to the stress conditions listed above.

    • At each time point, analyze the samples for the percentage of Impurity C using SEC-HPLC.

    • Analyze the results to identify the primary degradation pathways.

Visualizations

cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_storage Storage & Handling CellCulture Cell Culture Conditions Harvest Harvest CellCulture->Harvest ImpurityC Impurity C (HMWA) Formation CellCulture->ImpurityC pH, Temp, Agitation Purification Purification (e.g., Chromatography) Harvest->Purification Formulation Formulation Purification->Formulation Purification->ImpurityC Low pH Elution, High Concentration Storage Long-Term Storage Formulation->Storage Formulation->ImpurityC Excipient Interaction Shipping Shipping Storage->Shipping Storage->ImpurityC Temperature Excursions Shipping->ImpurityC Mechanical Stress

Caption: Logical relationship of potential sources of Impurity C formation.

Start Start: High Impurity C Detected Upstream Investigate Upstream (Cell Culture) Start->Upstream Downstream Investigate Downstream (Purification) Upstream->Downstream No Opt_Upstream Optimize Culture Conditions (pH, Temp, Media) Upstream->Opt_Upstream Yes Formulation Investigate Formulation & Storage Downstream->Formulation No Opt_Downstream Optimize Purification (Buffer, Loading) Downstream->Opt_Downstream Yes Opt_Formulation Reformulate or Optimize Storage Conditions Formulation->Opt_Formulation Yes End End: Impurity C Minimized Opt_Upstream->End Opt_Downstream->End Opt_Formulation->End

Caption: Troubleshooting workflow for high levels of Impurity C.

Sample MabXpress Sample SEC SEC-HPLC Analysis Sample->SEC Data Data Acquisition SEC->Data Integration Peak Integration Data->Integration Calculation Calculate % Impurity C Integration->Calculation Report Report Results Calculation->Report

Caption: Experimental workflow for Impurity C quantification.

References

Validation & Comparative

A Comparative Analysis of HPLC-UV and LC-MS/MS for Alfacalcidol Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on selecting the optimal analytical technique for the identification and quantification of impurities in alfacalcidol (B1684505).

In the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like alfacalcidol is paramount. Alfacalcidol, a synthetic analog of vitamin D, can degrade or contain process-related impurities that may affect its efficacy and safety. Therefore, robust analytical methods are essential for accurate impurity profiling. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of alfacalcidol and its related substances.

Overview of Analytical Techniques

HPLC-UV is a widely used, robust, and cost-effective technique for routine quality control.[1] It separates compounds based on their interaction with a stationary phase, and detection is based on the absorption of UV light by the analyte.[1] While reliable for quantifying known impurities with chromophores, its sensitivity and specificity can be limited, especially for novel or co-eluting impurities.[2][3]

LC-MS/MS , on the other hand, couples the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique provides molecular weight information and fragmentation patterns, enabling the identification of unknown impurities and the quantification of trace-level components with high accuracy.[1] For molecules with poor ionization efficiency like alfacalcidol, derivatization may be employed to enhance sensitivity.[4][5]

Comparative Performance Data

The selection of an analytical method depends on its performance characteristics. The following table summarizes the key quantitative parameters for HPLC-UV and LC-MS/MS in the context of alfacalcidol analysis, based on published data.

Performance MetricHPLC-UVLC-MS/MSKey Advantages of LC-MS/MS
Limit of Detection (LOD) ~1.5 ng0.01 µg/mL (derivatized)[4][5]Significantly lower detection limits, enabling the identification and quantification of trace impurities.
Limit of Quantification (LOQ) ~5 ng0.05 µg/mL (derivatized)[4]Superior sensitivity allows for accurate measurement of low-level impurities.
Linearity (r²) > 0.99[6]> 0.99[4][7]Both methods demonstrate excellent linearity within their respective quantitative ranges.
Specificity Relies on chromatographic separation and UV spectra.[3] Potential for co-elution.[2]High specificity based on mass-to-charge ratio (m/z) and fragmentation patterns. Can distinguish between co-eluting compounds with different masses.Unambiguous identification of impurities, even in complex matrices.
Identification Capability Limited to comparison with reference standards.Enables structural elucidation of unknown impurities based on mass fragmentation.Crucial for identifying novel degradation products or process-related impurities.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of alfacalcidol.

HPLC-UV Method for Related Substances

This method is suitable for the determination of related substances in alfacalcidol.[7]

  • Chromatographic System:

    • Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm)[7]

    • Mobile Phase A: Acetonitrile-water-ammonia (80:20:0.1)[7]

    • Mobile Phase B: Acetonitrile[7]

    • Gradient Elution: A suitable gradient program to ensure separation of impurities.

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 30 °C[7]

    • Detection Wavelength: 265 nm[7]

LC-MS/MS Method with Derivatization for Enhanced Sensitivity

This method is designed for the sensitive quantification of alfacalcidol and can be adapted for its impurities, particularly when low detection limits are required.[4][5]

  • Sample Preparation (Derivatization):

  • Chromatographic System:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: A typical flow rate for LC-MS applications (e.g., 0.2-0.6 mL/min).

  • Mass Spectrometry System:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ionization mode.[7]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Key Parameters (Example): [7]

      • Spray Capillary Voltage: 6.0 kV

      • Capillary Temperature: 275 °C

      • Atomizer Temperature: 450 °C

Logical Workflow for Method Selection

The choice between HPLC-UV and LC-MS/MS for alfacalcidol impurity profiling depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for method selection.

Method_Selection_Workflow start Start: Alfacalcidol Impurity Profiling Requirement decision1 Are impurities known and have UV chromophores? start->decision1 hplc_uv HPLC-UV - Routine QC - Known impurity quantification decision1->hplc_uv Yes decision3 Are unknown impurities present or is structural confirmation needed? decision1->decision3 No decision2 Is higher sensitivity required? (Trace impurities, low dosage forms) hplc_uv->decision2 lc_msms LC-MS/MS - Identification of unknowns - High sensitivity quantification - Structural elucidation decision2->lc_msms Yes end_hplc End: Use HPLC-UV decision2->end_hplc No decision3->lc_msms Yes derivatization Consider derivatization to enhance sensitivity lc_msms->derivatization end_lcms End: Use LC-MS/MS lc_msms->end_lcms

Workflow for selecting an analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable tools for the impurity profiling of alfacalcidol.

  • HPLC-UV is a reliable and economical choice for routine quality control, particularly for the quantification of known impurities at levels typically specified in pharmacopeias. Its simplicity and robustness make it suitable for high-throughput environments.[6][8]

  • LC-MS/MS is the superior technique when high sensitivity, high specificity, and the identification of unknown impurities are required.[1] It is indispensable during drug development, for investigating out-of-specification results, and for comprehensive stability studies where novel degradation products may emerge. The ability to provide structural information makes LC-MS/MS a powerful tool for ensuring the complete characterization of an API's impurity profile.[7]

For comprehensive quality control and in-depth analysis, a hybrid approach is often optimal. HPLC-UV can be used for routine batch release, while LC-MS/MS serves as a complementary technique for method validation, characterization of new impurities, and in-depth investigations. This dual-pronged strategy ensures both efficiency and a thorough understanding of the alfacalcidol impurity profile, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Alfacalcidol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Alfacalcidol Impurity C, a critical quality attribute in the manufacturing of Alfacalcidol. Ensuring the purity of Alfacalcidol is paramount for its safety and efficacy as a vitamin D analogue. This document outlines and compares various analytical techniques, offering insights into their performance based on available experimental data. The methodologies discussed are benchmarked against industry standards for analytical method validation.

Overview of Alfacalcidol and Its Impurities

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analogue of vitamin D that plays a crucial role in calcium homeostasis. During its synthesis and storage, various impurities can arise, including Alfacalcidol Impurity C. The molecular formula for Alfacalcidol Impurity C is C₃₅H₄₉N₃O₄, and its molecular weight is 575.79 g/mol .[1] Rigorous analytical control of this and other impurities is mandated by regulatory bodies to ensure the quality and safety of the final drug product.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the assessment of Alfacalcidol and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or routine quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds and their impurities. For Alfacalcidol and its related substances, Reverse-Phase HPLC (RP-HPLC) is a common approach.

Experimental Protocol: RP-HPLC-UV

A representative HPLC method for the analysis of Alfacalcidol and its related substances is detailed below. This method is suitable for routine quality control and stability testing.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724), water, and a modifier like ammonia (B1221849). For example, a mobile phase consisting of acetonitrile, water, and ammonia (80:20:0.1, v/v/v) has been used.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 265 nm.[2]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent mixture to a known concentration.

Performance Characteristics of HPLC-UV

The performance of an HPLC-UV method for Alfacalcidol and its impurities can be summarized as follows:

ParameterTypical Performance
Linearity (Correlation Coefficient, r²) > 0.999[2]
Limit of Detection (LOD) < 1.5 ng[2]
Limit of Quantitation (LOQ) < 5 ng[2]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly valuable for the identification and quantification of impurities at trace levels. For compounds like Alfacalcidol that may have low ionization efficiency, derivatization can be employed to enhance sensitivity.[3][4]

Experimental Protocol: LC-MS/MS with Derivatization

A sensitive LC-MS/MS method for the quantification of Alfacalcidol, which can be adapted for its impurities, often involves a derivatization step.

  • Instrumentation: LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture, for example, acetonitrile and water with a modifier like ammonia (80:20:0.1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Derivatization Agent: A Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can be used to improve ionization efficiency.[3][4]

  • Mass Spectrometry Detection: Positive ion mode with selected reaction monitoring (SRM) for specific transitions of the derivatized impurity.

  • Sample Preparation: The sample is extracted and then reacted with the derivatization agent under controlled conditions before injection into the LC-MS system.[3][4]

Performance Characteristics of LC-MS/MS

LC-MS/MS offers significantly improved sensitivity compared to HPLC-UV.

ParameterTypical Performance
Linearity (Correlation Coefficient, r²) > 0.99[3]
Limit of Detection (LOD) As low as 0.01 µg/mL (with derivatization)[3][4]
Limit of Quantitation (LOQ) Typically in the low ng/mL range
Precision (%RSD) < 15% at the LOQ
Accuracy (% Recovery) 85 - 115%

Cross-Validation: HPLC vs. LC-MS

FeatureHPLC-UVLC-MS/MS
Selectivity Good, based on chromatographic separation.Excellent, based on both chromatographic separation and mass-to-charge ratio.
Sensitivity Suitable for impurities at levels typically specified in pharmacopeias.Significantly higher, ideal for trace-level analysis and identification of unknown impurities.
Quantitative Accuracy High, with well-established validation protocols.High, but can be more susceptible to matrix effects.
Cost and Complexity Lower cost, less complex instrumentation and operation.Higher initial investment and operational complexity.
Application Routine quality control, release testing, and stability studies.Impurity identification, structural elucidation, and quantification of trace impurities.

Visualizing the Workflow

Diagram 1: HPLC-UV Workflow for Impurity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis of Alfacalcidol Impurity C.

Diagram 2: LC-MS/MS Workflow with Derivatization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., with PTAD) Extraction->Derivatization Injection Injection into LC-MS/MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (APCI/ESI) Separation->Ionization MS_Detection MS/MS Detection (SRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis with derivatization.

Conclusion

The choice of analytical method for the cross-validation and routine analysis of Alfacalcidol Impurity C depends on the specific requirements of the laboratory and the stage of drug development. HPLC-UV offers a robust, cost-effective, and reliable method for routine quality control where impurity levels are expected to be within pharmacopeial limits. For in-depth impurity profiling, identification of unknown impurities, and analysis of trace-level contaminants, the superior sensitivity and selectivity of LC-MS/MS are indispensable. A comprehensive quality control strategy may leverage both techniques: HPLC-UV for routine release testing and LC-MS/MS for method development, validation, and investigation of out-of-specification results. The cross-validation of these methods is crucial to ensure the generation of consistent and reliable data, ultimately safeguarding the quality and safety of Alfacalcidol drug products.

References

A Comparative Guide to Inter-Laboratory Quantification of Alfacalcidol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of impurities in Alfacalcidol (B1684505), a synthetic analog of vitamin D3. While a direct inter-laboratory comparison study with shared samples is not publicly available, this document synthesizes data from various published high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods, offering a comparative overview of their experimental protocols and performance characteristics. This guide is intended to assist researchers and quality control professionals in selecting and implementing appropriate analytical strategies for ensuring the purity and safety of Alfacalcidol.

Alfacalcidol: Mechanism of Action

Alfacalcidol is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] Calcitriol plays a crucial role in regulating calcium and phosphate (B84403) homeostasis, which is essential for bone mineralization and various metabolic functions.[1][2] It binds to the vitamin D receptor (VDR) in target tissues, such as the intestines, bones, and kidneys, to modulate gene expression.[2] This action enhances intestinal calcium absorption, promotes calcium reabsorption in the kidneys, and regulates bone turnover.[1][2]

Alfacalcidol_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_target_cell Target Cell (e.g., Intestinal Epithelium) cluster_lumen Intestinal Lumen Alfacalcidol Alfacalcidol Enzyme 25-hydroxylase Alfacalcidol->Enzyme Metabolism Calcitriol_liver Calcitriol (1,25-dihydroxyvitamin D3) Enzyme->Calcitriol_liver VDR Vitamin D Receptor (VDR) Calcitriol_liver->VDR Binding Nucleus Nucleus VDR->Nucleus Translocation Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression CaBP Calcium-Binding Protein Synthesis Gene_Expression->CaBP Calcium_out Calcium Absorption Calcium_in Dietary Calcium Calcium_in->Calcium_out Increased Absorption

Caption: Alfacalcidol Signaling Pathway.

Comparison of Analytical Methods

The following tables summarize different analytical methods reported for the quantification of Alfacalcidol and its impurities. The primary technique is HPLC with UV detection, though LC-MS methods have been developed for enhanced sensitivity.

Table 1: Comparison of HPLC and LC-MS Method Parameters
ParameterMethod 1 (Normal Phase HPLC)[3]Method 2 (Reversed-Phase HPLC)[4]Method 3 (European Pharmacopoeia)[5]Method 4 (LC-MS with Derivatization)[6]
Column Thermo Scientific Silica (B1680970) (250 x 4.6 mm, 3µm)Waters XBridge C18 (250 mm × 4.6 mm, 5 μm)Octadecylsilyl silica gel for chromatography R2 (l = 0.25 m, Ø = 4.0 mm, 5 µm)Not specified
Mobile Phase n-Hexane:IPA:THF:Acetic acid (920:40:40:2 v/v/v/v)Gradient: A) Acetonitrile (B52724):Water:Ammonia (80:20:0.1 v/v/v), B) AcetonitrileAcetonitrile:Water:Ammonia (800:200:1 v/v/v)Not specified
Flow Rate 2.0 mL/min1.0 mL/min2.0 ml/minNot specified
Detection UV at 265 nmUV at 265 nmUV at 265 nmMass Spectrometry
Column Temp. 37°C30°CNot specifiedNot specified
Injection Vol. 100 µLNot specified100 µlNot specified
Run Time Not specifiedNot specifiedTwice the retention time of alfacalcidolNot specified
Table 2: Comparison of Method Performance Characteristics
ParameterMethod 1 (Normal Phase HPLC)[3]Method 2 (Reversed-Phase HPLC)[4]Method 4 (LC-MS with Derivatization)[6]Spectrophotometric Method[7]
Linearity Range 50% to 150% of working concentration0.1-2.0 μg·mL-1Not specified0.1-10 μg/mL
Correlation Coefficient (R²) > 0.990.999> 0.990.999
LOD Not specified< 1.5 ng0.01 μg/mL (derivatized)0.09623 μg/mL
LOQ Not specified< 5 ngNot specified0.29161 μg/mL
Precision (%RSD) System Precision: 0.2%Not specifiedIntraday: 3.3%, Interday: 7.9%< 2%
Accuracy (% Recovery) Not specifiedNot specifiedNot specified99.69% to 100.11%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of the experimental protocols for the compared methods.

Method 2: Reversed-Phase HPLC for Related Substances

This method was developed for the determination of related substances in Alfacalcidol and for the identification of a key impurity, Impurity D.[4]

  • Standard and Sample Preparation: Specific details on the preparation of test and reference solutions were not provided in the abstract.

  • Chromatographic System: A Waters XBridge C18 column (250 mm × 4.6 mm, 5 μm) was used with a gradient elution.[4] The mobile phase consisted of acetonitrile, water, and ammonia.[4] The column temperature was maintained at 30°C, and the detection wavelength was 265 nm.[4]

  • HPLC-MS/MS for Impurity Identification: For the identification of Impurity D, an HPLC-MS/MS system with an APCI source in positive ionization mode was used.[4] The mobile phase was acetonitrile-water-ammonia (80:20:0.1) with a flow rate of 2.6 mL·min-1.[4]

Method 3: European Pharmacopoeia - Related Substances Test

The European Pharmacopoeia outlines a standardized HPLC method for the analysis of related substances in Alfacalcidol.[5]

  • Test Solution Preparation: Dissolve 1.0 mg of the substance to be examined in 10.0 ml of the mobile phase without heating.[5]

  • Reference Solution (a) Preparation: Dissolve 1.0 mg of alfacalcidol CRS in 10.0 ml of the mobile phase without heating.[5]

  • Reference Solution (b) Preparation: Dilute 1.0 ml of reference solution (a) to 100.0 ml with the mobile phase.[5]

  • Reference Solution (c) Preparation (for system suitability): Heat 2 ml of reference solution (a) in a water-bath at 80 °C under a reflux condenser for 2 hours and cool to form pre-alfacalcidol.[5]

  • Chromatographic Conditions: An octadecylsilyl silica gel column (0.25 m x 4.0 mm, 5 µm) is used with a mobile phase of ammonia, water, and acetonitrile (1:200:800 V/V/V) at a flow rate of 2.0 ml/min.[5] Detection is performed at 265 nm.[5]

  • System Suitability: The resolution between the peaks due to pre-alfacalcidol and alfacalcidol in the chromatogram of reference solution (c) should be a minimum of 4.0.[5]

  • Impurity Limits:

    • Impurities A, B, C: for each impurity, a maximum of 0.5 percent.

    • Total impurities: maximum 1.0 percent.

    • Disregard limit: 0.1 percent.

Experimental Workflow

The general workflow for the HPLC-based analysis of Alfacalcidol impurities involves several key steps from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Weighing Weighing of Alfacalcidol (Sample and Reference Standard) Dissolution Dissolution in an appropriate solvent/mobile phase Weighing->Dissolution Dilution Serial Dilutions to working concentrations Dissolution->Dilution Injection Injection of Samples and Standards Dilution->Injection Separation Chromatographic Separation on HPLC column Injection->Separation Detection UV Detection (e.g., 265 nm) Separation->Detection Chromatogram Generation of Chromatograms Detection->Chromatogram Integration Peak Integration and Area Measurement Chromatogram->Integration Quantification Quantification of Impurities (e.g., % area normalization) Integration->Quantification Reporting Reporting of Results Quantification->Reporting

References

Comparative Stability Analysis of Alfacalcidol and Impurity C Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative stability of Alfacalcidol and its European Pharmacopoeia Impurity C. This document provides available experimental data on Alfacalcidol's degradation under various stress conditions and outlines the methodologies for such stability-indicating studies.

Introduction

Alfacalcidol, a synthetic analogue of vitamin D, is a crucial therapeutic agent for managing calcium and phosphorus metabolism. As with any active pharmaceutical ingredient (API), ensuring its stability and understanding its degradation profile is paramount for drug safety and efficacy. One of the known process impurities of Alfacalcidol is the European Pharmacopoeia (EP) Impurity C, a pre-Alfacalcidol PTAD adduct. This guide aims to provide a comparative overview of the stability of Alfacalcidol and Impurity C under forced degradation conditions.

While comprehensive stress testing data for Alfacalcidol is available, a direct comparative study detailing the stability of Impurity C under the same conditions is not present in publicly accessible literature. This guide, therefore, presents the stability data for Alfacalcidol and provides the necessary context and methodologies to inform further research and drug development activities.

Data Presentation: Forced Degradation of Alfacalcidol

The following table summarizes the percentage of degradation of Alfacalcidol when subjected to various stress conditions as per ICH guidelines. These studies are essential for developing stability-indicating analytical methods.

Stress Condition% Degradation (0.25 mcg capsules)% Degradation (1.0 mcg capsules)
Acid (1 hour)17.2%14.7%
Base (1 hour)18.8%16.1%
Oxidation (1 hour)5.9%16.2%
Humidity1.9%0.3%
UV Light-0.5%0.1%
Light3.8%1.2%
Thermal0.1%0.7%

Data sourced from a study on the analytical method validation for Alfacalcidol capsules.[1]

Note: No public data is available for the degradation of Alfacalcidol EP Impurity C under similar stress conditions.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Alfacalcidol, which can be adapted for a comparative study including Impurity C.

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the specificity of a stability-indicating method and to understand the degradation pathways of the drug substance.[1]

1. Acid Degradation:

  • Sample Preparation: Accurately weigh a sample of Alfacalcidol and dissolve it in a suitable diluent.

  • Stress Condition: Add 1N Hydrochloric acid to the sample solution.

  • Duration: Keep the solution for 1 hour at room temperature.

  • Neutralization: After the specified time, neutralize the solution with 1N Sodium Hydroxide.

  • Analysis: Dilute the solution to a known concentration and analyze using HPLC.

2. Base Degradation:

  • Sample Preparation: Accurately weigh a sample of Alfacalcidol and dissolve it in a suitable diluent.

  • Stress Condition: Add 1N Sodium Hydroxide to the sample solution.

  • Duration: Keep the solution for 1 hour at room temperature.

  • Neutralization: After the specified time, neutralize the solution with 1N Hydrochloric acid.

  • Analysis: Dilute the solution to a known concentration and analyze using HPLC.

3. Oxidative Degradation:

  • Sample Preparation: Accurately weigh a sample of Alfacalcidol and dissolve it in a suitable diluent.

  • Stress Condition: Add 3% hydrogen peroxide to the sample solution.

  • Duration: Keep the solution for 1 hour at room temperature.

  • Analysis: Dilute the solution to a known concentration and analyze using HPLC.

4. Thermal Degradation:

  • Sample Preparation: Place the solid Alfacalcidol powder in a petri dish.

  • Stress Condition: Expose the sample to a temperature of 105°C in a hot air oven.

  • Duration: Maintain the temperature for 24 hours.

  • Analysis: After exposure, dissolve a known quantity of the sample in a suitable diluent and analyze using HPLC.

5. Photolytic Degradation (UV and Visible Light):

  • Sample Preparation: Place the solid Alfacalcidol powder in a petri dish.

  • Stress Condition: Expose the sample to UV light (254 nm) in a UV chamber and separately to visible light.

  • Duration: Expose for 24 hours for each light condition.

  • Analysis: After exposure, dissolve a known quantity of the sample in a suitable diluent and analyze using HPLC.

6. Humidity Stress:

  • Sample Preparation: Place the solid Alfacalcidol powder in a petri dish.

  • Stress Condition: Expose the sample to 90% relative humidity.

  • Duration: Maintain the condition for 24 hours.

  • Analysis: After exposure, dissolve a known quantity of the sample in a suitable diluent and analyze using HPLC.

High-Performance Liquid Chromatography (HPLC) Method for Analysis

A validated stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.

  • Column: Thermo Scientific silica, 250 x 4.6 mm, 3µm, or equivalent.[1]

  • Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol (IPA), Tetrahydrofuran, and Acetic acid (920:40:40:2 v/v/v/v).[1]

  • Flow Rate: 2.0 ml/min.[1]

  • Detector: UV at 265 nm.[1]

  • Column Temperature: 37°C.[1]

  • Sample Temperature: 15°C.[1]

  • Injection Volume: 100 µL.[1]

Visualizations

The following diagrams illustrate the general workflow for a forced degradation study and the chemical structures of Alfacalcidol and its Impurity C.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API (Alfacalcidol / Impurity C) Solution Prepare Solution API->Solution Solid Solid State API->Solid Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Thermal Thermal Solid->Thermal Photolytic Photolytic (UV/Vis) Solid->Photolytic Humidity Humidity Solid->Humidity HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Humidity->HPLC Quantification Quantify Degradation HPLC->Quantification Identification Identify Degradants HPLC->Identification Conclusion Conclusion Quantification->Conclusion Assess Stability Identification->Conclusion

Caption: General workflow for conducting forced degradation studies.

Caption: Chemical structures of Alfacalcidol and Impurity C.

Conclusion

The provided data indicates that Alfacalcidol is susceptible to degradation under acidic, basic, and oxidative stress conditions, with lesser degradation observed under thermal, photolytic, and humidity stress. The lack of publicly available stability data for Alfacalcidol EP Impurity C highlights a knowledge gap. For a comprehensive understanding of the impurity's impact on the drug product's quality, it is recommended that comparative stress testing of Impurity C be conducted using the protocols outlined in this guide. Such studies are essential for robust analytical method development, formulation design, and ensuring the overall safety and stability of Alfacalcidol-containing drug products.

References

evaluation of different HPLC columns for Alfacalcidol impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of impurities in Alfacalcidol (B1684505) is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of the HPLC column is a critical factor that dictates the resolution, sensitivity, and overall performance of the impurity analysis. This guide provides a comparative evaluation of different HPLC columns reported for the analysis of Alfacalcidol and its related substances, supported by experimental data from various studies.

Comparison of HPLC Columns and Methodologies

The analysis of Alfacalcidol and its impurities is approached using both normal-phase and reverse-phase HPLC methods. The selection between these two modes depends on the specific impurities of interest and the desired separation characteristics.

Normal-Phase HPLC

Normal-phase chromatography, utilizing a polar stationary phase and a non-polar mobile phase, has been successfully applied for Alfacalcidol analysis. Silica gel is the most common stationary phase for this purpose.

Reverse-Phase HPLC

Reverse-phase HPLC, with its non-polar stationary phase (typically C18) and polar mobile phase, is also a widely used and robust method for Alfacalcidol impurity profiling.

Data Presentation: Comparison of HPLC Columns

The following tables summarize the specifications and chromatographic conditions for different HPLC columns used in Alfacalcidol impurity analysis.

Table 1: Normal-Phase HPLC Columns

Column NameStationary PhaseParticle Size (µm)Dimensions (mm)Manufacturer
Thermo Scientific SilicaSilica3250 x 4.6Thermo Scientific[1][2]
Unspecified Silica ColumnSilica5Not SpecifiedNot Specified[3][4][5]

Table 2: Reverse-Phase HPLC Columns

Column NameStationary PhaseParticle Size (µm)Dimensions (mm)Manufacturer
Waters XBridge C18C185250 x 4.6Waters[6]
YMC ODS-AQC183150 x 4.6YMC[7]
Newcrom R1Reverse-Phase3 (for UPLC)Not SpecifiedSIELC Technologies[8]
Unspecified C18 ColumnC185250 x 4.6Not Specified[9]
Unspecified RP-18 ColumnC183.5150 x 3.0Not Specified[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: Normal-Phase HPLC on Thermo Scientific Silica Column[1][2]
  • Column: Thermo Scientific Silica, 250 x 4.6 mm, 3µm

  • Mobile Phase: A mixture of n-Hexane, Isopropyl Alcohol (IPA), Tetrahydrofuran (THF), and Acetic Acid in a ratio of 920:40:40:2 (v/v/v/v).

  • Flow Rate: 2.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 37°C

  • Sample Temperature: 15°C

  • Injection Volume: 100 µL

  • Run Time: The retention time for Alfacalcidol is reported to be approximately 9.4 minutes.

Method 2: Normal-Phase HPLC on a Silica Column[3][4][5]
  • Column: Silica gel column (5 µm)

  • Mobile Phase: A mixture of hexane, tetrahydrofuran, methylene (B1212753) dichloride, and isopropanol (B130326) in a ratio of 72:12:12:4 (v/v/v/v).

  • Flow Rate: 2 mL/min

  • Detection: UV at 254 nm

Method 3: Reverse-Phase HPLC on Waters XBridge C18 Column[6]
  • Column: Waters XBridge C18, 250 mm × 4.6 mm, 5 μm

  • Mobile Phase: Gradient elution with Mobile Phase A (acetonitrile:water:ammonia = 80:20:0.1, v/v/v) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 30°C

Method 4: Reverse-Phase HPLC on YMC ODS-AQ Column[7]
  • Column: YMC ODS-AQ, 150 x 4.6 mm, 3µm

  • Mobile Phase: A mixture of acetonitrile (B52724) and water in a ratio of 77:23 (v/v).

  • Flow Rate: Not specified

  • Detection: UV at 265 nm

  • Column Temperature: 35°C

  • Noted Impurities: This method was able to separate Alfacalcidol from known impurities designated as PY1, PY2, and PZB.

Method 5: Reverse-Phase HPLC on a C18 Column[9]
  • Column: C-18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of Acetonitrile and methanol (B129727) in a ratio of 95:5 (v/v).

  • Flow Rate: 2.0 mL/min

  • Detection: UV at 285 nm

  • Retention Time: Approximately 14 minutes for Alfacalcidol.

Key Impurities of Alfacalcidol

The European Pharmacopoeia lists specific impurities for Alfacalcidol, including impurity A, B, and C.[11] Other identified process or degradation impurities include those designated as PY1, PY2, and PZB.[7] A successful HPLC method should be able to resolve Alfacalcidol from these and other potential impurities.

Mandatory Visualization

The following diagram illustrates a typical workflow for the evaluation and selection of an appropriate HPLC column for Alfacalcidol impurity analysis.

HPLC_Column_Evaluation_Workflow cluster_0 Phase 1: Method Development & Column Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Method Validation & Column Selection A Define Analytical Target Profile (e.g., specific impurities, sensitivity) B Select Initial Columns for Screening (e.g., Normal-Phase Silica, Reverse-Phase C18) A->B C Develop & Optimize Mobile Phase for each column type B->C D Screen Columns with Alfacalcidol and Impurity Standards C->D E Assess Resolution (Rs) between Alfacalcidol and Impurities D->E F Evaluate Peak Shape & Tailing Factor (Tf) E->F G Determine System Suitability Parameters (e.g., Plate Count, Repeatability) F->G H Select Best Performing Column based on performance data G->H I Validate Analytical Method (as per ICH guidelines) H->I J Implement for Routine Impurity Analysis I->J

Workflow for HPLC Column Evaluation

References

A Comparative Guide to Orthogonal Analytical Methods for Alfacalcidol and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Alfacalcidol are critical for ensuring drug safety and efficacy. Regulatory bodies mandate stringent control over impurity levels, necessitating the use of robust and specific analytical methods. Employing orthogonal analytical methods—techniques that utilize different separation and/or detection principles—provides a more comprehensive impurity profile, reducing the risk of overlooking co-eluting or non-responsive impurities. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of Alfacalcidol and its impurities, supported by established experimental protocols.

The Principle of Orthogonality in Analytical Chemistry

Orthogonal methods are independent analytical techniques that, when used in combination, provide a more complete understanding of a sample's composition. In the context of Alfacalcidol impurity profiling, relying on a single analytical method can be risky, as it may not be capable of separating all potential impurities from the main component or from each other. By using a second, orthogonal method, the probability of undetected impurities is significantly reduced.

Orthogonality_Concept Concept of Orthogonal Analytical Methods cluster_0 Primary Analytical Method cluster_1 Orthogonal Analytical Method P_Method e.g., Normal-Phase HPLC Results_P Impurity Profile A P_Method->Results_P O_Method e.g., Reversed-Phase HPLC-MS Results_O Impurity Profile B O_Method->Results_O Sample Alfacalcidol Sample (with impurities) Analysis_P Analysis Sample->Analysis_P Analysis_O Analysis Sample->Analysis_O Analysis_P->P_Method Analysis_O->O_Method Comparison Comparison & Validation Results_P->Comparison Results_O->Comparison Comprehensive_Profile Comprehensive & Validated Impurity Profile Comparison->Comprehensive_Profile

Caption: Workflow illustrating the use of orthogonal methods for a comprehensive impurity profile.

Comparison of Analytical Methods

The following tables summarize the key characteristics of different HPLC and LC-MS methods applicable to the analysis of Alfacalcidol and its impurities. These methods can be considered orthogonal due to their differing separation mechanisms (normal-phase vs. reversed-phase) and detection principles (UV vs. mass spectrometry).

Table 1: Comparison of Orthogonal HPLC and LC-MS/MS Methods for Alfacalcidol Impurity Analysis

ParameterMethod 1: Normal-Phase HPLC-UVMethod 2: Reversed-Phase HPLC-UVMethod 3: Reversed-Phase HPLC-MS/MS
Principle Separation based on polarity using a polar stationary phase and a non-polar mobile phase.Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.Separation based on hydrophobicity, with detection based on mass-to-charge ratio, enabling identification.
Stationary Phase Silica[1]C18 (Octadecylsilane)[2][3]C18 (Octadecylsilane)[2]
Primary Use Assay of Alfacalcidol and separation of some impurities.Routine quality control, stability testing.Impurity identification and structure elucidation.
Selectivity Good for separating geometric isomers and other closely related structures.Effective for a broad range of polar and non-polar impurities.Highly selective, can distinguish between compounds with the same chromatographic retention time but different masses.
Sensitivity Moderate, dependent on the UV absorbance of the impurities.Moderate, dependent on the UV absorbance of the impurities.Very high, capable of detecting trace-level impurities.
Identification Based on retention time comparison with reference standards.Based on retention time comparison with reference standards.Provides molecular weight and fragmentation data for structural confirmation.[2]

Table 2: Known Impurities of Alfacalcidol

ImpurityChemical NameMolecular FormulaMolecular Weight ( g/mol )
Alfacalcidol Impurity A(5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β-diol (trans-Alfacalcidol)C₂₇H₄₄O₂400.65[4]
Alfacalcidol Impurity B(5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1β,3β-diol (1β-Calcidol)C₂₇H₄₄O₂400.65[4]
Alfacalcidol Impurity CNot specifiedC₃₅H₄₉N₃O₄575.79[4]
Impurity D(1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)- triene-1,3-diolNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and serve as a starting point for laboratory implementation.

Method 1: Normal-Phase HPLC-UV for Alfacalcidol Assay

This method is suitable for the quantification of Alfacalcidol in pharmaceutical formulations.

  • Chromatographic System:

    • Column: Thermo Scientific silica, 250 x 4.6 mm, 3 µm particle size[1]

    • Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol (IPA), Tetrahydrofuran (THF), and Acetic acid in a ratio of 920:40:40:2 (v/v/v/v)[1]

    • Flow Rate: 2.0 mL/min[1]

    • Column Temperature: 37°C[1]

    • Detection: UV at 265 nm[1]

    • Injection Volume: 100 µL[1]

  • Sample Preparation:

    • Accurately weigh a quantity of Alfacalcidol soft gelatin capsule content equivalent to 10 µg of Alfacalcidol into a 100 mL volumetric flask.

    • Add 30 mL of the mobile phase as a diluent, shake well to dissolve, and make up to volume with the diluent.

  • Standard Preparation:

    • Accurately weigh about 5 mg of Alfacalcidol reference standard into a 100 mL volumetric flask.

    • Add 30 mL of the mobile phase, shake to dissolve, and make up to volume.

    • Further dilute 3 mL of this solution into a 250 mL volumetric flask and make up to volume with the mobile phase.[1]

Method 2: Reversed-Phase HPLC-UV for Impurity Profiling

This method provides an orthogonal separation to the normal-phase method and is suitable for stability-indicating studies.

  • Chromatographic System:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size[3]

    • Mobile Phase: A mixture of Acetonitrile and Methanol in a ratio of 95:5 (v/v)[3]

    • Flow Rate: 2.0 mL/min[3]

    • Column Temperature: Ambient

    • Detection: UV at 285 nm[3]

    • Injection Volume: 50 µL for sample, 10 µL for standard[3]

  • Sample Preparation:

    • For capsules, weigh and powder the contents of 50-60 capsules.

    • Transfer a quantity of powder or oil equivalent to 10 µg of Alfacalcidol to a 100 mL amber volumetric flask.

    • Add 10 mL of Hexane and mix well.

    • Add 50-60 mL of Methanol and sonicate for 10 minutes to dissolve the active ingredient.

    • Cool and dilute to volume with Methanol. Filter through a 0.45 µm filter before injection.[3]

  • Standard Preparation:

    • Weigh 5 mg of Alfacalcidol Reference Standard into a 100 mL volumetric flask.

    • Add 10 mL of Hexane and mix, then add 50-60 mL of Methanol and sonicate for 2 minutes.

    • Cool and dilute to volume with Methanol. Filter through a 0.45 µm filter.[3]

Method 3: Reversed-Phase HPLC-MS/MS for Impurity Identification

This method is highly specific and sensitive, making it ideal for the identification and structural elucidation of unknown impurities.

  • Chromatographic System:

    • Column: Waters XBridge C18, 250 mm × 4.6 mm, 5 μm particle size[2]

    • Mobile Phase A: Acetonitrile:Water:Ammonia (80:20:0.1, v/v/v)[2]

    • Mobile Phase B: Acetonitrile[2]

    • Gradient Elution: A gradient program should be developed to ensure the separation of all related substances.

    • Flow Rate: 1.0 mL/min for HPLC, 2.6 mL/min for HPLC-MS/MS[2]

    • Column Temperature: 30°C[2]

    • Detection: UV at 265 nm, followed by MS/MS detection[2]

  • Mass Spectrometry Conditions:

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ionization mode[2]

    • Spray Capillary Voltage: 6.0 kV[2]

    • Capillary Temperature: 275°C[2]

    • Atomizer Temperature: 450°C[2]

  • Sample and Standard Preparation:

    • Prepare as per the Reversed-Phase HPLC-UV method, ensuring the final solvent is compatible with the MS interface.

Forced Degradation Studies Workflow

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.

Forced_Degradation_Workflow Forced Degradation and Analysis Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photolytic Photolytic Stress Photolytic->Stressed_Samples Alfacalcidol_API Alfacalcidol API Alfacalcidol_API->Acid Alfacalcidol_API->Base Alfacalcidol_API->Oxidation Alfacalcidol_API->Thermal Alfacalcidol_API->Photolytic Analysis Analysis by Orthogonal Methods (HPLC & LC-MS) Stressed_Samples->Analysis Data_Evaluation Data Evaluation: - Peak Purity - Mass Balance - Impurity Identification Analysis->Data_Evaluation Method_Validation Stability-Indicating Method Validation Data_Evaluation->Method_Validation

Caption: A typical workflow for forced degradation studies to validate stability-indicating methods.

Conclusion

The selection of appropriate analytical methods is paramount for the comprehensive characterization of Alfacalcidol and its impurities. While a single HPLC method may be suitable for routine quality control, the use of orthogonal methods, such as a combination of normal-phase and reversed-phase HPLC, or the coupling of HPLC with mass spectrometry, is highly recommended for method validation, stability studies, and in-depth impurity profiling. The methodologies and comparative data presented in this guide provide a framework for researchers and drug development professionals to establish a robust analytical strategy for ensuring the quality and safety of Alfacalcidol products.

References

A Comparative Guide to ICH-Compliant Validation of Alfacalcidol Impurity Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation of impurities in Alfacalcidol, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following sections detail the validation parameters, experimental protocols, and performance of commonly employed analytical techniques, supported by experimental data from published studies.

Understanding ICH Q2(R1) Guidelines for Impurity Method Validation

The ICH Q2(R1) guideline outlines the essential parameters that must be evaluated to ensure an analytical method is suitable for its intended purpose, which, for impurity methods, is to accurately and reliably quantify impurities in a drug substance or product.[1][2][3][4][5] The core validation characteristics for quantitative impurity tests include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components.[3][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Alfacalcidol Impurity Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for the determination of Alfacalcidol and its related substances. The following tables summarize the performance of different methods based on published data.

Method 1: HPLC with UV Detection

This method is widely used for routine quality control due to its simplicity and cost-effectiveness.

Validation ParameterReported PerformanceReferences
Specificity Separation of known impurities with resolution >1.5. No interference from placebo.
Linearity Correlation coefficient (r²) > 0.99 for Alfacalcidol and its related substances.[6]
Range 0.1 - 2.0 µg/mL for Alfacalcidol and its related substances.[6]
Accuracy Not explicitly reported in the reviewed sources.
Precision System Precision: %RSD of 0.2% for replicate injections of the standard solution.[7]
LOD < 1.5 ng[6]
LOQ < 5 ng[6]
Method 2: LC-MS with Chemical Derivatization

This method offers enhanced sensitivity and selectivity, which is particularly useful for quantifying trace-level impurities.[8]

Validation ParameterReported PerformanceReferences
Specificity High selectivity due to mass spectrometric detection.[8]
Linearity Correlation coefficient (r²) > 0.99.[8]
Range 0.05 - 2 µg/mL.[8]
Accuracy Not explicitly reported in the reviewed sources.
Precision Intraday reproducibility: 7.9% RSD, Interday reproducibility: 3.3% RSD.[8]
LOD 0.01 µg/mL (after derivatization).[8]
LOQ 0.05 µg/mL.[8]

Experimental Protocols

Method 1: HPLC-UV for Related Substances
  • Chromatographic System: HPLC with a UV/PDA detector.

  • Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Acetonitrile:Water:Ammonia (80:20:0.1, v/v/v).[6]

    • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 265 nm.[6]

  • Injection Volume: 100 µL.[7]

Method 2: LC-MS for Alfacalcidol Quantification (adaptable for impurities)
  • Chromatographic System: LC-MS system.

  • Derivatization: Use of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) as a derivatizing agent to enhance ionization efficiency.[8]

  • Sample Preparation: Extraction with dichloromethane (B109758) to remove surfactants and inorganic salts prior to derivatization.[8]

  • Mass Spectrometry: Atmospheric Pressure Chemical Ionization (APCI) in positive ionization mode.[6]

Visualization of the Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for Alfacalcidol impurities in compliance with ICH guidelines.

ICH_Validation_Workflow start Start: Define Analytical Procedure & Requirements protocol Develop & Document Validation Protocol start->protocol specificity Specificity (Resolution, Peak Purity) protocol->specificity linearity Linearity (Correlation Coefficient) protocol->linearity range_node Range protocol->range_node accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability range_node->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability report Prepare Validation Report system_suitability->report end_node Method Approved for Use report->end_node

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

The logical relationship between key validation parameters is further illustrated below.

Validation_Parameter_Relationship linearity Linearity range_node Range linearity->range_node Defines accuracy Accuracy range_node->accuracy Requires precision Precision range_node->precision Requires

Caption: Interdependence of Key Validation Parameters.

References

assessing the performance of different derivatization reagents for Alfacalcidol analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Alfacalcidol, a potent synthetic analog of vitamin D3, is critical in pharmaceutical quality control and clinical research. Due to its low concentration in formulations and biological matrices, as well as its challenging ionization characteristics in mass spectrometry, derivatization is a crucial step to enhance analytical sensitivity and chromatographic performance. This guide provides a comprehensive comparison of common derivatization reagents for Alfacalcidol analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from scientific literature.

Performance Comparison of Derivatization Reagents

The selection of an appropriate derivatization reagent is paramount for developing robust and sensitive analytical methods for Alfacalcidol. The following table summarizes the performance of key reagents based on available data.

Derivatization ReagentAnalytical TechniqueKey Performance Metrics for Alfacalcidol or Structurally Similar AnalogsAdvantagesDisadvantages
4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) LC-MS/MSLOD: 0.01 µg/mL (100-fold improvement over underivatized Alfacalcidol)[1][2] Linearity (r²): > 0.99[2] Reproducibility (RSD): Intraday: 7.9%, Interday: 3.3%[2]Well-documented for Alfacalcidol, significant sensitivity enhancement, stable derivatives.May form R and S isomers, potentially complicating chromatography.
Amplifex® Diene LC-MS/MSSensitivity: Reported 10-fold signal enhancement over PTAD for 1,25-dihydroxyvitamin D3[3][4] LOD: Potentially lower than PTAD for Alfacalcidol.Higher sensitivity compared to PTAD, optimized for MS/MS analysis.[4]Performance data is for a closely related analog, not directly for Alfacalcidol.
DMEQ-TAD LC-MS/MSSensitivity: Reported signal enhancements of 3- to 295-fold for various vitamin D metabolites.[5]High sensitivity for a range of vitamin D compounds.Performance data is for other vitamin D metabolites, not specifically for Alfacalcidol.
2-Nitrosopyridine (B1345732) (PyrNO) LC-MS/MSSensitivity: Reported to provide better ionization efficiency and higher sensitivity than PTAD for vitamin D metabolites.[3]Offers enhanced sensitivity while maintaining good chromatographic properties.[3]Performance data is for other vitamin D metabolites, not specifically for Alfacalcidol.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) GC-MSNo specific performance data found for Alfacalcidol. Generally effective for silylating hydroxyl groups to increase volatility and thermal stability.[6][7]Well-established for GC analysis of hydroxylated compounds, readily available.Derivatives can be sensitive to moisture, requiring anhydrous conditions.[6]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) GC-MSNo specific performance data found for Alfacalcidol. By-products are more volatile than those of BSTFA, reducing potential interference.[8]Volatile by-products minimize chromatographic interference.Similar to BSTFA, derivatives are moisture-sensitive.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these derivatization techniques. Below are representative protocols for PTAD derivatization for LC-MS and a general protocol for silylation for GC-MS.

Protocol 1: PTAD Derivatization for LC-MS Analysis of Alfacalcidol

This protocol is adapted from a method for the quantification of Alfacalcidol in tablet dissolution content.[2]

1. Sample Preparation:

  • Extract the Alfacalcidol-containing solution (e.g., from a dissolved tablet) with a suitable organic solvent like dichloromethane (B109758) to remove excipients.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile).

2. Derivatization Reaction:

  • To the reconstituted sample, add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a solvent such as ethyl acetate.

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes) in the dark. The reaction is typically rapid.[9]

3. LC-MS/MS Analysis:

  • Inject an aliquot of the derivatized solution directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with a small amount of formic acid and an organic solvent like methanol (B129727) or acetonitrile.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for the Alfacalcidol-PTAD adduct.

Protocol 2: General Silylation Protocol for GC-MS Analysis of Alfacalcidol

This is a general procedure for the derivatization of compounds containing hydroxyl groups using BSTFA or MSTFA. Optimization for Alfacalcidol would be required.[10][11]

1. Sample Preparation:

  • Ensure the sample containing Alfacalcidol is in an aprotic solvent (e.g., dichloromethane, hexane) and is free of water, as moisture will deactivate the silylating reagent.

  • Transfer an aliquot of the sample solution to a reaction vial.

2. Derivatization Reaction:

  • Add the silylating reagent (e.g., BSTFA or MSTFA) to the sample. A catalyst such as 1% Trimethylchlorosilane (TMCS) is often included to enhance the reaction rate.

  • Cap the vial tightly and heat at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • After cooling to room temperature, inject an aliquot of the reaction mixture into the GC-MS system.

  • Gas Chromatography Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized Alfacalcidol from other components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification of characteristic fragment ions of the silylated Alfacalcidol.

Visualizing the Derivatization Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in Alfacalcidol derivatization for both LC-MS and GC-MS analysis.

Alfacalcidol_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Alfacalcidol Sample Extraction Solvent Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Add PTAD Reagent (Room Temperature) Reconstitution->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS

Caption: Workflow for PTAD Derivatization of Alfacalcidol for LC-MS Analysis.

Alfacalcidol_GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_derivatization_gc Derivatization cluster_analysis_gc Analysis SampleGC Anhydrous Alfacalcidol Sample in Aprotic Solvent DerivatizationGC Add Silylating Reagent (e.g., BSTFA/MSTFA) + Heat (60-70°C) SampleGC->DerivatizationGC GCMS GC-MS Analysis DerivatizationGC->GCMS

Caption: General Workflow for Silylation of Alfacalcidol for GC-MS Analysis.

References

Navigating the Transfer of Alfacalcidol Impurity Analysis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful transfer of analytical methods is a critical step in ensuring consistent product quality throughout the drug lifecycle. This guide provides a comparative overview of the key considerations and experimental data involved in transferring an analytical method for Alfacalcidol impurity analysis, contrasting a traditional High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach.

The transfer of an analytical method from a development laboratory to a quality control setting, or between different manufacturing sites, requires a robust protocol to ensure that the receiving laboratory can achieve comparable results to the originating laboratory.[1][2] This process is governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4] For a compound like Alfacalcidol, a vitamin D analogue prone to degradation, ensuring the reliability of an impurity analysis method is paramount for patient safety.[5][6][7]

This guide will explore the practical aspects of method transfer, highlighting the differences in performance and transfer considerations between a legacy HPLC method and a contemporary UHPLC method for Alfacalcidol impurity analysis.

Method Comparison: Legacy HPLC vs. Modern UHPLC

The choice of analytical technology can significantly impact method performance, robustness, and the ease of transfer.[8][9][10] A modern UHPLC method often offers advantages in terms of speed, resolution, and sensitivity, which can streamline the transfer process and lead to more reliable long-term performance.

ParameterLegacy HPLC MethodModern UHPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase Acetonitrile (B52724):Water (gradient)Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 45 minutes15 minutes
Detection UV at 265 nmUV at 265 nm
Sample Preparation Dilution in mobile phaseDilution in mobile phase

Method Transfer Experimental Data

A successful method transfer is demonstrated by comparing the results generated by the sending and receiving laboratories against predefined acceptance criteria. The most common approach is comparative testing, where both labs analyze the same batch of Alfacalcidol.[1][2] The following tables present hypothetical, yet realistic, data from such a transfer for both the legacy HPLC and modern UHPLC methods.

System Suitability Testing (SST)

SST is performed before each analytical run to ensure the chromatographic system is performing adequately.

Table 1: Comparison of System Suitability Results

ParameterAcceptance CriteriaLegacy HPLC (Sending Lab)Legacy HPLC (Receiving Lab)Modern UHPLC (Sending Lab)Modern UHPLC (Receiving Lab)
Tailing Factor (Alfacalcidol) ≤ 2.01.21.31.11.1
Resolution (Alfacalcidol & Impurity A) ≥ 2.02.52.34.54.3
Theoretical Plates (Alfacalcidol) ≥ 2000350032001500014500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%1.1%0.5%0.7%
Intermediate Precision

This assesses the variability of the method within the receiving laboratory, typically by having different analysts on different days analyze the same sample.

Table 2: Comparison of Intermediate Precision for a Known Impurity (Impurity B at 0.1%)

ParameterLegacy HPLC (Receiving Lab)Modern UHPLC (Receiving Lab)
Analyst 1 / Day 1 (Mean % Area) 0.1020.101
Analyst 2 / Day 2 (Mean % Area) 0.1050.102
Overall Mean (% Area) 0.1040.102
Overall %RSD 2.9%1.0%
Accuracy (Recovery)

Accuracy is determined by spiking the sample with known amounts of impurities and measuring the recovery.

Table 3: Comparison of Accuracy (Recovery) for a Known Impurity (Impurity C)

Spiking LevelAcceptance CriteriaLegacy HPLC (Receiving Lab)Modern UHPLC (Receiving Lab)
50% (of 0.2% specification) 90.0% - 110.0%98.5%101.2%
100% (of 0.2% specification) 90.0% - 110.0%101.2%100.5%
150% (of 0.2% specification) 90.0% - 110.0%103.5%99.8%

Experimental Protocols

Detailed and unambiguous experimental protocols are crucial for a successful method transfer.[11][12]

Legacy HPLC Method Protocol
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 90% B over 30 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 265 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Alfacalcidol sample in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 0.5 mg/mL.

Modern UHPLC Method Protocol
  • Chromatographic System:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detector Wavelength: 265 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Alfacalcidol sample in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 0.5 mg/mL.

Visualizing the Method Transfer Workflow

A structured approach to method transfer is essential to mitigate risks and ensure a successful outcome. The following diagram illustrates the key stages of a typical analytical method transfer process.

MethodTransferWorkflow cluster_sending_lab Sending Laboratory cluster_transfer_process Transfer Process cluster_receiving_lab Receiving Laboratory sl_method Validated Analytical Method gap_analysis Gap Analysis (Equipment, Reagents) sl_method->gap_analysis comparative_testing Comparative Testing sl_docs Method Documentation & Validation Reports transfer_protocol Develop & Approve Transfer Protocol sl_docs->transfer_protocol gap_analysis->transfer_protocol training Training of Receiving Lab Personnel transfer_protocol->training rl_execution Execute Transfer Protocol training->rl_execution rl_results Generate & Analyze Data comparative_testing->rl_results transfer_report Generate Transfer Report rl_implementation Routine Method Implementation transfer_report->rl_implementation rl_execution->rl_results rl_results->transfer_report

Caption: A typical workflow for the transfer of an analytical method.

Conclusion

The transfer of an analytical method for Alfacalcidol impurity analysis requires careful planning, a comprehensive transfer protocol with clear acceptance criteria, and effective communication between the sending and receiving laboratories.[11][12] While both legacy HPLC and modern UHPLC methods can be successfully transferred, the data suggests that the UHPLC method offers superior performance in terms of resolution and precision, potentially leading to a more robust and reliable method for routine quality control. The shorter run times of UHPLC methods also contribute to higher sample throughput and reduced solvent consumption, offering significant operational advantages.

Ultimately, the choice of methodology and the design of the transfer protocol should be based on a thorough risk assessment and a deep understanding of the analytical procedure and the instrumentation available at both sites.[2][13]

References

Justification of Acceptance Criteria for Impurity C in Alfacalcidol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acceptance criteria for Impurity C in Alfacalcidol, offering a comparative perspective for researchers and professionals in drug development. While direct toxicological data for Impurity C remains limited, this document outlines the justification for the established limits based on pharmacopeial standards and regulatory guidelines.

Understanding Impurity C in Alfacalcidol

Impurity C is identified as the pre-Alfacalcidol PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) adduct. Alfacalcidol, a synthetic analog of vitamin D, can undergo isomerization to form pre-alfacalcidol. This isomer can then react with reagents like PTAD, which are sometimes used in analytical derivatization procedures, to form the Impurity C adduct. The formation of this adduct is a potential concern in the manufacturing and storage of Alfacalcidol.

Logical Relationship of Impurity C Formation

Alfacalcidol Alfacalcidol pre_Alfacalcidol pre-Alfacalcidol Alfacalcidol->pre_Alfacalcidol Isomerization Impurity_C Impurity C (pre-Alfacalcidol PTAD Adduct) pre_Alfacalcidol->Impurity_C PTAD PTAD (Analytical Reagent) PTAD->Impurity_C cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Alfacalcidol sample in mobile phase HPLC HPLC System (C18 column, UV detector at 265 nm) SamplePrep->HPLC StandardPrep Dissolve Alfacalcidol RS in mobile phase StandardPrep->HPLC ImpurityCStd Prepare Impurity C reference standard solution ImpurityCStd->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram MobilePhase Mobile Phase: Acetonitrile, Water, Ammonia MobilePhase->HPLC Quantification Quantify Impurity C using reference standard and peak area Chromatogram->Quantification Comparison Compare against acceptance criteria (≤ 0.5%) Quantification->Comparison cluster_analogs Vitamin D Analogs Alfacalcidol Alfacalcidol VDR Vitamin D Receptor (VDR) Alfacalcidol->VDR Calcitriol Calcitriol Calcitriol->VDR Paricalcitol Paricalcitol Paricalcitol->VDR Intestine Increased Intestinal Calcium Absorption VDR->Intestine Bone Regulation of Bone Mineralization VDR->Bone Parathyroid Suppression of Parathyroid Hormone (PTH) VDR->Parathyroid

Safety Operating Guide

Navigating the Disposal of Alfacalcidol Impurity C: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Alfacalcidol Impurity C, ensuring the protection of personnel and the environment.

Core Disposal Protocol

The primary recommended method for the disposal of Alfacalcidol Impurity C is through incineration by a licensed hazardous material disposal company.[1] This approach ensures the complete destruction of the compound, mitigating potential environmental contamination.

Step-by-Step Disposal Procedure:

  • Initial Assessment: While Alfacalcidol Impurity C is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is a pharmaceutical-related compound with unknown potency.[1] Therefore, it must be handled with caution.

  • Segregation: Isolate waste containing Alfacalcidol Impurity C from other laboratory waste streams to prevent cross-contamination.

  • Containerization: Place the waste in a clearly labeled, sealed, and appropriate container suitable for hazardous materials.

  • Licensed Disposal Service: Engage a licensed hazardous material disposal company for the collection and subsequent incineration of the waste. The incineration should be carried out in a facility equipped with an afterburner and scrubber to manage emissions.[1]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations concerning the disposal of pharmaceutical waste are strictly followed.[1] The Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the primary framework for pharmaceutical waste management in the United States.[2][3][4]

Safety and Handling Summary

Proper personal protective equipment (PPE) and handling procedures are paramount when managing Alfacalcidol Impurity C. The following table summarizes key safety recommendations derived from the Material Safety Data Sheet (MSDS).

Personal Protective Equipment (PPE) & HandlingSpecificationSource
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Handle with gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after handling.[1]
Body Protection Wear fire/flame resistant and impervious clothing.[1]
Respiratory Protection In case of fire, wear a self-contained breathing apparatus.[1]
General Handling Avoid inhalation of dust. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Ensure adequate ventilation.[1]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Personnel Safety: Keep unnecessary personnel away from the spill area.[1]

  • Containment: Avoid the generation of dusts during clean-up.[1]

  • Environmental Protection: Prevent the discharge of the material into drains, water courses, or onto the ground.[1]

  • Clean-up: Sweep up or vacuum the spillage and collect it in a suitable container for disposal. Clean the surface thoroughly to remove any residual contamination.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Alfacalcidol Impurity C.

G A Start: Alfacalcidol Impurity C Waste Generated B Is the waste properly segregated and containerized? A->B C Segregate waste and place in a labeled, sealed container. B->C No D Contact Licensed Hazardous Material Disposal Company B->D Yes C->D E Arrange for collection and incineration D->E F Ensure incinerator has afterburner and scrubber E->F F->D No, find a compliant company G Confirm with disposal company F->G Yes H Document disposal in accordance with regulations G->H I End: Proper Disposal Complete H->I

References

Personal protective equipment for handling Impurity C of Alfacalcidol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Alfacalcidol Impurity C

For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Impurity C of Alfacalcidol, a pharmaceutical-related compound of unknown potency. The following guidelines are based on available safety data sheets and best practices for managing potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

When handling Alfacalcidol Impurity C, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Standards
Eyes Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1].
Hands Chemical-resistant glovesInspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374[1].
Body Fire/flame resistant and impervious clothing; Laboratory coat---
Respiratory RespiratorRequired when unpacking hazardous drugs not in plastic containers to protect against spills or breaks[2]. For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary[3].
Operational Plan for Handling

A systematic approach to handling Alfacalcidol Impurity C in a laboratory setting is critical for safety and to prevent contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a laboratory hood[4][5].

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep unnecessary personnel away from the handling area[1].

2. Handling the Compound:

  • Read the Safety Data Sheet (SDS) thoroughly before beginning any work[4].

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid inhalation of dust and contact with skin, eyes, and clothing[1][4].

  • Use dedicated equipment or ensure thorough decontamination to prevent cross-contamination[4].

  • Wash hands thoroughly after handling the material[1].

3. In Case of Accidental Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[1].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor[1].

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor[1].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

Disposal Plan

Proper disposal of Alfacalcidol Impurity C and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Characterization: Alfacalcidol is classified as a toxic solid, organic, n.o.s.[5][6].

  • Disposal of Unused Material: Excess and expired materials should be offered to a licensed hazardous material disposal company[1]. Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method[1].

  • Disposal of Contaminated PPE and Materials: Used gloves, lab coats, and other disposable materials should be collected in a sealed, labeled container for hazardous waste.

  • General Guidance: Always follow federal, state, and local regulations for the disposal of hazardous chemical waste[1][7]. Do not dispose of down the drain or in regular trash unless specifically instructed by local regulations for household pharmaceutical waste[8][9][10].

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Alfacalcidol Impurity C, from preparation to disposal.

Workflow for Handling Alfacalcidol Impurity C cluster_prep 1. Preparation cluster_handling 2. Handling cluster_decon 3. Decontamination & Waste cluster_disposal 4. Disposal A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Handle Compound in Designated Area C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste (Chemical & Contaminated PPE) F->G H Doff PPE G->H I Store Waste in Labeled, Sealed Container H->I J Arrange for Licensed Hazardous Waste Disposal I->J

Caption: Logical workflow for the safe handling of Alfacalcidol Impurity C.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。